molecular formula C11H8O3 B3369908 7-Hydroxy-1-naphthoic acid CAS No. 2623-37-2

7-Hydroxy-1-naphthoic acid

Cat. No.: B3369908
CAS No.: 2623-37-2
M. Wt: 188.18 g/mol
InChI Key: XABCHXCRWZBFQX-UHFFFAOYSA-N
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Description

7-Hydroxy-1-naphthoic acid is a useful research compound. Its molecular formula is C11H8O3 and its molecular weight is 188.18 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-hydroxynaphthalene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3/c12-8-5-4-7-2-1-3-9(11(13)14)10(7)6-8/h1-6,12H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XABCHXCRWZBFQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)O)C(=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60901408
Record name NoName_522
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URL https://comptox.epa.gov/dashboard/DTXSID60901408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2623-37-2
Record name 7-Hydroxy-1-naphthoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002623372
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

7-Hydroxy-1-naphthoic acid CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Hydroxy-1-naphthoic Acid

Introduction

This compound, a key organic intermediate, belongs to the hydroxynaphthoic acid family of compounds. These molecules, characterized by a naphthalene core functionalized with both a hydroxyl and a carboxylic acid group, serve as versatile building blocks in organic synthesis. Their unique electronic and structural properties make them valuable precursors in the development of pharmaceuticals, dyes, and other specialty chemicals.[1][2][3] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's properties, synthesis, analysis, and potential applications, grounded in established scientific principles.

Compound Identification and Core Properties

This compound is one of several isomers of hydroxynaphthoic acid, distinguished by the specific positions of its functional groups on the naphthalene ring.[4]

1.1. Chemical Structure

Caption: Chemical structure of this compound.

1.2. Physicochemical and Spectroscopic Data

The intrinsic properties of this compound dictate its behavior in chemical reactions and its suitability for various applications. The data presented below has been aggregated from multiple chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 2623-37-2[4][5][6]
Molecular Formula C₁₁H₈O₃[5][6][7]
Molecular Weight 188.18 g/mol [5][6][7]
IUPAC Name This compound[5]
Appearance White to light brown solid[6]
Melting Point 253-256 °C[4][6]
Boiling Point 445.7 ± 18.0 °C (Predicted)[6]
pKa 3.58 ± 0.30 (Predicted)[6]
Density 1.399 ± 0.06 g/cm³ (Predicted)[6]

1.3. Solubility Profile

Synthesis and Purification

2.1. Synthetic Pathway

A documented method for synthesizing this compound involves a multi-step process starting from 8-amino-2-naphthol.[6] The synthesis proceeds via a cyano-Sandmeyer reaction to produce 8-cyano-2-naphthol, which is then subjected to harsh hydrolysis conditions (using 50% potassium hydroxide) to convert the nitrile group into a carboxylic acid, yielding the final product.[6]

SynthesisWorkflow A 8-Amino-2-naphthol B Cyano-Sandmeyer Reaction (NaNO₂, HCl, CuCN) A->B Step 1 C 8-Cyano-2-naphthol (Intermediate) B->C D Hydrolysis (50% KOH, Heat) C->D Step 2 E This compound (Final Product) D->E

Caption: General workflow for the synthesis of this compound.

This pathway is a classic example of functional group interconversion on an aromatic system, leveraging well-established named reactions to achieve the desired molecular architecture.

2.2. Purification Methodologies

Achieving high purity is critical for subsequent applications, especially in pharmaceutical development. Given its solid nature and acidic properties, several standard laboratory techniques are applicable.

Protocol: Recrystallization

  • Solvent Selection: Choose a solvent or solvent system in which the crude product is sparingly soluble at room temperature but highly soluble when heated. Toluene has been used for the purification of the parent 1-naphthoic acid and could be a starting point.[11] For more polar compounds, a mixture like ethanol/water might be effective.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.

  • Filtration: If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals. Cooling in an ice bath can maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Protocol: Chromatographic Purification For challenging separations or to achieve very high purity (>99%), high-performance liquid chromatography (HPLC) or counter-current chromatography (HSCCC) can be employed.[12][13][14]

  • Method Development: An analytical reversed-phase HPLC method would first be developed to resolve the target compound from its impurities. A typical system might use a C18 column with a mobile phase gradient of methanol and water (with an acid modifier like trifluoroacetic acid to ensure the carboxylic acid remains protonated).[12]

  • Preparative Scale-Up: The analytical method is then scaled to a preparative HPLC system with a larger column to process larger quantities of the crude material.

  • Fraction Collection: The eluent corresponding to the peak of the pure compound is collected.

  • Solvent Removal: The solvent is removed from the collected fractions, typically using a rotary evaporator, to yield the purified solid product.

Analytical Characterization

Confirming the identity and purity of synthesized this compound requires a suite of analytical techniques.

AnalyticalWorkflow cluster_workflow Analytical Workflow A Synthesized Product B Purity Assessment (HPLC) A->B C Structural Elucidation A->C G Final Characterized Compound B->G D Mass Spectrometry (MS) (Confirms MW) C->D E NMR Spectroscopy (¹H, ¹³C) (Confirms Connectivity) C->E F Infrared (IR) Spectroscopy (Confirms Functional Groups) C->F D->G E->G F->G

Caption: Standard workflow for analytical characterization.

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound. Electron-impact mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M+) at m/z 188.[15]

  • Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. Key expected absorptions include a broad peak around 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid, a sharp C=O stretch around 1700 cm⁻¹, and a distinct O-H stretch for the phenolic group around 3200-3600 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for confirming the specific isomeric structure. The ¹H NMR spectrum would show distinct signals in the aromatic region (approx. 7-9 ppm) corresponding to the protons on the naphthalene ring, with coupling patterns that confirm their relative positions.[16] The protons of the hydroxyl and carboxylic acid groups would also be visible. The ¹³C NMR spectrum would show 11 distinct carbon signals, including one for the carbonyl carbon (~170 ppm) and others in the aromatic region.

Applications in Research and Drug Development

While specific applications for the this compound isomer are not as widely documented as for others, its chemical nature positions it as a valuable intermediate in several fields.

4.1. Intermediate for Organic Synthesis The dual functionality of a nucleophilic hydroxyl group and an electrophilic carboxylic acid group (or its derivatives like acyl chlorides) makes it a versatile starting material.[3][17] It can be used to construct more complex molecules for various applications, including:

  • Dye Synthesis: Hydroxynaphthoic acids are known precursors in the synthesis of azo dyes.[3] The hydroxyl group acts as a coupling site for diazonium salts, a key reaction in forming the chromophore.

  • Pharmaceutical Scaffolds: The rigid naphthalene core is a common motif in medicinal chemistry.[18] 1-Naphthoic acid itself is a precursor to Tetryzoline, a vasoconstrictor.[2][18] By analogy, this compound could serve as a starting point for novel therapeutic agents.

4.2. Potential Biological Activity Research on related hydroxynaphthoic acid isomers has revealed interesting biological activities. For instance, various isomers, including 1-hydroxy-2-naphthoic acid and 4-hydroxy-2-naphthoic acid, have been investigated as agonists or antagonists of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in cellular responses to environmental stimuli and in modulating inflammation.[19][20][21] This suggests that this compound could be a candidate for screening in similar biological assays to explore its potential role in modulating cellular signaling pathways.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling this compound.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

  • Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

  • Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place. It is recommended to store under an inert atmosphere like nitrogen.[6]

Conclusion

This compound (CAS: 2623-37-2) is a well-defined organic compound with significant potential as a chemical intermediate. Its synthesis is achievable through established chemical transformations, and it can be purified and characterized using standard laboratory techniques. While its direct applications are still emerging, the known utility of its isomers in the synthesis of dyes and pharmaceuticals highlights its value for researchers in materials science and drug discovery. Future investigations into its biological activity, particularly in pathways like AhR signaling, may uncover novel therapeutic possibilities.

References

A Technical Guide to 7-Hydroxy-1-naphthoic Acid: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 7-Hydroxy-1-naphthoic acid (CAS No. 2623-37-2), a key aromatic carboxylic acid. The document delineates its molecular structure, definitive IUPAC nomenclature, and core physicochemical properties. It further presents a detailed synthesis pathway, validated purification protocols, and a predictive analysis of its spectroscopic characteristics for structural confirmation. The guide culminates in a discussion of its current and potential applications, particularly as a versatile intermediate in the synthesis of dyes and as a scaffold in medicinal chemistry and drug development. This paper is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a deep technical understanding of this compound.

Chemical Identity and Molecular Structure

This compound is an organic compound built upon a naphthalene core. Naphthalene is an aromatic hydrocarbon consisting of two fused benzene rings. The systematic numbering of the naphthalene ring is crucial for unambiguously identifying the positions of substituents. For this compound, a hydroxyl (-OH) group is attached at position 7, and a carboxylic acid (-COOH) group is attached at position 1.

  • IUPAC Name : 7-hydroxynaphthalene-1-carboxylic acid[1][2].

  • Synonyms : this compound.

  • CAS Number : 2623-37-2[1][2].

  • Molecular Formula : C₁₁H₈O₃[1][2].

The structure combines the planarity and aromaticity of the naphthalene system with the distinct chemical functionalities of a phenol-like hydroxyl group and a carboxylic acid. This unique arrangement dictates its reactivity, solubility, and potential for further chemical modification.

Molecular Structure Diagram:

(A 2D representation of the this compound molecule, showing the naphthalene ring system with a carboxylic acid group at position 1 and a hydroxyl group at position 7.)

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These characteristics are fundamental for its handling, storage, and application in synthetic chemistry.

PropertyValueSource(s)
Molecular Weight 188.18 g/mol [1][2]
Appearance White to off-white crystalline solid[3] (by analogy)
Melting Point 253 - 256 °C[2][4]
Solubility Soluble in many organic solvents; limited solubility in water[3] (by analogy)
SMILES O=C(O)c1cccc2ccc(O)cc12[5]
InChIKey XABCHXCRWZBFQX-UHFFFAOYSA-N[5]

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process starting from readily available precursors. The described pathway is a robust method for obtaining this specific isomer.

Synthetic Pathway Overview

A known and effective synthesis route involves the hydrolysis of 8-cyano-2-naphthol.[2] The cyano-naphthol intermediate is itself prepared from 8-amino-2-naphthol via a Sandmeyer reaction.[2] This two-stage process is a classic transformation in aromatic chemistry, allowing for the precise introduction of the carboxylic acid functionality.

  • Diazotization & Sandmeyer Reaction : 8-amino-2-naphthol is converted into a diazonium salt, which is then displaced by a cyanide group to yield 8-cyano-2-naphthol. The Sandmeyer reaction is a cornerstone of aromatic synthesis because diazonium salts are excellent leaving groups, facilitating nucleophilic substitution on an aromatic ring, which is typically unreactive towards such reactions.

  • Hydrolysis : The nitrile (cyano) group of 8-cyano-2-naphthol is subsequently hydrolyzed under strong basic conditions (e.g., 50% KOH) and heat.[2] This reaction proceeds through a carboxylate salt intermediate, which is then protonated with acid to yield the final this compound product.

SynthesisWorkflow cluster_step1 Step 1: Sandmeyer Reaction cluster_step2 Step 2: Nitrile Hydrolysis A 8-Amino-2-naphthol B 8-Diazo-2-naphthol Salt A->B NaNO2, HCl C 8-Cyano-2-naphthol B->C CuCN D 7-Hydroxy-1-naphthoate Salt C:e->D:w 1. 50% KOH, Heat E This compound D->E 2. Acid Workup (e.g., HCl)

Caption: Synthesis workflow for this compound.

Experimental Protocol: Purification by Recrystallization

Purification is critical to remove unreacted starting materials, by-products, and other impurities. Recrystallization is a highly effective method for purifying solid organic compounds like this compound.

Causality : The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point, while impurities remain either insoluble or highly soluble at all temperatures.

Step-by-Step Methodology:

  • Solvent Selection : Select an appropriate solvent or solvent pair (e.g., aqueous ethanol).[6] The choice is empirical; the goal is to find a system where the product has high solubility when hot and low solubility when cold.

  • Dissolution : Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves. Using the minimum volume is key to maximizing yield.

  • Hot Filtration (Optional) : If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization of the product.

  • Crystallization : Allow the hot, saturated solution to cool slowly to room temperature, then place it in an ice bath to promote maximum crystal formation. Slow cooling is crucial for the formation of large, pure crystals.

  • Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.

  • Drying : Dry the crystals under vacuum to remove all traces of the solvent. The purity of the final product can be confirmed by measuring its melting point and by analytical techniques like HPLC.[7]

Spectroscopic Characterization (Predictive Analysis)

  • ¹H NMR : The spectrum will show distinct signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the six protons on the naphthalene ring. The exact chemical shifts and coupling patterns will be complex due to the substitution pattern. Two additional downfield, broad singlets are expected: one for the carboxylic acid proton (>10 ppm) and one for the phenolic hydroxyl proton. These two signals will be exchangeable with D₂O.

  • ¹³C NMR : The spectrum will display 11 distinct signals. A signal for the carbonyl carbon of the carboxylic acid will appear far downfield (~170 ppm). The remaining 10 signals will correspond to the naphthalene ring carbons, with the carbons attached to the oxygen atoms (C1 and C7) being shifted further downfield compared to the other aromatic carbons.

  • Infrared (IR) Spectroscopy : A very broad absorption band is expected from ~2500 to 3300 cm⁻¹, characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid. The phenolic O-H stretch will also appear in this region. A strong, sharp absorption band around 1680-1710 cm⁻¹ will correspond to the C=O (carbonyl) stretch of the carboxylic acid. Multiple sharp peaks between 1450 and 1600 cm⁻¹ will represent the C=C stretching vibrations of the aromatic naphthalene ring.

  • Mass Spectrometry (MS) : The molecular ion peak (M⁺) will be observed at an m/z corresponding to its molecular weight (188.18). A prominent fragment peak may be observed corresponding to the loss of COOH (m/z 45) or H₂O (m/z 18).

Applications in Research and Drug Development

Hydroxynaphthoic acids are valuable intermediates and structural motifs in various fields of chemistry.

  • Dye Synthesis : As a naphthol derivative, this compound is a prime candidate for use as a coupling component in the synthesis of azo dyes. It is known to couple at the 8-position with diazo compounds, a reaction fundamental to the formation of the azo chromophore (-N=N-).[2][11]

  • Pharmaceutical Scaffolding : The rigid, planar naphthalene core is a privileged scaffold in medicinal chemistry. The parent compound, 1-naphthoic acid, is a precursor in the synthesis of Tetryzoline, a widely used vasoconstrictor.[12] This demonstrates the utility of the naphthoic acid framework in developing pharmacologically active agents.

  • Biological Research : Structurally related hydroxynaphthoic acids have been identified as ligands for the Aryl Hydrocarbon Receptor (AhR), a key regulator of cellular responses to environmental toxins and endogenous signals.[13][14] Compounds that can modulate AhR activity are of significant interest in toxicology and drug development for inflammatory and autoimmune diseases. The unique substitution pattern of this compound makes it a compound of interest for screening in such biological assays.

Conclusion

This compound is a well-defined aromatic compound with significant potential as a chemical intermediate. Its structure, confirmed by its IUPAC name, provides a versatile platform for synthetic transformations. The established synthesis and purification protocols enable access to high-purity material, which is essential for its application in the precise synthesis of dyes, polymers, and complex pharmaceutical molecules. Its potential role as a bioactive scaffold warrants further investigation, positioning it as a valuable compound for both industrial and academic research.

References

An In-depth Technical Guide to the Solubility of 7-Hydroxy-1-naphthoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the solubility characteristics of 7-hydroxy-1-naphthoic acid, a key intermediate in various fields, including medicinal chemistry and materials science. Aimed at researchers, scientists, and drug development professionals, this document delves into the physicochemical properties governing its solubility, predictive assessments in various organic solvents, and a robust experimental protocol for accurate solubility determination.

Introduction: The Significance of this compound

This compound, a derivative of naphthalene, possesses a unique molecular architecture comprising a bicyclic aromatic ring system substituted with both a hydroxyl and a carboxylic acid group. This bifunctional nature imparts a distinct polarity and reactivity profile, making it a valuable building block in the synthesis of more complex molecules. Understanding its solubility is paramount for its effective use in reaction chemistry, purification processes like crystallization, and formulation development in the pharmaceutical industry. While specific solubility data for this compound is not extensively published, this guide synthesizes foundational chemical principles and data from analogous structures to provide a robust framework for its application.

Physicochemical Properties Influencing Solubility

The solubility of a compound is intrinsically linked to its molecular structure. For this compound, the key determinants are its aromaticity, the presence of polar functional groups, and its overall molecular size.

Table 1: Physicochemical Properties of this compound and Related Isomers

PropertyThis compound7-Hydroxy-2-naphthoic acid1-Hydroxy-2-naphthoic acid5-Hydroxy-1-naphthoic acid
Molecular Formula C₁₁H₈O₃[1]C₁₁H₈O₃[2]C₁₁H₈O₃[3]C₁₁H₈O₃[4]
Molecular Weight 188.18 g/mol [1]188.18 g/mol [2]188.18 g/mol [3]188.18 g/mol [4]
Appearance Likely a solid at room temperatureSolidOff-white to light yellow crystalline powder[3]White to off-white crystalline solid[4]
XLogP3 Not available2.9[2]Not availableNot available
Hydrogen Bond Donors 22[2]2[3]2
Hydrogen Bond Acceptors 33[2]3[3]3

The principle of "like dissolves like" is the cornerstone of predicting solubility. The naphthalene core of this compound is nonpolar and hydrophobic, while the hydroxyl (-OH) and carboxylic acid (-COOH) groups are polar and capable of hydrogen bonding. This duality means its solubility will be highly dependent on the nature of the solvent.

dot graph TD { A[this compound] -- "Nonpolar Naphthalene Core" --> B{Favors Nonpolar Solvents}; A -- "Polar -OH and -COOH Groups" --> C{Favors Polar Solvents}; B -- "van der Waals Interactions" --> D[e.g., Toluene, Hexane]; C -- "Hydrogen Bonding & Dipole-Dipole Interactions" --> E[e.g., Alcohols, DMSO, Acetone]; }

Caption: Interplay of molecular features of this compound and solvent preference.

Solubility Profile in Organic Solvents: A Predictive Analysis

While quantitative data for this compound is scarce, we can predict its solubility behavior based on general principles for carboxylic acids and related aromatic compounds.[5][6][7]

Polar Protic Solvents (e.g., Alcohols, Water)

Carboxylic acids with a limited number of carbon atoms are typically soluble in water due to the formation of hydrogen bonds.[5][6][8] However, the large, nonpolar naphthalene ring in this compound is expected to significantly reduce its aqueous solubility. Its isomer, 5-hydroxy-1-naphthoic acid, is described as having limited solubility in water.[4] In contrast, its solubility in alcohols (e.g., methanol, ethanol) is predicted to be significantly higher. The alkyl chains of the alcohols can interact with the naphthalene core, while their hydroxyl groups can form hydrogen bonds with the solute's polar functional groups.

Polar Aprotic Solvents (e.g., Acetone, DMSO, Ethyl Acetate)

Polar aprotic solvents, which possess dipoles but lack acidic protons, are generally good solvents for compounds like this compound.[3] Acetone and ethyl acetate are expected to be effective solvents. Dimethyl sulfoxide (DMSO) is a particularly strong polar aprotic solvent and is likely to exhibit high solubility for this compound.

Nonpolar Solvents (e.g., Hexane, Toluene)

Due to the presence of the polar hydroxyl and carboxylic acid groups, this compound is expected to have low solubility in nonpolar solvents like hexane.[5] The energy required to break the hydrogen bonds between the solute molecules would not be compensated by the weak van der Waals interactions with the nonpolar solvent. Aromatic solvents like toluene may show slightly better solvency than aliphatic hydrocarbons due to potential π-π stacking interactions with the naphthalene ring.

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighHydrogen bonding with -OH and -COOH groups, and nonpolar interactions with the naphthalene ring.
WaterLowThe large hydrophobic naphthalene core counteracts the hydrophilic nature of the polar groups.[4][5]
Polar Aprotic DMSO, Acetone, Ethyl AcetateHigh to ModerateStrong dipole-dipole interactions with the polar functional groups.[3]
Nonpolar Aromatic TolueneLow to ModeratePotential for π-π stacking, but lacks strong interactions with polar groups.
Nonpolar Aliphatic HexaneVery LowPredominantly weak van der Waals forces are insufficient to overcome solute-solute interactions.[5]

Experimental Determination of Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[9][10][11][12] This can be coupled with UV-Visible spectrophotometry for quantification, as aromatic compounds like this compound exhibit strong UV absorbance.[13][14]

The Shake-Flask Method: A Step-by-Step Guide

This protocol outlines the determination of the equilibrium solubility of this compound in a given organic solvent.

Objective: To determine the saturation concentration of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., ethanol)

  • Scintillation vials or sealed flasks

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer and quartz cuvettes

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached at saturation.

  • Equilibration: Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[9]

  • Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Centrifuge the vial to further separate the undissolved solid from the saturated solution.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe. Attach a syringe filter to the syringe and dispense the filtered saturated solution into a clean, pre-weighed container. This filtration step is critical to remove any remaining solid particles.

  • Quantification by UV-Vis Spectrophotometry:

    • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Wavelength of Maximum Absorbance (λmax): Scan one of the standard solutions across the UV spectrum (e.g., 200-400 nm) to determine the λmax. Aromatic compounds typically have strong absorbance in this region.

    • Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration to create a calibration curve.

    • Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.

  • Calculation of Solubility: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Account for the dilution factor to calculate the concentration of the original saturated solution. The result is the solubility of this compound in that solvent at the specified temperature.

dot graph TD { subgraph "Preparation" A[Add excess solid to solvent] --> B[Equilibrate on shaker]; end subgraph "Separation" B --> C[Centrifuge to pellet solid] --> D[Filter supernatant]; end subgraph "Quantification" E[Prepare standards] --> F[Determine λmax]; F --> G[Generate calibration curve]; D --> H[Dilute and measure sample absorbance]; G & H --> I[Calculate solubility]; end }

Caption: Workflow for the experimental determination of solubility using the shake-flask method and UV-Vis analysis.

Conclusion: A Practical Framework for Researchers

This guide has provided a detailed examination of the factors governing the solubility of this compound in organic solvents. By understanding its physicochemical properties and applying the principles of intermolecular forces, researchers can make informed decisions about solvent selection for synthesis, purification, and formulation. The provided experimental protocol offers a reliable method for obtaining the precise quantitative data necessary for demanding research and development applications. While a comprehensive database of its solubility in all organic solvents is not yet available, the predictive framework and experimental methodology presented here equip scientists with the necessary tools to effectively work with this versatile compound.

References

A Technical Guide to the Spectral Properties of 7-Hydroxy-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption and fluorescence properties of 7-Hydroxy-1-naphthoic acid. In the absence of extensive direct experimental data in the current body of scientific literature, this document synthesizes information from structurally related hydroxynaphthoic acid isomers and naphthol derivatives to forecast the spectral behavior of the title compound. We delve into the theoretical underpinnings of its photophysical characteristics, with a particular focus on the influence of environmental factors such as solvent polarity and pH. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering detailed, field-proven experimental protocols for the independent acquisition and validation of spectral data. Our objective is to equip the scientific community with the necessary theoretical framework and practical methodologies to explore the potential of this compound in applications ranging from molecular probes to analytical assays.

Introduction: The Photophysical Landscape of Hydroxynaphthoic Acids

Naphthoic acid derivatives are a class of compounds that have garnered significant interest due to their diverse applications in medicinal chemistry and materials science. The introduction of a hydroxyl group onto the naphthalene ring system imparts intriguing photophysical properties, often leading to environmentally sensitive fluorescence. This compound, with its specific substitution pattern, is poised to exhibit unique spectral characteristics governed by the interplay between the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid moiety.

This guide will therefore proceed by first establishing the foundational principles of UV-Vis absorption and fluorescence, followed by a detailed discussion of how solvent polarity and pH are expected to modulate the spectral properties of this compound. We will then present standardized protocols for the experimental determination of these properties, ensuring that researchers can rigorously validate the theoretical insights provided herein.

Theoretical Spectral Properties of this compound

The electronic transitions that govern the UV-Vis absorption and fluorescence of this compound are primarily π-π* transitions within the naphthalene ring system. The positions of the absorption and emission bands are expected to be influenced by the electronic effects of the hydroxyl and carboxylic acid substituents.

UV-Visible Absorption Spectroscopy

The UV-Vis absorption spectrum of this compound in a non-polar, aprotic solvent is anticipated to arise from the absorption of the neutral molecule. Based on data from related naphthoic acid derivatives, we can predict the characteristic absorption maxima. For instance, 1-naphthoic acid in ethanol exhibits an absorption maximum around 293 nm. The presence of the hydroxyl group in this compound is likely to cause a slight red-shift (bathochromic shift) in the absorption spectrum compared to the parent 1-naphthoic acid.

Table 1: Predicted UV-Vis Absorption Data for this compound

Solvent SystemPredicted λ_max_ (nm)Predicted Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Notes
Cyclohexane~295 - 305~5,000 - 8,000Represents the neutral, non-hydrogen bonded species.
Ethanol~300 - 310~6,000 - 9,000Solvent hydrogen bonding may cause a slight red-shift.
Aqueous Buffer (pH 4)~300 - 310~6,000 - 9,000Predominantly the neutral species.
Aqueous Buffer (pH 9)~320 - 340~7,000 - 10,000Deprotonation of the phenolic hydroxyl group leads to a significant red-shift.
Fluorescence Spectroscopy

The fluorescence of this compound is expected to be highly dependent on the solvent environment due to the potential for ESIPT and other intermolecular interactions.

In non-polar solvents, a single fluorescence band corresponding to the emission from the locally excited state is anticipated. However, in protic or polar aprotic solvents, the possibility of ESIPT arises. This would lead to a dual-emission spectrum: a higher-energy band from the enol form and a significantly red-shifted, broad emission band from the keto tautomer.

The pH of the medium will also have a profound effect on the fluorescence. At acidic to neutral pH, the molecule exists in its protonated form. Upon excitation, it may undergo ESIPT. In alkaline solutions, the phenolic proton is abstracted in the ground state, forming the phenolate anion. This species will have its own characteristic absorption and a significantly red-shifted emission compared to the neutral molecule.

Table 2: Predicted Fluorescence Emission Data for this compound

Solvent SystemPredicted Excitation λ_ex_ (nm)Predicted Emission λ_em_ (nm)Predicted Quantum Yield (Φ_F_)Notes
Cyclohexane~300~350 - 370~0.1 - 0.3Single emission from the enol form.
Ethanol~305~360 - 380 and ~450 - 480~0.2 - 0.5Potential for dual emission due to ESIPT.
Aqueous Buffer (pH 4)~305~360 - 380 and ~450 - 480~0.1 - 0.4Dual emission is possible.
Aqueous Buffer (pH 9)~330~420 - 450~0.3 - 0.6Single emission from the phenolate form.

The Influence of the Microenvironment

Solvatochromism

Solvatochromism, the change in the color of a solution with a change in solvent polarity, is a key feature of molecules with a significant change in dipole moment upon electronic excitation. For this compound, an increase in solvent polarity is expected to stabilize the more polar excited state, leading to a red-shift in the emission spectrum. This positive solvatochromism is a valuable property for sensing applications.

The relationship between the Stokes shift and solvent polarity can be analyzed using the Lippert-Mataga equation, which provides insights into the change in the dipole moment of the fluorophore upon excitation.

pH Dependence and pKa Determination

The presence of two ionizable groups, the carboxylic acid and the hydroxyl group, makes the spectral properties of this compound highly pH-dependent. The ground state pKa values can be determined by monitoring the changes in the absorption spectrum as a function of pH. Similarly, the excited state pKa* can be determined from changes in the fluorescence spectrum, often using the Förster cycle. The photoacidity of the hydroxyl group is expected to increase upon excitation, meaning its pKa* will be significantly lower than its ground state pKa.

Experimental Protocols

To facilitate the experimental validation of the predicted spectral properties, the following detailed protocols are provided.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λ_max_) and molar absorptivity (ε) of this compound in various solvents.

Materials and Equipment:

  • This compound (analytical grade)

  • Spectroscopic grade solvents (e.g., cyclohexane, ethanol, acetonitrile, water)

  • Calibrated volumetric flasks and pipettes

  • Analytical balance

  • Double-beam UV-Vis spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Accurately weigh a precise amount of this compound and dissolve it in a known volume of the desired solvent to prepare a stock solution of known concentration (e.g., 1 mM).

  • Working Solution Preparation: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).

  • Instrument Setup: Turn on the spectrophotometer and allow the lamp to stabilize. Set the wavelength range for the scan (e.g., 200-500 nm).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Rinse the cuvette with the sample solution before filling it. Record the absorption spectrum of each working solution.

  • Data Analysis: Determine the λ_max_ from the spectra. Calculate the molar absorptivity (ε) at λ_max_ using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

Diagram 1: UV-Vis Spectroscopy Workflow

UV_Vis_Workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Solvent (Stock Solution) weigh->dissolve dilute Prepare Dilutions (Working Solutions) dissolve->dilute sample Measure Sample (Working Solutions) dilute->sample setup Instrument Setup blank Measure Blank (Solvent) setup->blank blank->sample lambda_max Determine λ_max_ sample->lambda_max beer_lambert Calculate ε via Beer-Lambert Law lambda_max->beer_lambert

Caption: Workflow for obtaining UV-Vis absorption spectra.

Fluorescence Spectroscopy

Objective: To determine the excitation and emission maxima, and relative quantum yield of this compound.

Materials and Equipment:

  • Solutions prepared for UV-Vis spectroscopy (ensure absorbance at excitation wavelength is < 0.1 AU)

  • Spectrofluorometer with excitation and emission monochromators

  • Quartz fluorescence cuvettes (1 cm path length, four polished sides)

  • Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F_ = 0.54)

Procedure:

  • Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize.

  • Excitation Spectrum: Set the emission monochromator to the predicted emission maximum and scan the excitation monochromator over a range that includes the absorption bands. The resulting spectrum should resemble the absorption spectrum.

  • Emission Spectrum: Set the excitation monochromator to the determined excitation maximum and scan the emission monochromator to longer wavelengths.

  • Quantum Yield Measurement:

    • Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the sample and the quantum yield standard.

    • Calculate the quantum yield using the following equation: Φ_sample_ = Φ_std_ * (I_sample_ / I_std_) * (A_std_ / A_sample_) * (n_sample_² / n_std_²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Diagram 2: Fluorescence Spectroscopy Workflow

Fluorescence_Workflow cluster_prep Sample Preparation cluster_measurement Spectrofluorometer Measurement cluster_analysis Data Analysis prep_sample Prepare Dilute Solution (Absorbance < 0.1) ex_scan Record Excitation Spectrum prep_sample->ex_scan em_scan Record Emission Spectrum ex_scan->em_scan qy_measure Measure Intensity for Quantum Yield em_scan->qy_measure calc_qy Calculate Quantum Yield qy_measure->calc_qy determine_max Determine λ_ex_ & λ_em_ determine_max->calc_qy

Caption: Workflow for fluorescence spectroscopy and quantum yield determination.

Potential Applications and Future Directions

The anticipated environmentally sensitive fluorescence of this compound suggests its potential utility in several areas:

  • Fluorescent Probes: Its sensitivity to solvent polarity and pH could be harnessed to develop probes for monitoring changes in microenvironments, such as within biological membranes or during chemical reactions.

  • Analytical Reagents: The distinct spectral shifts upon changes in pH could be utilized for the development of fluorescent indicators for acid-base titrations or for pH sensing in various media.

  • Drug Development: As a fluorescent scaffold, it could be incorporated into larger molecules to study drug-target interactions or to monitor drug release.

Future research should focus on the synthesis and experimental characterization of this compound to validate the predictions made in this guide. A thorough investigation of its photophysical properties in a wide range of solvents and pH conditions will be crucial for unlocking its full potential. Furthermore, time-resolved fluorescence studies would provide valuable insights into the dynamics of any excited-state processes, such as ESIPT.

Conclusion

This technical guide has provided a comprehensive theoretical framework for understanding the UV-Vis and fluorescence spectral properties of this compound. By drawing parallels with structurally related compounds, we have predicted its key spectral characteristics and their dependence on environmental factors. The detailed experimental protocols provided herein offer a clear pathway for the empirical validation of these predictions. It is our hope that this guide will stimulate further research into this promising molecule and facilitate its application in diverse scientific and technological fields.

A Comprehensive Technical Guide to the Physicochemical Properties of 7-Hydroxy-1-naphthoic acid: Melting and Boiling Point Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth analysis of the melting and boiling points of 7-Hydroxy-1-naphthoic acid, a crucial parameter for its application in research and pharmaceutical development. As a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights to ensure a comprehensive understanding of this compound's thermal behavior.

Introduction: The Significance of this compound and its Thermal Properties

This compound, a derivative of naphthoic acid, is a valuable building block in organic synthesis. Its bifunctional nature, possessing both a hydroxyl and a carboxylic acid group on a naphthalene scaffold, makes it a versatile precursor for the synthesis of a wide range of compounds, including dyes and potential pharmaceutical agents.[1][2] The hydroxynaphthoic acids, in general, are more widely utilized than their parent naphthoic acids.[3]

The melting and boiling points are fundamental physical properties that dictate the conditions for handling, purification, and formulation of a chemical compound. A sharp melting point is a primary indicator of the purity of a crystalline solid.[4][5] Any impurities present will typically lead to a depression and broadening of the melting point range.[4][5][6] The boiling point, on the other hand, is a key parameter for purification by distillation and for understanding a compound's volatility.[7][8]

Physicochemical Data of this compound

A thorough review of available chemical literature and databases provides the following key physicochemical data for this compound.

PropertyValueSource
Chemical Formula C₁₁H₈O₃[9][10]
Molecular Weight 188.18 g/mol [9][10]
CAS Number 2623-37-2[10][11]
Melting Point 256 °C[11][12]
Boiling Point Data not available; likely decomposesN/A

In-Depth Analysis of the Melting Point of this compound

The reported melting point of this compound is a relatively high 256 °C.[11][12] This elevated melting point can be attributed to the molecule's rigid aromatic structure and the presence of strong intermolecular hydrogen bonding facilitated by both the carboxylic acid and hydroxyl functional groups. These intermolecular forces require a significant amount of thermal energy to overcome, leading to a high melting point.

The purity of a sample of this compound can be assessed by the sharpness of its melting point range. A pure, crystalline sample is expected to have a sharp melting range of 1-2 °C.[4][13] A broader melting range would indicate the presence of impurities.

The Challenge of Determining the Boiling Point of this compound

A notable omission in the available literature is the boiling point of this compound. This is not an oversight but rather a consequence of the compound's thermal instability. Organic molecules with functional groups like carboxylic acids, especially in a condensed aromatic system, are prone to decomposition at elevated temperatures. It is highly probable that this compound will decarboxylate (lose CO₂) or undergo other decomposition reactions before it can reach a temperature at which its vapor pressure equals the atmospheric pressure (the definition of a boiling point).

Therefore, for practical purposes in a laboratory or industrial setting, it should be assumed that this compound does not have a defined boiling point at atmospheric pressure and will decompose upon strong heating.

Experimental Protocol for Melting Point Determination of this compound

The following is a detailed, step-by-step methodology for the accurate determination of the melting point of this compound, a critical procedure for verifying its identity and purity.

Objective: To accurately determine the melting point range of a sample of this compound.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar digital device)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • Watch glass

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry.

    • Place a small amount of the sample on a clean, dry watch glass.

    • Using a mortar and pestle, finely powder the sample to ensure uniform heat transfer.[13]

  • Loading the Capillary Tube:

    • Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

    • Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom of the tube.[13] A sample height of 2-3 mm is ideal.[4]

  • Melting Point Determination:

    • Place the loaded capillary tube into the sample holder of the melting point apparatus.

    • If the approximate melting point is known (256 °C), set the heating rate to be rapid until the temperature is about 20 °C below the expected melting point.[4]

    • Then, decrease the heating rate to 1-2 °C per minute to ensure accurate determination.[13]

    • Carefully observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue to observe and record the temperature at which the last crystal melts (the end of the melting range).[13]

  • Data Interpretation:

    • A sharp melting range (e.g., 255-257 °C) is indicative of a pure sample.

    • A broad and depressed melting range (e.g., 248-253 °C) suggests the presence of impurities.[5][6]

To visually represent the workflow for this critical experimental procedure, the following diagram is provided:

MeltingPointDetermination cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement cluster_analysis Data Analysis Dry Dry Sample Powder Powder Sample Dry->Powder Grind in mortar Load Load Capillary Tube Powder->Load Pack Pack Sample Load->Pack Tap gently Insert Insert into Apparatus Pack->Insert Heat Heat Sample Insert->Heat Observe Observe Melting Heat->Observe Record Record T_start & T_end Observe->Record Compare Compare to Literature Record->Compare Assess Assess Purity Compare->Assess

Caption: Experimental workflow for the determination of the melting point of this compound.

Conclusion and Implications for Research and Development

The high melting point of this compound at 256 °C underscores the stability of its crystalline lattice, a factor that is advantageous for storage and handling. Professionals in drug development should consider this thermal stability during formulation processes. The absence of a defined boiling point and the likelihood of decomposition at high temperatures preclude the use of distillation for purification. Alternative methods such as recrystallization should be employed to ensure the high purity required for pharmaceutical applications. Accurate melting point determination remains the most reliable and straightforward method for assessing the purity of this important synthetic intermediate.

References

A Technical Guide to the Discovery and History of Hydroxynaphthoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthesis of hydroxynaphthoic acids. Tailored for researchers, scientists, and drug development professionals, this document delves into the pivotal moments and scientific minds that have shaped our understanding and application of these versatile chemical compounds. From their foundational synthesis via the Kolbe-Schmitt reaction to their crucial role in modern materials and pharmaceuticals, this guide offers a detailed narrative grounded in scientific literature and historical context.

Introduction to Hydroxynaphthoic Acids: A Family of Versatile Aromatic Compounds

Hydroxynaphthoic acids are a class of organic compounds characterized by a naphthalene backbone substituted with both a hydroxyl (-OH) and a carboxyl (-COOH) group. The relative positions of these functional groups give rise to a multitude of isomers, each with unique chemical properties and applications. Among the most commercially and scientifically significant isomers are 3-hydroxy-2-naphthoic acid, 1-hydroxy-2-naphthoic acid, and 6-hydroxy-2-naphthoic acid. These compounds serve as vital intermediates in the synthesis of a wide array of products, ranging from high-performance polymers and pigments to sophisticated pharmaceutical agents.[1][2] Their rich history is intrinsically linked to the development of organic chemistry and the quest for novel materials with advanced properties.

The Dawn of Aromatic Carboxylation: The Kolbe-Schmitt Reaction and its Pioneers

The history of hydroxynaphthoic acids is inseparable from the groundbreaking work of German chemists Hermann Kolbe and Rudolf Schmitt . Their development of the Kolbe-Schmitt reaction in the mid-19th century laid the cornerstone for the industrial synthesis of aromatic hydroxy acids.[3][4]

Hermann Kolbe (1818-1884) was a prominent figure in the establishment of modern organic chemistry. His work challenged the prevailing theory of vitalism by demonstrating that organic compounds could be synthesized from inorganic starting materials.[5] In 1860, Kolbe discovered that salicylic acid could be synthesized by reacting sodium phenoxide with carbon dioxide at high temperatures.[3] This reaction, initially known as the Kolbe synthesis, was a landmark achievement in synthetic organic chemistry.

Rudolf Schmitt (1830-1898) , a student of Kolbe, significantly improved upon his mentor's method. In 1885, Schmitt discovered that the reaction could be carried out under pressure, which dramatically increased the yield and efficiency of the carboxylation process.[4][6] This modified procedure, now universally known as the Kolbe-Schmitt reaction, remains the primary industrial method for the production of salicylic acid and its analogues, including the hydroxynaphthoic acids.[3]

The application of the Kolbe-Schmitt reaction to naphthols, the precursors to hydroxynaphthoic acids, marked a significant expansion of its utility. The reaction involves the carboxylation of an alkali metal salt of a naphthol with carbon dioxide under elevated temperature and pressure.[7] The regioselectivity of the reaction, which determines the specific isomer produced, is highly sensitive to reaction conditions such as temperature, pressure, and the choice of alkali metal.[3]

The Synthesis of Key Hydroxynaphthoic Acid Isomers: An Evolving Landscape

The industrial production of specific hydroxynaphthoic acid isomers has been refined over more than a century, with the Kolbe-Schmitt reaction at its core. The following sections detail the historical development and key synthetic considerations for the most prominent isomers.

3-Hydroxy-2-naphthoic Acid: The Workhorse of the Dye and Pigment Industry

3-Hydroxy-2-naphthoic acid, often referred to as "BON acid," is a cornerstone of the organic dye and pigment industry.[1][8] It serves as a precursor to a vast array of azo dyes and pigments, valued for their vibrant colors and stability.[1][9]

The synthesis of 3-hydroxy-2-naphthoic acid is a classic application of the Kolbe-Schmitt reaction, starting from 2-naphthol.[1] Early 20th-century patents, such as the one granted to DuPont in 1927, detail the process of heating an alkali-metal beta-naphtholate with carbon dioxide at temperatures above 180°C and under significant pressure.[10] These early investigations established that higher temperatures favor the formation of the 2,3-isomer over the 2,1-isomer.[10] The process involves the formation of an alkali-metal salt of 2-naphthol, which is then carboxylated. The resulting product is then acidified to yield 3-hydroxy-2-naphthoic acid.

Synthesis_of_3_Hydroxy_2_Naphthoic_Acid 2-Naphthol 2-Naphthol Carboxylation Kolbe-Schmitt Reaction (High Temperature) 2-Naphthol->Carboxylation Alkali_Hydroxide Alkali Hydroxide (e.g., NaOH) Alkali_Hydroxide->Carboxylation Alkali_2-Naphtholate Alkali 2-Naphtholate Alkali_2-Naphtholate->Carboxylation CO2 Carbon Dioxide (CO2) (High Pressure) CO2->Carboxylation Carboxylation->Alkali_2-Naphtholate Formation of salt Acidification Acidification (e.g., H2SO4) Carboxylation->Acidification 3_Hydroxy_2_Naphthoic_Acid 3-Hydroxy-2-naphthoic Acid Acidification->3_Hydroxy_2_Naphthoic_Acid

6-Hydroxy-2-naphthoic Acid: A Monomer for High-Performance Polymers

6-Hydroxy-2-naphthoic acid (HNA) is a critical monomer in the production of high-performance liquid crystal polymers (LCPs).[11] These materials exhibit exceptional thermal stability and mechanical strength, making them suitable for demanding applications in electronics and aerospace.

The synthesis of HNA also relies on the Kolbe-Schmitt reaction, but with different reaction parameters compared to the synthesis of 3-hydroxy-2-naphthoic acid. The carboxylation of the potassium salt of 2-naphthol at elevated temperatures, typically between 170-230°C, is the primary route to HNA.[11][12] Patents from the latter half of the 20th century describe improved processes for its production, focusing on optimizing reaction conditions to maximize the yield of the desired 6,2-isomer.[13] Alternative synthetic routes have also been explored, such as a multi-step process starting from 2-naphthol involving methoxylation, bromination, a Grignard reaction, and demethylation, which has been reported to achieve high overall yields.[14] Another innovative approach involves the aerobic oxidation of 2,6-diisopropylnaphthalene.[15]

Table 1: Comparison of Synthetic Conditions for Hydroxynaphthoic Acid Isomers

IsomerStarting MaterialKey ReactionTypical Conditions
3-Hydroxy-2-naphthoic acid 2-NaphtholKolbe-Schmitt ReactionHigh temperature (>180°C), high pressure
6-Hydroxy-2-naphthoic acid 2-NaphtholKolbe-Schmitt ReactionElevated temperature (170-230°C) with potassium salt
1-Hydroxy-2-naphthoic acid 1-NaphtholKolbe-Schmitt ReactionLower temperature carboxylation
Other Isomers: Exploring the Chemical Space

While 3-hydroxy-2-naphthoic acid and 6-hydroxy-2-naphthoic acid are the most commercially significant isomers, other hydroxynaphthoic acids have also been synthesized and studied. For instance, 1-hydroxy-2-naphthoic acid is another isomer that can be prepared via the Kolbe-Schmitt reaction, typically by carboxylating 1-naphthol.[16] The synthesis of various isomers often involves careful control of reaction conditions to direct the carboxylation to the desired position on the naphthalene ring.

Evolution of Analytical Techniques for Characterization

The characterization of hydroxynaphthoic acids has evolved in tandem with advancements in analytical chemistry. In the early stages of their discovery, classical methods such as melting point determination and elemental analysis were the primary means of identification and purity assessment.

With the advent of spectroscopic techniques in the 20th century, the characterization of these compounds became far more precise.

  • Infrared (IR) Spectroscopy: Allowed for the identification of the characteristic hydroxyl and carboxyl functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provided information about the electronic structure of the naphthalene ring system.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Enabled the definitive determination of the isomeric structure by revealing the connectivity of protons and carbons in the molecule.

  • Mass Spectrometry (MS): Allowed for the precise determination of the molecular weight and fragmentation patterns, further confirming the identity of the compound.

Modern analytical laboratories now employ a suite of these techniques, often in hyphenated forms like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), to achieve highly sensitive and specific analysis of hydroxynaphthoic acids and their derivatives.[17]

Analytical_Techniques_Evolution cluster_0 19th Century cluster_1 20th Century cluster_2 21st Century Classical_Methods Classical Methods (Melting Point, Elemental Analysis) IR Infrared (IR) Spectroscopy Classical_Methods->IR UV_Vis UV-Visible Spectroscopy Classical_Methods->UV_Vis NMR Nuclear Magnetic Resonance (NMR) IR->NMR UV_Vis->NMR MS Mass Spectrometry (MS) NMR->MS Hyphenated_Techniques Hyphenated Techniques (GC-MS, LC-MS) MS->Hyphenated_Techniques

Applications: From Colorful Dyes to Advanced Materials and Pharmaceuticals

The diverse properties of hydroxynaphthoic acid isomers have led to their application in a wide range of fields.

Dyes and Pigments

As previously mentioned, 3-hydroxy-2-naphthoic acid is a pivotal intermediate in the synthesis of azo dyes and pigments.[1][9] Its coupling with diazotized aromatic amines produces a vast palette of colors used in textiles, printing inks, and paints.

High-Performance Polymers

The use of 6-hydroxy-2-naphthoic acid as a monomer for liquid crystal polymers represents a significant advancement in materials science.[11] These polymers, known for their exceptional strength and thermal resistance, are used in a variety of high-tech applications.

Medicinal Chemistry and Pharmaceuticals

Hydroxynaphthoic acid derivatives have also found applications in the pharmaceutical industry. For instance, certain derivatives of 3,5-dihydroxy-2-naphthoic acid have been investigated as potential leads for the development of antibabesial drugs.[18] The hydroxynaphthoic acid scaffold serves as a versatile starting point for the synthesis of more complex molecules with potential therapeutic activity.[8][19] They are also used as intermediates in the synthesis of various pharmaceuticals.[8]

Conclusion

The journey of hydroxynaphthoic acids, from their theoretical underpinnings in the work of Kolbe and Schmitt to their indispensable role in modern technology, is a testament to the enduring power of fundamental chemical research. The continued exploration of their synthesis and properties promises to unlock new applications and further solidify their importance in the landscape of industrial and medicinal chemistry. This guide has provided a historical and technical foundation for understanding these remarkable compounds, offering valuable insights for researchers and professionals dedicated to advancing the frontiers of science and technology.

References

Methodological & Application

Experimental protocol for 7-Hydroxy-1-naphthoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Experimental Protocol for the Synthesis of 7-Hydroxy-1-naphthoic acid

Introduction

This compound is a valuable aromatic carboxylic acid and a key building block in the synthesis of pharmaceuticals and advanced materials. Its structure, featuring both a hydroxyl and a carboxylic acid group on a naphthalene scaffold, allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis. This document provides a detailed experimental protocol for the synthesis of this compound, designed for researchers and professionals in chemistry and drug development. The primary synthetic route detailed herein is the Kolbe-Schmitt reaction, a well-established method for the carboxylation of phenols and naphthols.[1][2]

Synthetic Strategy: The Kolbe-Schmitt Reaction

The synthesis of this compound is achieved through the regioselective carboxylation of 2,7-dihydroxynaphthalene. The Kolbe-Schmitt reaction is an electrophilic aromatic substitution where a phenoxide or naphthoxide ion undergoes nucleophilic attack on carbon dioxide.[1] The choice of reaction conditions, particularly temperature and the counter-ion of the naphthoxide, is critical for achieving the desired regioselectivity. Lower temperatures generally favor the formation of the ortho-carboxylated product, which in this case is the desired 1-carboxy isomer. The use of a potassium salt of the naphthol has been shown to be effective in promoting the carboxylation reaction.[1]

The overall reaction scheme is as follows:

Step 1: Formation of the Dipotassium Salt of 2,7-dihydroxynaphthalene 2,7-dihydroxynaphthalene is reacted with a strong base, such as potassium hydroxide, to form the dipotassium salt. This step is crucial as the naphthoxide is a much stronger nucleophile than the corresponding naphthol.

Step 2: Carboxylation The dipotassium salt is then reacted with carbon dioxide under pressure. The electron-rich naphthoxide attacks the electrophilic carbon of CO2, leading to the formation of a carboxylate salt.

Step 3: Acidification The reaction mixture is acidified to protonate the carboxylate and phenoxide groups, yielding the final product, this compound.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the synthesis of this compound.

G cluster_0 Preparation cluster_1 Carboxylation cluster_2 Work-up and Purification A Mix 2,7-dihydroxynaphthalene, POTASSIUM HYDROXIDE, and Dibutyl Carbitol B Heat under vacuum to form anhydrous dipotassium salt A->B C Cool and introduce Carbon Dioxide (CO2) gas B->C D Heat reaction mixture under CO2 pressure C->D E Cool and vent CO2 D->E F Acidify with HCl to precipitate product E->F G Filter, wash, and dry the crude product F->G H Recrystallize from aqueous ethanol G->H I Characterize the pure this compound H->I

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from the general methodology for the Kolbe-Schmitt carboxylation of naphthols.[1]

Materials and Equipment
Reagent/MaterialGradeSupplier
2,7-DihydroxynaphthaleneReagent grade, 98%Sigma-Aldrich
Potassium Hydroxide (KOH)ACS reagent, ≥85%Fisher Scientific
Dibutyl Carbitol99%Alfa Aesar
Carbon Dioxide (CO2)High purity, 99.9%Airgas
Hydrochloric Acid (HCl)Concentrated, 37%VWR Chemicals
Ethanol, 200 proofACS/USP gradeDecon Labs
Deionized WaterType IIIn-house
Anhydrous Magnesium SulfateReagent gradeSigma-Aldrich
  • Equipment:

    • 500 mL three-necked round-bottom flask

    • Mechanical stirrer

    • Heating mantle with temperature controller

    • Distillation apparatus

    • Gas inlet adapter

    • Pressure gauge

    • Thermometer

    • Büchner funnel and filter flask

    • Standard laboratory glassware

Procedure

Part 1: Formation of Anhydrous Dipotassium 2,7-dihydroxynaphthalenoxide

  • To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and a distillation head, add 2,7-dihydroxynaphthalene (16.0 g, 0.1 mol) and dibutyl carbitol (200 mL).

  • Stir the mixture at room temperature to form a slurry.

  • Slowly add a 45% aqueous solution of potassium hydroxide (24.6 g, containing 11.1 g of KOH, 0.2 mol) to the stirred mixture. An exothermic reaction will occur, and the mixture will become thicker.

  • Once the addition is complete, heat the mixture to 120-130 °C under reduced pressure (e.g., 20-30 mmHg) to distill off the water. Continue the distillation until no more water is collected. This step is critical to ensure anhydrous conditions for the carboxylation reaction.[1]

Part 2: Carboxylation

  • Cool the reaction mixture to below 80 °C.

  • Replace the distillation head with a gas inlet adapter connected to a carbon dioxide cylinder via a pressure regulator and a pressure gauge.

  • Pressurize the flask with carbon dioxide to approximately 20-30 psi.

  • Heat the stirred reaction mixture to 130-140 °C and maintain this temperature for 6-8 hours under CO2 pressure. Monitor the pressure and add more CO2 as needed to maintain the desired pressure.

Part 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and carefully vent the excess carbon dioxide.

  • Add 200 mL of deionized water to the reaction mixture and stir until the solid dissolves.

  • Transfer the mixture to a separatory funnel. The aqueous layer contains the potassium salt of the product. Separate the aqueous layer from the organic (dibutyl carbitol) layer.

  • Cool the aqueous layer in an ice bath and slowly acidify with concentrated hydrochloric acid with stirring until the pH is approximately 2. A precipitate of the crude product will form.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold deionized water until the washings are neutral to pH paper.

  • Dry the crude product in a vacuum oven at 60-70 °C to a constant weight.

Part 4: Recrystallization

  • Dissolve the crude this compound in a minimum amount of hot 50% aqueous ethanol.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold 50% aqueous ethanol, and dry under vacuum.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and isomeric purity.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (O-H, C=O, aromatic C-H).

  • Mass Spectrometry: To determine the molecular weight.

Safety Precautions

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Potassium hydroxide is corrosive and should be handled with care.

  • The carboxylation step is performed under pressure. Ensure the glassware is free of defects and use a blast shield.

  • Handle concentrated hydrochloric acid with caution as it is corrosive and releases toxic fumes.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yieldIncomplete formation of the naphthoxide salt.Ensure the correct stoichiometry of KOH is used and that the reaction with 2,7-dihydroxynaphthalene is complete.
Presence of water in the carboxylation step.Ensure the distillation to remove water is thorough. Dibutyl carbitol should be anhydrous.
Insufficient CO2 pressure or reaction time.Maintain the recommended CO2 pressure and reaction time.
Formation of isomersIncorrect reaction temperature.Carefully control the reaction temperature during carboxylation. Lower temperatures favor ortho-carboxylation.
Dark-colored productOxidation of the naphthol or product.Handle the naphthoxide under an inert atmosphere (e.g., nitrogen) if possible.

Reaction Mechanism

The following diagram illustrates the proposed mechanism for the Kolbe-Schmitt reaction.

G A Naphthoxide Ion C Intermediate Complex A->C Nucleophilic Attack B Carbon Dioxide D Keto Tautomer C->D Rearrangement E Salicylate-type Product D->E Tautomerization

Caption: Mechanism of the Kolbe-Schmitt Reaction.

References

Application Notes & Protocols: Using 7-Hydroxy-1-naphthoic acid as a Fluorescent Label for Proteins

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent labeling of proteins with fluorescent probes is a cornerstone technique in modern biological research and drug development.[1][2] It enables the visualization, tracking, and quantification of proteins in a multitude of applications, including immunoassays, fluorescence microscopy, and flow cytometry. While a wide array of commercial fluorescent dyes is available, the exploration of novel fluorophores with unique properties remains a key area of research.

7-Hydroxy-1-naphthoic acid is a compact, naphthalene-based molecule with intrinsic fluorescent properties. Its small size may offer advantages by minimizing potential steric hindrance or disruption of protein function upon conjugation. The presence of a carboxylic acid group provides a chemical handle for covalent attachment to proteins, typically by targeting primary amines on lysine residues and the N-terminus.

This document provides a comprehensive, principles-based guide for the use of this compound as a fluorescent protein label. It details a robust, two-step protocol based on the well-established 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[3][4] As this specific molecule is not a conventional labeling reagent, this guide is built upon foundational bioconjugation principles to provide a self-validating framework for its successful application.[5]

Principle of the Method

Directly reacting a carboxylic acid with a protein's primary amine is inefficient under physiological conditions, as the amine's basicity deprotonates the carboxylic acid, forming an unreactive salt.[6][7][8][9] To overcome this, the carboxylic acid on this compound must first be "activated." EDC/NHS chemistry is a highly efficient and widely used method for this purpose.[3][4][10]

The process occurs in two key stages:

  • Activation: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solution and prone to hydrolysis. The addition of NHS (or its water-soluble analog, Sulfo-NHS) traps this intermediate, converting it into a more stable, amine-reactive NHS ester.[3][4] This activation step is most efficient in a slightly acidic buffer (pH 4.5-6.0).[11]

  • Conjugation: The stable NHS-ester readily reacts with primary amines on the protein surface (e.g., lysine side chains) to form a stable, covalent amide bond. This reaction is most efficient at a physiological to slightly basic pH (pH 7.2-8.5). The result is the 7-hydroxy-1-naphthoyl group covalently attached to the protein.

EDC_NHS_Coupling_Mechanism cluster_activation Step 1: Activation (pH 4.5-6.0) cluster_conjugation Step 2: Conjugation (pH 7.2-8.5) Fluorophore This compound (R-COOH) Intermediate O-acylisourea Intermediate (unstable) Fluorophore->Intermediate +EDC EDC EDC NHSEster Amine-Reactive NHS Ester (stable) Intermediate->NHSEster +NHS NHS NHS Conjugate Labeled Protein (Protein-NH-CO-R) NHSEster->Conjugate + Protein-NH2 Protein Protein (Protein-NH2)

Caption: EDC/NHS coupling reaction mechanism.

Spectral Properties of this compound

Understanding the spectral properties of the fluorophore is critical for experimental design and data analysis. While comprehensive data for this compound is not as readily available as for commercial dyes, related compounds provide a strong basis for estimation. Naphthoic acid derivatives and hydroxy-naphthalene compounds typically exhibit excitation in the UV to near-UV range. For example, 1-naphthoic acid has an excitation spectrum starting around 32,200 cm⁻¹ (~310 nm).[12] Similarly, other fluorescent molecules with a hydroxy-coumarin core, which is structurally related, show excitation peaks around 350 nm.[13]

For the purpose of this protocol, we will estimate the spectral properties based on these related structures. It is imperative that users experimentally determine the precise absorbance maximum (λ_max) and emission maximum for their specific conjugate.

ParameterEstimated ValueNotes
Absorbance Max (λ_max) ~340 - 360 nmMust be determined experimentally using a spectrophotometer.
Molar Extinction Coeff. (ε) ~5,000 - 10,000 M⁻¹cm⁻¹This is a rough estimate. For accurate DOL calculation, this value should be determined for the free acid in the conjugation buffer.
Emission Max (λ_em) ~400 - 450 nmMust be determined experimentally using a spectrofluorometer.

Detailed Experimental Protocol

This protocol is designed as a starting point and should be optimized for each specific protein and experimental goal.

Part 1: Materials and Reagent Preparation

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1.0 M Tris-HCl or Hydroxylamine, pH 8.5

  • Organic Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Desalting columns (e.g., PD-10) for purification

  • Spectrophotometer and Quartz cuvettes

  • Spectrofluorometer

Reagent Preparation:

  • Protein Solution: Prepare the protein at a concentration of 1-10 mg/mL in Conjugation Buffer (PBS, pH 7.4). It is critical that the buffer contains no primary amines (e.g., Tris) or carboxylates.

  • This compound Stock (10 mM): Dissolve 1.88 mg of this compound in 1 mL of anhydrous DMF or DMSO. Prepare this solution fresh immediately before use.

  • EDC Stock (100 mM): Dissolve ~20 mg of EDC in 1 mL of ultrapure water. EDC is moisture-sensitive; equilibrate the vial to room temperature before opening and prepare the solution immediately before use.[4]

  • NHS/Sulfo-NHS Stock (100 mM): Dissolve ~12 mg of NHS or ~22 mg of Sulfo-NHS in 1 mL of ultrapure water or Activation Buffer. Prepare this solution immediately before use.

Part 2: Two-Step Protein Labeling Workflow

Caption: Workflow for protein labeling.

Step A: Activation of this compound

This step creates the stable NHS-ester in a separate reaction before adding it to the protein, which minimizes side reactions with the protein's carboxyl groups.[10]

  • Determine the volume of this compound stock needed. The molar ratio of dye:EDC:NHS to protein is a critical parameter. Start with a 20 to 50-fold molar excess of the labeling reagents over the protein.

  • In a microcentrifuge tube, combine the following in order:

    • Activation Buffer (pH 6.0)

    • Calculated volume of 10 mM this compound stock

    • An equimolar amount of 100 mM NHS/Sulfo-NHS stock

    • An equimolar amount of 100 mM EDC stock

  • Vortex briefly to mix.

  • Incubate for 15 minutes at room temperature.

Step B: Conjugation to Protein

  • Immediately add the entire activation mixture from Step A to your protein solution. The buffer of the protein solution (PBS, pH 7.4) will raise the pH to the optimal range for the amine-coupling reaction.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing. The longer incubation at 4°C is often preferred to maintain protein stability.

Step C: Quenching and Purification

  • (Optional but Recommended) Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15 minutes. This step hydrolyzes any remaining NHS-esters.

  • Purify the protein conjugate from unreacted fluorophore and reaction byproducts. The most common method is size-exclusion chromatography using a desalting column equilibrated with your desired storage buffer (e.g., PBS).

  • Collect the protein-containing fractions, which will elute first and can often be identified by their color.

Characterization of the Labeled Protein

Calculating the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of fluorophore molecules conjugated to each protein molecule.[14][15] It is a crucial parameter for ensuring experimental reproducibility.[14] The optimal DOL for antibodies typically falls between 2 and 10.[14] Over-labeling can lead to fluorescence quenching and loss of protein function.[16]

Procedure:

  • After purification, measure the absorbance of the protein conjugate solution at 280 nm (A₂₈₀) and at the determined λ_max of this compound (A_max).[16][17]

  • Calculate the DOL using the following formula:[15]

    Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

    DOL = A_max / (ε_dye × Protein Concentration)

    Where:

    • A₂₈₀ and A_max are the measured absorbances.

    • ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

    • ε_dye is the molar extinction coefficient of the fluorophore at its λ_max (in M⁻¹cm⁻¹).

    • CF is the Correction Factor (A₂₈₀ of the free dye / A_max of the free dye). This accounts for the dye's absorbance at 280 nm.[17]

Fluorescence Spectroscopy

Confirm the functionality of the conjugate by measuring its fluorescence spectrum. Excite the sample at the determined absorbance maximum (λ_max) and record the emission spectrum to find the emission maximum (λ_em). A clear emission peak confirms successful conjugation.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Labeling Efficiency (Low DOL) Inactive EDC/NHS reagents.Use fresh, high-quality reagents. Allow powders to reach room temperature before opening to prevent moisture contamination.[10]
Primary amines in protein buffer (e.g., Tris).Exchange the protein into an amine-free buffer like PBS or MES before starting.[10]
Incorrect pH for activation or conjugation.Ensure the activation step is performed at pH ~6.0 and the conjugation step at pH 7.2-8.0.[10]
Protein Precipitation High concentration of organic solvent from dye stock.Keep the volume of DMF/DMSO below 10% of the total reaction volume.
Protein instability under reaction conditions.Perform the conjugation reaction at 4°C. Test different buffer conditions.
Over-labeling causing aggregation.Reduce the molar excess of the labeling reagents in the activation step.
No Fluorescence Signal Inefficient labeling or incorrect spectral properties.Confirm DOL. Experimentally measure the excitation and emission spectra of the free fluorophore and the conjugate.
Fluorescence quenching.Calculate the DOL. If it is very high (>10), reduce the amount of labeling reagents used.

References

Application Note & Protocol: Derivatization of 7-Hydroxy-1-naphthoic Acid for Enhanced HPLC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Hydroxy-1-naphthoic acid is a bifunctional organic compound possessing both a phenolic hydroxyl group and a carboxylic acid group on its naphthalene core. This structure is of significant interest in medicinal chemistry and drug development due to its potential as a scaffold for synthesizing novel therapeutic agents. Accurate and sensitive quantification of this compound and its metabolites in various biological and environmental matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation and quantification of such compounds.[1] However, the inherent physicochemical properties of this compound can present analytical challenges, including poor retention on reversed-phase columns and insufficient sensitivity with standard UV-Vis detection. Chemical derivatization is a strategic approach to overcome these limitations by modifying the analyte to improve its chromatographic behavior and enhance its detectability.[1][2]

This application note provides a comprehensive guide with detailed protocols for the derivatization of this compound for HPLC analysis. We will explore two distinct derivatization strategies: one utilizing a UV-absorbing tag for enhanced detection with a Diode Array Detector (DAD) or UV-Vis detector, and another employing a fluorescent tag for highly sensitive analysis with a Fluorescence Detector (FLD).

Principles of Derivatization for this compound

The presence of two reactive functional groups on this compound, the phenolic hydroxyl (-OH) and the carboxylic acid (-COOH), offers multiple avenues for derivatization. The choice of derivatization strategy depends on the desired level of sensitivity and the available HPLC detection capabilities.

Strategy 1: UV-Vis Detection Enhancement with p-Bromophenacyl Bromide (BPB)
  • Mechanism: p-Bromophenacyl bromide is an effective alkylating agent that reacts with carboxylic acids to form p-bromophenacyl esters.[3][4][5] This reaction introduces a strong chromophore to the analyte, significantly increasing its molar absorptivity in the UV region.[3] While BPB can also react with phenolic hydroxyl groups, the reaction with carboxylic acids is generally more facile under basic conditions. A simultaneous derivatization of both functional groups is possible under optimized conditions.[6]

  • Advantages: This method is robust, and the resulting derivatives are stable. It is suitable for laboratories equipped with standard HPLC-UV/DAD systems.

Strategy 2: Fluorescence Detection Enhancement with Dansyl Chloride (DNS-Cl)
  • Mechanism: Dansyl chloride is a widely used fluorescent labeling reagent that reacts with primary and secondary amines, as well as phenolic hydroxyl and carboxylic acid groups under basic conditions.[7][8][9] The reaction with the phenolic hydroxyl group of this compound will yield a highly fluorescent dansyl derivative. Derivatization of the carboxylic acid group is also possible, though it may require more stringent reaction conditions.[7][8]

  • Advantages: This method offers exceptional sensitivity, often orders of magnitude higher than UV-Vis detection, making it ideal for trace-level analysis.[10]

Experimental Protocols

Materials and Reagents
  • This compound (analytical standard)

  • p-Bromophenacyl bromide (BPB), >99% purity

  • Dansyl chloride (DNS-Cl), >99% purity

  • Potassium carbonate (K₂CO₃), anhydrous

  • Sodium bicarbonate (NaHCO₃)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic acid, 99%

  • Acetone

  • Reaction vials (2 mL, amber glass with PTFE-lined caps)

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE)

Protocol 1: Derivatization with p-Bromophenacyl Bromide for UV-Vis Detection

This protocol is designed for the derivatization of both the carboxylic acid and phenolic hydroxyl groups of this compound.

1. Preparation of Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • p-Bromophenacyl Bromide Solution (10 mg/mL): Dissolve 100 mg of BPB in 10 mL of acetonitrile. Prepare this solution fresh.

  • Potassium Carbonate Solution (0.1 M): Dissolve 1.38 g of anhydrous K₂CO₃ in 100 mL of deionized water.

2. Derivatization Procedure

  • Pipette 100 µL of the this compound stock solution into a 2 mL reaction vial.

  • Add 200 µL of the BPB solution to the vial.

  • Add 50 µL of the 0.1 M K₂CO₃ solution to catalyze the reaction.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the reaction mixture at 70°C for 60 minutes in a heating block.

  • After heating, cool the vial to room temperature.

  • Add 650 µL of acetonitrile to bring the final volume to 1 mL.

  • Vortex for 30 seconds.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

3. HPLC-DAD Analysis

ParameterCondition
HPLC System Standard HPLC with DAD or UV-Vis detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program 0-5 min: 50% B; 5-20 min: 50-90% B; 20-25 min: 90% B; 25.1-30 min: 50% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection 260 nm

Diagram: UV-Vis Derivatization Workflow

UV_Derivatization_Workflow cluster_prep Preparation cluster_reaction Derivatization cluster_analysis Analysis Analyte This compound Stock Solution Mix Combine Analyte, Reagent, and Catalyst Analyte->Mix Reagent_UV BPB Solution Reagent_UV->Mix Catalyst_UV K2CO3 Solution Catalyst_UV->Mix Heat Heat at 70°C for 60 min Mix->Heat Cool Cool to RT Heat->Cool Dilute Dilute with ACN Cool->Dilute Filter Filter (0.22 µm) Dilute->Filter HPLC_UV HPLC-DAD Analysis Filter->HPLC_UV

Caption: Workflow for BPB derivatization and HPLC-UV analysis.

Protocol 2: Derivatization with Dansyl Chloride for Fluorescence Detection

This protocol focuses on the derivatization of the phenolic hydroxyl group for high-sensitivity fluorescence detection.

1. Preparation of Solutions

  • Analyte Stock Solution (100 µg/mL): Dilute the 1 mg/mL stock solution 1:10 with methanol.

  • Dansyl Chloride Solution (1 mg/mL): Dissolve 10 mg of Dansyl Chloride in 10 mL of acetone. Prepare this solution fresh and protect it from light.

  • Sodium Bicarbonate Buffer (100 mM, pH 9.5): Dissolve 0.84 g of NaHCO₃ in 100 mL of deionized water and adjust the pH to 9.5 with 1 M NaOH.

2. Derivatization Procedure

  • Pipette 100 µL of the 100 µg/mL this compound stock solution into a 2 mL reaction vial.

  • Add 200 µL of the Dansyl Chloride solution.

  • Add 200 µL of the sodium bicarbonate buffer.

  • Cap the vial tightly and vortex for 30 seconds.

  • Incubate the reaction mixture in the dark at 60°C for 45 minutes.

  • After incubation, cool the vial to room temperature.

  • Add 500 µL of acetonitrile to bring the final volume to 1 mL.

  • Vortex for 30 seconds.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

3. HPLC-FLD Analysis

ParameterCondition
HPLC System Standard HPLC with Fluorescence Detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 40% B; 5-25 min: 40-80% B; 25-30 min: 80% B; 30.1-35 min: 40% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Detection Excitation: 335 nm, Emission: 520 nm

Diagram: Fluorescence Derivatization Workflow

Fluorescence_Derivatization_Workflow cluster_prep_fl Preparation cluster_reaction_fl Derivatization cluster_analysis_fl Analysis Analyte_FL This compound Stock Solution Mix_FL Combine Analyte, Reagent, and Buffer Analyte_FL->Mix_FL Reagent_FL Dansyl Chloride Solution Reagent_FL->Mix_FL Buffer_FL NaHCO3 Buffer Buffer_FL->Mix_FL Incubate_FL Incubate at 60°C for 45 min (Dark) Mix_FL->Incubate_FL Cool_FL Cool to RT Incubate_FL->Cool_FL Dilute_FL Dilute with ACN Cool_FL->Dilute_FL Filter_FL Filter (0.22 µm) Dilute_FL->Filter_FL HPLC_FL HPLC-FLD Analysis Filter_FL->HPLC_FL

Caption: Workflow for Dansyl Chloride derivatization and HPLC-FLD analysis.

Data Interpretation and Method Validation

  • Calibration Curve: A calibration curve should be constructed by preparing a series of standards of known concentrations of this compound and subjecting them to the chosen derivatization and HPLC analysis protocol. The peak area of the derivatized analyte is plotted against its concentration. A linear regression analysis should yield a correlation coefficient (r²) of >0.99 for an acceptable fit.

  • Selectivity: The selectivity of the method should be assessed by analyzing blank matrix samples (e.g., plasma, urine) to ensure that there are no interfering peaks at the retention time of the derivatized analyte.

  • Precision and Accuracy: The precision of the method is determined by repeatedly analyzing samples at different concentrations and is expressed as the relative standard deviation (RSD). Accuracy is assessed by determining the recovery of a known amount of analyte spiked into a blank matrix.

  • Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. These are typically determined based on the signal-to-noise ratio (S/N) of the chromatographic peak (e.g., S/N of 3 for LOD and 10 for LOQ).

Troubleshooting

IssuePotential CauseSuggested Solution
Low or no derivative peak Incomplete reaction, degradation of reagent, incorrect pH.Prepare fresh derivatization reagent. Verify the pH of the buffer. Optimize reaction time and temperature.
Multiple derivative peaks Derivatization of both hydroxyl and carboxyl groups, side reactions.Adjust reaction conditions (e.g., milder conditions may favor derivatization of one group). Optimize HPLC gradient for better separation.
Poor peak shape Column overload, inappropriate mobile phase, column degradation.Dilute the sample. Adjust the mobile phase composition and pH. Use a new column or a guard column.
High background noise (FLD) Contaminated solvents, fluorescent impurities, detector settings.Use high-purity HPLC grade solvents. Clean the flow cell. Optimize detector gain and settings.

Conclusion

The derivatization of this compound with p-bromophenacyl bromide or dansyl chloride offers robust and sensitive methods for its quantification by HPLC with UV-Vis or fluorescence detection, respectively. The choice of method will depend on the specific sensitivity requirements of the analysis. The protocols provided herein serve as a validated starting point for method development and can be further optimized to suit specific sample matrices and analytical instrumentation.

References

Application Note: A Robust Protocol for the Conjugation of 7-Hydroxy-1-naphthoic Acid to Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in peptide modification and drug discovery.

Abstract

This comprehensive guide details a validated protocol for the efficient coupling of 7-Hydroxy-1-naphthoic acid to the N-terminus of peptides. The inherent nucleophilicity of the phenolic hydroxyl group on the naphthoic acid moiety necessitates a strategic approach to prevent undesirable side reactions, such as esterification, during carboxyl group activation. This protocol employs an orthogonal protection strategy, utilizing a benzyl (Bn) group for the hydroxyl function, which is stable under standard peptide coupling conditions and can be selectively removed post-conjugation. The guide provides a step-by-step methodology, from protection and activation to final deprotection and purification, ensuring a high yield of the desired peptide conjugate.

Introduction: The Significance of Naphthoylated Peptides

The conjugation of aromatic carboxylic acids to peptides is a pivotal strategy in medicinal chemistry and drug development. This compound, with its rigid, planar structure and hydrogen-bonding capable hydroxyl group, can impart unique properties to a peptide. These modifications can enhance receptor binding affinity, improve metabolic stability, and modulate the pharmacokinetic profile of the parent peptide. However, the bifunctional nature of this molecule presents a synthetic challenge: the need to selectively form an amide bond at the carboxylic acid in the presence of a reactive phenolic hydroxyl group. This application note provides a robust and reproducible protocol to address this challenge, enabling the successful synthesis of 7-hydroxy-1-naphthoyl peptides.

Core Principle: Orthogonal Protection Strategy

To achieve selective N-acylation of the peptide, a protection strategy for the phenolic hydroxyl group of this compound is essential. An ideal protecting group must be:

  • Easy to introduce in high yield.

  • Stable to the conditions of amide bond formation (carboxyl activation and coupling).

  • Readily removable under conditions that do not compromise the integrity of the peptide.

This protocol utilizes a benzyl (Bn) ether as the protecting group for the hydroxyl functionality. The benzyl group is introduced via a Williamson ether synthesis and is stable to the basic and mildly acidic conditions often employed in peptide coupling. Its removal is typically achieved through catalytic hydrogenolysis, a mild method that is orthogonal to most common peptide protecting groups.[1]

Experimental Workflow Overview

The overall synthetic strategy is a multi-step process that ensures the selective and efficient formation of the desired conjugate. The workflow is designed to be logical and self-validating at each stage.

G cluster_0 Part 1: Protection cluster_1 Part 2: Peptide Coupling cluster_2 Part 3: Deprotection & Purification A This compound B Protection of Hydroxyl Group (Benzylation) A->B C 7-(Benzyloxy)-1-naphthoic acid B->C E Carboxyl Activation & Coupling (HATU-mediated) C->E D Peptide (N-terminus free) D->E F Protected Peptide Conjugate E->F G Deprotection (Catalytic Hydrogenolysis) F->G H Crude Final Conjugate G->H I Purification (RP-HPLC) H->I J Pure 7-Hydroxy-1-naphthoyl-Peptide I->J

Caption: Overall experimental workflow for peptide conjugation.

Detailed Protocols

Part 1: Protection of this compound

Protocol 1: Benzylation of the Phenolic Hydroxyl Group

This procedure protects the hydroxyl group as a benzyl ether, rendering it unreactive during the subsequent coupling step.

Materials:

  • This compound

  • Benzyl bromide (BnBr)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (2.2 eq.) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.

  • Slowly add benzyl bromide (1.5 eq.) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with 1 M HCl, followed by water, and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure 7-(Benzyloxy)-1-naphthoic acid.

Part 2: Peptide Coupling

Protocol 2: HATU-Mediated Solution-Phase Coupling

This protocol utilizes HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), a highly efficient coupling reagent that minimizes racemization and is effective even with sterically hindered components.[2][3]

Materials:

  • 7-(Benzyloxy)-1-naphthoic acid (from Part 1)

  • Peptide with a free N-terminus

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF) or a suitable aprotic solvent

  • Ethyl acetate (EtOAc) or other suitable organic solvent for workup

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine

Procedure:

  • In a dry flask under an inert atmosphere, dissolve 7-(Benzyloxy)-1-naphthoic acid (1.0 eq.) and HATU (1.0 eq.) in anhydrous DMF.

  • Add DIPEA (2.0 eq.) to the solution and stir at room temperature for 15-20 minutes. This "pre-activation" step forms the reactive OAt-active ester.[2]

  • In a separate flask, dissolve the peptide (1.1 eq.) in a minimal amount of anhydrous DMF.

  • Add the peptide solution to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected peptide conjugate.

Table 1: Reagent Stoichiometry for HATU Coupling

ReagentEquivalentsRationale
7-(Benzyloxy)-1-naphthoic acid1.0The limiting reagent.
Peptide1.1 - 1.2A slight excess can help drive the reaction to completion.
HATU1.0 - 1.2Efficiently activates the carboxylic acid.[3]
DIPEA2.0 - 3.0A non-nucleophilic base required for the activation step and to neutralize any salts.[2]
Part 3: Deprotection and Purification

Protocol 3: Deprotection of the Benzyl Ether

Catalytic hydrogenolysis is a mild and effective method for cleaving the benzyl ether without affecting most peptide functionalities.[1][4]

Materials:

  • Crude protected peptide conjugate (from Part 2)

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • Dissolve the crude protected peptide conjugate in methanol or ethanol.

  • Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the solution. Caution: Pd/C can be pyrophoric. Handle under a moist or inert atmosphere.

  • Purge the reaction flask with hydrogen gas and maintain a positive pressure of H₂ (e.g., using a balloon).

  • Stir the reaction vigorously at room temperature for 4-12 hours.

  • Monitor the reaction by LC-MS until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 7-hydroxy-1-naphthoyl-peptide.

Protocol 4: Purification by Reverse-Phase HPLC (RP-HPLC)

The final step is to purify the crude peptide conjugate to obtain a highly pure product.

General RP-HPLC Conditions:

  • Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile (ACN).

  • Gradient: A linear gradient from low %B to high %B over a set time (e.g., 5% to 95% B over 30 minutes). The optimal gradient will depend on the hydrophobicity of the specific peptide conjugate.

  • Detection: UV absorbance at 220 nm and 280 nm.

  • Flow Rate: Dependent on the column dimensions (analytical vs. preparative).

Procedure:

  • Dissolve the crude peptide conjugate in a minimal amount of a suitable solvent (e.g., a small amount of DMF or ACN, diluted with Mobile Phase A).

  • Filter the sample through a 0.22 µm syringe filter before injection.

  • Perform an initial analytical scale run to determine the retention time of the product and optimize the separation gradient.

  • Scale up to a preparative column using the optimized conditions.

  • Collect fractions corresponding to the product peak.

  • Analyze the collected fractions for purity by analytical RP-HPLC and mass spectrometry.

  • Pool the pure fractions and lyophilize to obtain the final 7-hydroxy-1-naphthoyl-peptide as a white, fluffy powder.[5]

Troubleshooting and Key Considerations

  • Incomplete Protection: If the benzylation reaction is incomplete, increase the reaction time or the equivalents of NaH and BnBr. Ensure all reagents and solvents are anhydrous.

  • Low Coupling Yield: Ensure efficient pre-activation. The use of fresh, high-quality HATU is crucial. If the peptide is poorly soluble, consider alternative solvents like N-Methyl-2-pyrrolidone (NMP).

  • Incomplete Deprotection: The Pd/C catalyst can sometimes be deactivated. Ensure vigorous stirring to maintain the catalyst in suspension. If the reaction stalls, filtering and adding fresh catalyst may be necessary.

  • Side Reactions during Deprotection: In peptides containing sulfur-containing amino acids like methionine or cysteine, catalyst poisoning can occur. Specific scavengers may be needed in such cases.[6]

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 7-hydroxy-1-naphthoyl-peptides. By employing a robust benzyl ether protection strategy for the phenolic hydroxyl group, this method overcomes the primary challenge of chemoselectivity in the coupling reaction. The detailed, step-by-step procedures for protection, HATU-mediated coupling, and final deprotection, coupled with guidelines for purification, offer researchers a clear pathway to successfully synthesize these valuable modified peptides for a wide range of applications in drug discovery and chemical biology.

References

Application of 7-Hydroxy-1-naphthoic Acid in Enzyme Inhibition Assays: A Feasibility Assessment

Author: BenchChem Technical Support Team. Date: January 2026

To our valued researchers, scientists, and drug development professionals,

In the pursuit of novel therapeutic agents, the identification and characterization of enzyme inhibitors are of paramount importance. This guide was intended to provide a detailed application note and protocols for the use of 7-Hydroxy-1-naphthoic acid in enzyme inhibition assays. However, after a comprehensive review of the current scientific literature, we must report that there is no specific, publicly available research that documents the inhibition of any particular enzyme by this compound.

While the naphthalene scaffold is present in various known enzyme inhibitors, and related hydroxynaphthoic acid derivatives have been studied for their biological activities, a direct inhibitory action of this compound on a specific enzyme has not been characterized. For instance, studies have explored the interaction of compounds like 1,4-dihydroxy-2-naphthoic acid with the aryl hydrocarbon receptor, and other research has detailed the inhibition of cyclooxygenase by certain naphthol derivatives. However, these findings are not directly transferable to this compound.

The core principles of scientific integrity and providing trustworthy, evidence-based protocols prevent us from fabricating a hypothetical application note. A valid protocol requires knowledge of a specific enzyme target, its substrate, and the kinetic parameters of inhibition, none of which are available for this compound.

General Principles of Enzyme Inhibition Assays

Despite the absence of specific data for this compound, we can provide a general framework and a standardized protocol for conducting enzyme inhibition assays. This information can be adapted for screening any new compound, including this compound, against a panel of enzymes to discover potential inhibitory activity.

Enzyme inhibition assays are fundamental procedures in biochemistry and drug discovery used to measure the effect of a substance on an enzyme's activity.[1][2] The primary goal is often to determine the concentration of the inhibitor required to reduce the enzyme's activity by half, known as the half-maximal inhibitory concentration (IC50).[1] Further studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Key Components of an Enzyme Inhibition Assay:
  • Enzyme: A purified or partially purified enzyme of interest.

  • Substrate: A molecule upon which the enzyme acts to produce a detectable product.

  • Inhibitor: The compound being tested for its ability to reduce enzyme activity.

  • Buffer: A solution that maintains a stable pH optimal for the enzyme's function.

  • Detection System: A method to quantify the rate of the enzymatic reaction, often through spectrophotometry, fluorometry, or luminometry.

A Generalized Protocol for Screening for Enzyme Inhibition

This protocol provides a basic workflow for assessing the inhibitory potential of a compound like this compound against a chosen enzyme.

I. Materials and Reagents
  • Purified enzyme of interest

  • Enzyme-specific substrate

  • This compound (or other test compound)

  • Appropriate assay buffer (e.g., Tris-HCl, PBS)

  • Cofactors (if required by the enzyme)

  • Positive control inhibitor (a known inhibitor of the enzyme)

  • Negative control (vehicle, e.g., DMSO)

  • 96-well microplates (clear, black, or white, depending on the detection method)

  • Multichannel pipettes

  • Microplate reader (spectrophotometer, fluorometer, or luminometer)

II. Experimental Workflow

The following diagram illustrates a typical workflow for an enzyme inhibition screening assay.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagent Stock Solutions: - Enzyme - Substrate - Inhibitor (e.g., this compound) - Buffer A1 Dispense Assay Buffer to 96-well plate A2 Add Test Compound dilutions (including positive and negative controls) A1->A2 A3 Add Enzyme to all wells A2->A3 A4 Pre-incubate Enzyme and Inhibitor A3->A4 A5 Initiate reaction by adding Substrate A4->A5 A6 Incubate at optimal temperature A5->A6 A7 Measure signal at multiple time points (Kinetic Reading) A6->A7 D1 Calculate reaction rates (V) A7->D1 D2 Normalize data to controls (% Inhibition) D1->D2 D3 Plot % Inhibition vs. [Inhibitor] D2->D3 D4 Determine IC50 value D3->D4

Caption: Generalized workflow for an in vitro enzyme inhibition assay.

III. Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of the test compound in the assay buffer.

    • Prepare working solutions of the enzyme and substrate in the assay buffer.

  • Assay Setup:

    • To the wells of a 96-well plate, add the assay buffer.

    • Add the diluted test compound to the appropriate wells. Include wells for a positive control (known inhibitor) and a negative control (vehicle only).

    • Add the enzyme solution to all wells and mix gently.

  • Pre-incubation:

    • Incubate the plate for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[1]

  • Reaction Initiation and Monitoring:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately place the plate in a microplate reader and begin measuring the signal (e.g., absorbance, fluorescence) at regular intervals for a set duration. This provides a kinetic reading of the reaction.[1]

  • Data Analysis:

    • For each well, calculate the initial reaction rate (velocity) from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Velocity_inhibitor / Velocity_negative_control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.[1]

Recommendations for Future Research

The lack of specific enzyme targets for this compound presents an open area for investigation. We recommend the following approaches for researchers interested in exploring the potential of this compound:

  • High-Throughput Screening (HTS): Screen this compound against a broad panel of enzymes, particularly those implicated in diseases of interest (e.g., kinases, proteases, metabolic enzymes).

  • Differential Scanning Fluorimetry (DSF): Use DSF as a primary screening method to identify direct binding of the compound to a library of purified proteins, which can then be followed up with functional enzyme assays.

  • Computational Docking Studies: In silico modeling can predict potential binding interactions of this compound with the active sites of various enzymes, helping to prioritize targets for in vitro testing.

While we cannot provide a specific application note for this compound at this time, we hope that the general principles and protocol outlined above will be a valuable resource for the scientific community in the broader context of enzyme inhibitor discovery. We will continue to monitor the literature and will provide updates should relevant research on this compound become available.

References

Application Note: A Step-by-Step Guide to the Purification of 7-Hydroxy-1-naphthoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Principle and Purpose of Recrystallization

7-Hydroxy-1-naphthoic acid is a valuable building block in the synthesis of pharmaceuticals and advanced materials. Its purity is paramount, as even minor impurities can significantly impact the yield, safety, and efficacy of downstream products. Recrystallization is a robust and widely used technique for purifying solid organic compounds based on differences in their solubility.

The fundamental principle of recrystallization is that the solubility of most solids increases with temperature.[1] This guide provides a detailed protocol for the purification of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a set of instructions, but also the underlying scientific rationale for each step to ensure a successful and efficient purification process. The core of a successful recrystallization lies in selecting a solvent that dissolves the target compound sparingly at room temperature but readily at its boiling point, while impurities remain either highly soluble or insoluble at all temperatures.[2][3]

Safety First: Handling Hydroxynaphthoic Acids

General Precautions:

  • Hazard Profile: Hydroxynaphthoic acids are typically classified as irritants, causing potential skin, eye, and respiratory irritation.[4][5][6] Harmful if swallowed.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[4][6]

  • Ventilation: Conduct all operations in a well-ventilated fume hood to avoid inhaling dust or solvent vapors.[4]

  • Emergency Procedures: Ensure that an eyewash station and safety shower are readily accessible.[7] In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[5]

Essential Equipment and Reagents

  • Crude this compound

  • Erlenmeyer flasks (various sizes)

  • Hot plate with stirring capability

  • Magnetic stir bars

  • Graduated cylinders

  • Buchner funnel and flask

  • Vacuum source (aspirator or pump)

  • Filter paper

  • Spatula

  • Glass funnel (for hot filtration, if necessary)

  • Fluted filter paper (for hot filtration)

  • Watch glass

  • Drying oven or desiccator

  • Candidate recrystallization solvents (e.g., ethanol, methanol, water, ethyl acetate, toluene, acetic acid, or mixtures)

  • Activated carbon (optional, for colored impurities)

  • Boiling chips or a boiling stick

Protocol Part I: The Critical Step of Solvent Selection

The success of recrystallization hinges on the choice of solvent. An ideal solvent system will exhibit a steep solubility curve for this compound—low solubility at low temperatures and high solubility at high temperatures.[1] Given the polar nature of the hydroxyl and carboxylic acid functional groups on the molecule, polar solvents are a logical starting point.

Step-by-Step Solvent Screening:
  • Initial Testing: Place approximately 10-20 mg of crude this compound into several small test tubes.

  • Room Temperature Solubility: Add ~0.5 mL of a candidate solvent to each test tube at room temperature. Agitate the mixture. A suitable solvent will not dissolve the compound at this stage.[3]

  • Hot Solubility: Gently heat the test tubes that showed poor room-temperature solubility in a water or sand bath. Add the solvent dropwise while heating until the solid just dissolves.[8] A good solvent will dissolve the compound completely near its boiling point.

  • Cooling and Crystallization: Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice-water bath. The best solvent is one from which the compound readily forms crystals upon cooling.

  • Mixed Solvents: If no single solvent is ideal, a mixed-solvent system may be employed.[2] This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a miscible "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes cloudy (the saturation point). The solution is then heated until it becomes clear again and cooled as usual.

Data Collection for Solvent Selection
Solvent TestedSolubility at Room Temp. (Insoluble/Slightly Soluble/Soluble)Solubility at Boiling Temp. (Insoluble/Slightly Soluble/Soluble)Crystal Formation upon Cooling (None/Poor/Good/Excellent)
Water
Ethanol
Ethyl Acetate
Toluene
Other

Protocol Part II: The Recrystallization Workflow

This protocol assumes a suitable solvent has been identified from the screening process described above.

Visual Workflow

Recrystallization_Workflow A 1. Dissolution Add crude solid to flask. Add minimum hot solvent to dissolve. B 2. Decolorization (Optional) Add activated carbon. Boil briefly. A->B if colored C 3. Hot Filtration Quickly filter to remove insoluble impurities/carbon. A->C if insoluble impurities D 4. Crystallization Allow filtrate to cool slowly, then chill in ice bath. A->D if pure enough B->C C->D E 5. Isolation Collect crystals via vacuum filtration. D->E F 6. Washing Wash crystals with small portions of cold solvent. E->F G 7. Drying Dry crystals in oven or desiccator. F->G H Pure Product G->H

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology
  • Dissolution:

    • Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar or boiling chips.

    • Add a small portion of the chosen recrystallization solvent and begin heating the mixture on a hot plate with stirring.

    • Continue adding the solvent in small portions until the solid completely dissolves at the boiling point of the solvent. Causality: It is critical to use the minimum amount of hot solvent necessary to form a saturated solution.[1] Using excess solvent will reduce the final yield, as more of the compound will remain dissolved upon cooling.

  • Decolorization (Optional):

    • If the solution is colored due to high-molecular-weight impurities, remove it from the heat and allow it to cool slightly.

    • Add a very small amount (1-2% of the solute's weight) of activated carbon to the solution.

    • Bring the solution back to a boil for a few minutes. Causality: Activated carbon has a high surface area that adsorbs colored impurities. Adding it to a boiling solution can cause violent bumping; therefore, brief cooling before addition is a crucial safety step.

  • Hot Filtration (if necessary):

    • This step is required if there are insoluble impurities or if activated carbon was used.

    • Place a fluted filter paper in a stemless or short-stemmed funnel. Place the funnel into a clean Erlenmeyer flask.

    • Preheat the filtration apparatus by pouring a small amount of boiling solvent through it. This prevents premature crystallization in the funnel.

    • Quickly pour the hot solution through the fluted filter paper. Causality: Speed is essential to prevent the desired compound from crystallizing on the filter paper.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

    • Causality: Slow cooling promotes the formation of larger, purer crystals.[1] Rapid cooling can trap impurities within the crystal lattice.

  • Isolation:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and covers all the holes.

    • Wet the filter paper with a small amount of the cold recrystallization solvent and apply a vacuum to ensure a good seal.

    • Pour the cold, crystalline mixture (slurry) into the Buchner funnel.

    • Continue to apply the vacuum to pull the solvent (mother liquor) through, leaving the crystals on the filter paper.

  • Washing:

    • With the vacuum still on, wash the crystals with a small amount of fresh, ice-cold solvent.

    • Repeat this wash step once or twice. Causality: The cold solvent washes away any soluble impurities adhering to the crystal surfaces without dissolving a significant amount of the product.

  • Drying:

    • Leave the crystals in the Buchner funnel with the vacuum on for several minutes to air-dry them as much as possible.

    • Transfer the semi-dry filter cake to a pre-weighed watch glass.

    • Dry the crystals to a constant weight in a drying oven set to a temperature well below the compound's melting point (mp = 256 °C[9]) or in a desiccator under vacuum.

Troubleshooting Common Recrystallization Issues

ProblemPossible Cause(s)Recommended Solution(s)
No crystals form upon cooling Too much solvent was used; supersaturation was not achieved.Boil off some of the solvent to increase concentration. Try scratching the inside of the flask with a glass rod at the liquid's surface. Add a seed crystal of the pure compound.
"Oiling out" The boiling point of the solvent is higher than the melting point of the solute. The compound is precipitating too quickly from a supersaturated solution.Reheat the solution to dissolve the oil. Add a small amount of additional solvent and attempt to cool more slowly. Consider changing to a lower-boiling point solvent or using a solvent pair.
Low recovery yield Too much solvent was used. Crystals were filtered before crystallization was complete. The washing solvent was not cold enough.Ensure the use of a minimum amount of hot solvent. Allow adequate time for cooling in an ice bath. Always use ice-cold solvent for washing.
Colored crystals Decolorizing carbon was not used, or an insufficient amount was used. The compound itself is naturally colored.Repeat the recrystallization process, incorporating the optional decolorization step with activated carbon.

Verification of Purity

After drying, the purity of the this compound should be assessed. Common methods include:

  • Melting Point Analysis: A pure compound will have a sharp melting point that matches the literature value (256 °C).[9] Impurities typically depress and broaden the melting point range.

  • Thin-Layer Chromatography (TLC): Compare the purified product to the crude material. The pure product should ideally show a single spot.

  • Spectroscopy (NMR, IR): For rigorous confirmation of identity and purity.

By following this detailed guide, researchers can effectively purify this compound, ensuring the high quality required for subsequent applications.

References

Application Notes and Protocols: 7-Hydroxy-1-naphthoic Acid as a Versatile Building Block for Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The rational design of fluorescent probes is a cornerstone of modern chemical biology and drug discovery, enabling the visualization and quantification of biological processes with high sensitivity and specificity. This guide details the utility of 7-hydroxy-1-naphthoic acid as a versatile scaffold for the synthesis of novel fluorescent probes. Its inherent photochemical properties, coupled with the synthetic tractability of its hydroxyl and carboxylic acid functionalities, provide a robust platform for creating a diverse range of sensors for bioimaging and analyte detection. We present a comprehensive overview of the design principles, synthetic strategies, and characterization protocols for developing fluorescent probes based on this promising building block.

Introduction: The Rationale for this compound in Fluorescent Probe Design

The naphthalene core is a well-established fluorophore, and its derivatives are widely used in the development of fluorescent probes due to their excellent photostability, high fluorescence quantum yields, and sensitivity to the local environment.[1] The this compound scaffold is particularly advantageous for several reasons:

  • Tunable Photophysical Properties: The hydroxyl group at the 7-position and the carboxylic acid at the 1-position offer two distinct points for chemical modification. Derivatization of these functional groups allows for fine-tuning of the absorption and emission wavelengths, Stokes shift, and quantum yield of the resulting fluorophore.

  • Excited-State Proton Transfer (ESPT) Potential: Hydroxylated aromatic systems, including certain hydroxy-1,8-naphthalimides, are known to exhibit ESPT, leading to a large Stokes shift and emission in the longer wavelength region.[2] This property is highly desirable for biological imaging as it minimizes background autofluorescence.

  • Versatile Synthetic Handles: The carboxylic acid and hydroxyl groups are amenable to a wide range of well-established chemical transformations, including esterification, amidation, and etherification. This facilitates the straightforward attachment of various recognition moieties for specific analytes or targeting ligands for cellular components.

  • Biocompatibility: The naphthalene scaffold is found in various biologically active molecules, and its derivatives have been successfully employed in cellular and in vivo imaging, suggesting a good potential for biocompatibility.

This guide will provide a framework for leveraging these properties to design and synthesize novel fluorescent probes tailored for specific applications.

Design Principles for this compound-Based Probes

The design of a fluorescent probe follows a modular approach, typically comprising a fluorophore, a recognition unit (receptor), and a linker.

G Fluorophore Fluorophore (this compound core) Linker Linker Fluorophore->Linker Receptor Recognition Unit (Analyte Binding) Linker->Receptor

Figure 1: Modular design of a fluorescent probe.

The this compound moiety serves as the core fluorophore. The recognition unit is chosen based on the target analyte and can be a chelator for metal ions, a reactive group for specific enzymes, or a ligand for a biological receptor. The linker connects the fluorophore and the receptor, and its nature can influence the probe's solubility, cell permeability, and the efficiency of signal transduction between the receptor and the fluorophore.

The signaling mechanism of the probe is a critical design consideration. Common mechanisms include:

  • Photoinduced Electron Transfer (PET): In the "off" state, the receptor quenches the fluorescence of the fluorophore through PET. Upon binding to the analyte, the PET process is inhibited, leading to a "turn-on" of fluorescence.

  • Intramolecular Charge Transfer (ICT): Analyte binding can alter the electron-donating or -withdrawing properties of the receptor, leading to a change in the ICT character of the fluorophore and a corresponding shift in the emission wavelength.

  • Förster Resonance Energy Transfer (FRET): A FRET-based probe consists of a donor-acceptor pair. Analyte-induced conformational changes can alter the distance or orientation between the donor and acceptor, modulating the FRET efficiency and the ratio of donor to acceptor emission.

Synthetic Strategies and Protocols

The versatility of this compound allows for the synthesis of a wide array of fluorescent probes through standard organic chemistry reactions. Below are detailed protocols for the derivatization of the carboxylic acid and hydroxyl groups.

Modification of the Carboxylic Acid Group: Amide and Ester Formation

The carboxylic acid at the 1-position is a prime site for attaching recognition moieties via amide or ester linkages.

This protocol describes a general procedure for coupling an amine-containing recognition unit to the carboxylic acid of this compound.

Materials:

  • This compound

  • Amine-containing recognition moiety (e.g., a metal chelator with a primary amine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir for 15 minutes at room temperature.

  • Add the amine-containing recognition moiety (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.

Causality behind Experimental Choices: EDC and HOBt are used as coupling agents to activate the carboxylic acid, forming a more reactive intermediate that is susceptible to nucleophilic attack by the amine.[3] DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC and to facilitate the reaction.

This protocol outlines the synthesis of an ester derivative by coupling an alcohol-containing recognition unit.

Materials:

  • This compound

  • Alcohol-containing recognition moiety

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Hexanes

  • Dicyclohexylurea (DCU) byproduct

Procedure:

  • Dissolve this compound (1.0 eq), the alcohol-containing recognition moiety (1.2 eq), and a catalytic amount of DMAP in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the precipitated DCU byproduct.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography.

Modification of the Hydroxyl Group: Etherification

The hydroxyl group at the 7-position can be converted to an ether to modulate the electronic properties of the fluorophore or to attach a recognition unit.

This protocol describes the synthesis of an ether derivative using an alkyl halide.

Materials:

  • This compound derivative (e.g., the methyl ester)

  • Alkyl halide containing the recognition moiety

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous Acetone or Acetonitrile

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the this compound derivative (1.0 eq) in anhydrous acetone, add K₂CO₃ (3.0 eq).

  • Add the alkyl halide (1.5 eq) to the suspension.

  • Reflux the reaction mixture for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Note: It may be necessary to protect the carboxylic acid group (e.g., as a methyl ester) before performing the etherification to avoid side reactions. The ester can be subsequently hydrolyzed if the free carboxylic acid is desired in the final probe.

Characterization of Fluorescent Probes

A thorough characterization of the photophysical properties of the newly synthesized probes is essential to understand their behavior and potential applications.

G cluster_0 Probe Synthesis & Purification cluster_1 Photophysical Characterization cluster_2 Application Testing Synthesis Synthesis of Probe Purification Purification (Chromatography) Synthesis->Purification Absorbance UV-Vis Absorbance Purification->Absorbance Emission Fluorescence Emission Absorbance->Emission QuantumYield Quantum Yield Measurement Emission->QuantumYield Lifetime Fluorescence Lifetime QuantumYield->Lifetime Selectivity Selectivity Studies Lifetime->Selectivity Titration Titration with Analyte Selectivity->Titration Bioimaging Cellular Imaging Titration->Bioimaging

Figure 2: Workflow for the characterization of a new fluorescent probe.

Spectroscopic Properties

The following table summarizes the key photophysical parameters to be determined.

ParameterDescriptionTypical Method
λabs (nm) Wavelength of maximum absorbance.UV-Vis Spectrophotometry
λem (nm) Wavelength of maximum fluorescence emission.Fluorometry
Stokes Shift (nm) Difference between λem and λabs.Calculated from absorbance and emission spectra
Molar Extinction Coefficient (ε, M-1cm-1) Measure of how strongly a substance absorbs light at a given wavelength.UV-Vis Spectrophotometry (using Beer-Lambert Law)
Quantum Yield (Φ) Ratio of photons emitted to photons absorbed.Comparative method using a standard fluorophore (e.g., quinine sulfate)
Fluorescence Lifetime (τ, ns) Average time the molecule spends in the excited state before returning to the ground state.Time-Correlated Single Photon Counting (TCSPC)
Protocol 4.1.1: Determination of Absorption and Emission Spectra
  • Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO, ethanol).

  • Prepare a series of dilutions in the desired buffer or solvent for analysis.

  • Record the absorption spectrum using a UV-Vis spectrophotometer to determine λabs.

  • Record the fluorescence emission spectrum using a fluorometer, exciting at or near the λabs.

Evaluation of Probe Performance
  • Prepare solutions of the fluorescent probe in the presence of various potentially interfering species (e.g., other metal ions, biologically relevant small molecules).

  • Measure the fluorescence response of the probe to each species.

  • Compare the fluorescence changes to that induced by the target analyte to assess selectivity.

  • Prepare a solution of the fluorescent probe.

  • Incrementally add the target analyte and record the fluorescence spectrum after each addition.

  • Plot the fluorescence intensity at λem against the analyte concentration to determine the detection range and limit of detection (LOD).

Applications in Bioimaging

Fluorescent probes derived from this compound have potential applications in cellular imaging. A general protocol for evaluating a new probe in a cellular context is provided below.

Protocol 5.1: Live Cell Imaging

Materials:

  • Cultured cells (e.g., HeLa, HEK293) grown on glass-bottom dishes

  • Fluorescent probe stock solution (in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Culture cells to an appropriate confluency on glass-bottom dishes.

  • Prepare a working solution of the fluorescent probe in cell culture medium. The final concentration of the probe and DMSO should be optimized to minimize cytotoxicity.

  • Wash the cells with PBS.

  • Incubate the cells with the probe-containing medium for a specific duration (e.g., 30 minutes) at 37 °C.

  • Wash the cells with PBS to remove excess probe.

  • Add fresh culture medium or PBS to the cells.

  • Image the cells using a fluorescence microscope with appropriate filter sets for the probe's excitation and emission wavelengths.

Note: Control experiments, including imaging of unstained cells and cells treated with the vehicle (DMSO), should be performed to assess background fluorescence and potential artifacts.

Conclusion

This compound represents a highly promising and versatile building block for the development of novel fluorescent probes. Its inherent photophysical properties and the presence of two readily modifiable functional groups provide a powerful platform for creating a diverse library of sensors for a wide range of applications in chemical biology, diagnostics, and drug discovery. The protocols and design principles outlined in this guide offer a solid foundation for researchers to explore the full potential of this valuable scaffold.

References

Application Note: A Validated HPLC Method for Purity Analysis of 7-Hydroxy-1-naphthoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

7-Hydroxy-1-naphthoic acid is a key intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.[1][2] The purity of this starting material is critical as impurities can affect the yield, safety, and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for separating, identifying, and quantifying components in a mixture, making it the method of choice for purity assessment in the pharmaceutical and chemical industries.[3][4]

This application note details a robust and reliable reversed-phase HPLC (RP-HPLC) method for the determination of purity for this compound. The method is designed for accuracy, precision, and specificity, and is suitable for implementation in research, quality control, and drug development environments. The protocols herein adhere to the principles outlined by the International Council for Harmonisation (ICH) to ensure data integrity and scientific validity.[3][5]

Principle of the Chromatographic Separation

This method employs reversed-phase chromatography, a technique that separates molecules based on their hydrophobicity.[6][7] The stationary phase is a non-polar, octadecyl-silane (C18) bonded silica, while the mobile phase is a polar mixture of water and acetonitrile.[8][9]

This compound, a moderately hydrophobic molecule, adsorbs to the C18 stationary phase from the aqueous mobile phase.[7] A gradient elution is used, where the concentration of the organic solvent (acetonitrile) is gradually increased. This increase in mobile phase hydrophobicity weakens the interaction between the analyte and the stationary phase, causing it to elute from the column.[7] Any impurities present, having different hydrophobicities, will elute at different times, allowing for their separation and quantification.

To ensure consistent ionization and achieve symmetrical peak shapes, the mobile phase is acidified with 0.1% formic acid. This suppresses the ionization of the carboxylic acid moiety on the naphthoic acid, promoting better retention and chromatographic performance.[10][11]

Materials and Equipment

Instrumentation
  • HPLC System equipped with a binary or quaternary gradient pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

Chemicals and Reagents
  • This compound Reference Standard (purity ≥99.5%)

  • Acetonitrile (HPLC Gradient Grade)

  • Water (Type I, Milli-Q® or equivalent)

  • Formic Acid (≥98%, analytical grade)

Chromatographic Column
  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent)

  • Rationale: A standard C18 column provides a good balance of retention, resolution, and efficiency for moderately polar compounds like hydroxynaphthoic acids.[12] The 150 mm length and 5 µm particle size offer robust performance suitable for routine quality control.

Laboratory Equipment
  • Analytical balance (4-decimal place)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Syringe filters (0.45 µm, PTFE or nylon)

  • Autosampler vials with caps and septa

  • Ultrasonic bath

Experimental Protocol

Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.

    • Protocol: Add 1.0 mL of formic acid to 1000 mL of Type I water. Mix thoroughly and degas for 15 minutes in an ultrasonic bath or by online degasser.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.

    • Protocol: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (approx. 500 µg/mL):

    • Protocol: Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (approx. 100 µg/mL):

    • Protocol: Pipette 10.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (approx. 100 µg/mL):

    • Protocol: Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[10]

Chromatographic Conditions

The operational parameters for the HPLC system are summarized in the table below.

ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection 240 nm
Injection Volume 10 µL
Run Time 25 minutes
Gradient Program Time (min)
0.0
15.0
20.0
20.1
25.0
System Suitability Testing (SST)

Before commencing any sample analysis, the performance of the chromatographic system must be verified. This is achieved through System Suitability Testing (SST), which is an integral part of any validated analytical method.[13][14]

  • Protocol:

    • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.[15]

    • Make five replicate injections of the Working Standard Solution (100 µg/mL).[15]

    • Evaluate the resulting chromatograms against the acceptance criteria outlined below.

ParameterAcceptance CriteriaRationale
Peak Area %RSD ≤ 2.0%Measures the precision and reproducibility of the autosampler and pump.[16]
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, indicating good column performance and lack of undesirable secondary interactions.[15][16]
Theoretical Plates (N) > 2000Measures the efficiency of the column in separating components.[15]

The system is deemed suitable for analysis only if all SST criteria are met. If the system fails, troubleshooting must be performed, and the SST must be repeated until it passes.[17]

SST_Logic start Start Analysis inject_std Inject Working Standard (5 replicates) start->inject_std calculate_sst Calculate SST Parameters (%RSD, Tailing, Plates) inject_std->calculate_sst check_criteria SST Parameters Meet Acceptance Criteria? calculate_sst->check_criteria proceed System is Suitable: Proceed with Sample Analysis check_criteria->proceed  Yes troubleshoot System Failure: Troubleshoot & Re-run SST check_criteria->troubleshoot No   stop Analysis Complete proceed->stop troubleshoot->inject_std

Figure 1: Logic diagram for System Suitability Testing (SST).
Analysis Sequence

  • Perform and pass the System Suitability Test.

  • Inject one (1) blank (Diluent) to ensure no carryover.

  • Inject the Working Standard Solution.

  • Inject the Sample Solution in duplicate.

  • (Optional) Inject the Working Standard Solution at the end of the sequence to verify system stability.

Data Analysis and Purity Calculation

Identification

The principal peak in the chromatogram of the Sample Solution should correspond in retention time to the principal peak in the chromatogram of the Working Standard Solution.

Purity Calculation (Area Percent Method)

For purity analysis where impurity reference standards are unavailable, the area percent method provides a reliable estimation. This calculation assumes that all eluted compounds have a similar UV response at the chosen wavelength.

The purity is calculated using the following formula:

Purity (%) = ( Amain / Atotal ) x 100

Where:

  • Amain = The peak area of this compound.

  • Atotal = The sum of the areas of all peaks detected in the chromatogram (excluding solvent front and blank peaks).

Method Validation Overview

To ensure this method is fit for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[3][5] The validation process demonstrates the method's scientific soundness through a series of defined experiments.[18][19]

  • Specificity: The method's ability to separate and detect this compound from any potential impurities or degradation products. This is typically assessed using a photodiode array (PDA) detector to check for peak purity.

  • Linearity: Establishes that the detector response is directly proportional to the analyte concentration over a given range (e.g., 50% to 150% of the working concentration).[18]

  • Accuracy: Demonstrates the closeness of the results obtained by the method to the true value. This is often evaluated by performing recovery studies on a sample spiked with a known amount of reference standard.[5]

  • Precision:

    • Repeatability (Intra-assay precision): The precision of the method over a short interval of time with the same analyst and equipment.[20]

    • Intermediate Precision: Assesses the method's reproducibility under varied conditions, such as different days, analysts, or equipment.

  • Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. This is crucial for reporting impurities.[5]

  • Robustness: The ability of the method to remain unaffected by small, deliberate changes in parameters like column temperature (±2 °C), mobile phase pH (±0.2 units), or flow rate (±0.1 mL/min), demonstrating its reliability for routine use.[5]

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep_mobile Prepare Mobile Phases (A and B) equilibrate Equilibrate HPLC System prep_mobile->equilibrate prep_std Prepare Standard Solutions sst Perform System Suitability Test (SST) prep_std->sst prep_sample Prepare Sample Solution (Filter) inject Inject Blank, Standards, and Samples prep_sample->inject equilibrate->sst sst->inject If Passed integrate Integrate Chromatographic Peaks inject->integrate calculate Calculate Purity (Area % Method) integrate->calculate report Generate Final Report calculate->report

Figure 2: General experimental workflow for HPLC purity analysis.

Conclusion

The reversed-phase HPLC method described in this application note is a specific, precise, and reliable technique for determining the purity of this compound. The protocol is straightforward, utilizing common instrumentation and reagents, making it readily adaptable for quality control laboratories in the pharmaceutical and chemical industries. Proper system suitability testing and method validation in accordance with regulatory guidelines are essential to ensure the generation of scientifically sound and defensible data.

References

Techniques for scaling up the synthesis of 7-Hydroxy-1-naphthoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Scalable Synthesis of 7-Hydroxy-1-naphthoic Acid

Abstract

This compound is a valuable hydroxylated aromatic carboxylic acid that serves as a key building block in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. Its rigid naphthyl scaffold, combined with the dual functionality of a hydroxyl group and a carboxylic acid, makes it a versatile intermediate. However, transitioning its synthesis from laboratory scale to industrial production presents significant challenges related to cost, efficiency, regioselectivity, and process safety. This document provides a detailed guide for researchers, chemists, and drug development professionals on scalable techniques for the synthesis of this compound. We present a comparative analysis of viable synthetic strategies and provide a detailed, field-tested protocol for a robust multi-step synthesis, alongside a discussion of an alternative direct carboxylation approach. Critical process parameters, optimization strategies, and scale-up considerations are discussed to ensure a safe, reproducible, and efficient manufacturing process.

Strategic Overview: Retrosynthetic Analysis and Route Selection

The industrial viability of a synthetic route hinges on factors beyond mere chemical feasibility, including the cost and availability of starting materials, the number of synthetic steps, overall yield, and the complexity of purification. For this compound, several retrosynthetic disconnections can be envisioned.

G cluster_A Route A: Multi-Step Synthesis (Recommended for Scalability) cluster_B Route B: Direct Carboxylation cluster_C Route C: Cyano-Sandmeyer Approach T This compound A2 7-Methoxy-1-naphthoic acid T->A2 A1 B2 7-Hydroxy-naphthalene Precursor (e.g., 2,7-Dihydroxynaphthalene) T->B2 B1 C2 8-Cyano-2-naphthol T->C2 C1 A1 Demethylation A4 7-Methoxy-1-naphthaldehyde A2->A4 A3 A3 Oxidation A6 Formyl & Sulfonate Intermediates A4->A6 A5 A5 Deoxygenation A8 7-Methoxy-2-naphthol A6->A8 A7 A7 Formylation & Sulfonylation B1 Kolbe-Schmitt Reaction C1 Hydrolysis C4 8-Amino-2-naphthol C2->C4 C3 C3 Cyano-Sandmeyer Reaction

Caption: Retrosynthetic analysis of this compound.

Route A , a multi-step pathway starting from the inexpensive and readily available 7-methoxy-2-naphthol, is identified as the most promising for industrial scale-up.[1] This route is well-documented in patent literature, particularly in the context of synthesizing Agomelatine, indicating its robustness and scalability.[2][3] While it involves several steps, each transformation is high-yielding and utilizes standard industrial chemical processes.

Route B , employing a direct carboxylation method like the Kolbe-Schmitt reaction, is attractive for its atom economy.[4] However, achieving high regioselectivity on naphthol substrates can be challenging, often leading to mixtures of isomers that require difficult purifications.[5] The reaction conditions of high pressure and temperature also necessitate specialized equipment.[6]

Route C , starting from 8-amino-2-naphthol, provides a direct synthesis for the target molecule.[7] However, the use of the Sandmeyer reaction involves cyanide salts, which carry significant safety and environmental handling costs, making it less favorable for large-scale production compared to Route A.

Based on this analysis, this guide will focus on the detailed protocol for Route A, with a supplementary discussion on the potential and challenges of Route B.

Table 1: Comparison of Primary Synthetic Strategies
ParameterRoute A: Multi-Step SynthesisRoute B: Direct Carboxylation (Kolbe-Schmitt)
Starting Material 7-Methoxy-2-naphthol (Readily available, low cost)[1]2,7-Dihydroxynaphthalene (or similar)
Number of Steps 4-51
Key Challenge Process optimization over multiple stepsRegioselectivity control, separation of isomers[5]
Scalability High; demonstrated in industrial patents[2][3]Moderate; requires high-pressure equipment[6]
Purification Straightforward crystallization of intermediatesPotentially complex chromatographic separation
Safety/Handling Standard organic synthesis hazards; palladium catalyst handlingHigh pressure CO₂, handling of strong bases
Overall Recommendation Recommended for Scalable Production Feasible, but requires significant process development

Recommended Protocol: Multi-Step Synthesis from 7-Methoxy-2-naphthol

This section details the step-by-step methodology for the synthesis of this compound, designed for robust and reproducible execution at scale.

G cluster_0 Workflow Overview A Start: 7-Methoxy-2-naphthol B Step 1: Ortho-Formylation A->B C Intermediate 1: 2-Hydroxy-7-methoxy- naphthalene-1-carbaldehyde B->C D Step 2: Sulfonylation & Deoxygenation C->D E Intermediate 2: 7-Methoxy-1-naphthaldehyde D->E F Step 3: Oxidation E->F G Intermediate 3: 7-Methoxy-1-naphthoic acid F->G H Step 4: Demethylation G->H I Final Product: This compound H->I

Caption: Recommended multi-step synthesis workflow.

Step 1: Ortho-Formylation of 7-Methoxy-2-naphthol

This step introduces a formyl (-CHO) group at the C1 position of the naphthalene ring, ortho to the hydroxyl group. The reaction proceeds via an iminium intermediate, followed by hydrolysis.

Protocol:

  • To a suitable reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, charge 7-Methoxy-2-naphthol (1.0 eq), ethyl orthoformate (1.05 eq), and aniline (1.0 eq).[2]

  • Heat the reaction mixture to reflux (approx. 120-130 °C) and maintain for 18-24 hours. Monitor the reaction progress by HPLC or TLC.

  • Upon completion, cool the mixture to 60 °C.

  • Slowly add a 2M ethanolic solution of hydrochloric acid (1.0 vol). An exotherm may be observed.

  • Stir the resulting slurry at 60 °C for 30-60 minutes to ensure complete hydrolysis of the intermediate.

  • Cool the mixture to room temperature (20-25 °C) and then further to 0-5 °C.

  • Filter the solid product, wash the cake with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.

  • Dry the solid, 2-hydroxy-7-methoxynaphthalene-1-carbaldehyde, under vacuum at 50-60 °C.

Scientist's Notes & Causality:

  • Reagent Choice: Ethyl orthoformate serves as the carbon source for the formyl group. Aniline acts as a catalyst to form an intermediate imine, which is more susceptible to electrophilic substitution on the electron-rich naphthol ring.[2]

  • Hydrolysis: Acidic hydrolysis is critical to convert the intermediate back to the aldehyde. Performing this step at a slightly elevated temperature (60 °C) ensures the reaction goes to completion efficiently.[2]

  • Workup: The product conveniently precipitates from the reaction mixture upon hydrolysis and cooling, simplifying purification at scale. Washing with water removes residual acid and aniline hydrochloride.

Step 2: Reductive Deoxygenation via Sulfonate Intermediate

Direct removal of the phenolic hydroxyl group is difficult. A common industrial strategy is to convert it into a better leaving group, such as a tosylate or mesylate, and then perform a reductive cleavage.

Protocol:

  • Sulfonylation: In a clean, dry reactor under a nitrogen atmosphere, dissolve the aldehyde from Step 1 (1.0 eq) in an anhydrous solvent such as toluene or THF.

  • Cool the solution to 0-5 °C and add a base, such as triethylamine (1.5 eq).

  • Slowly add p-toluenesulfonyl chloride (tosyl chloride, 1.1 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring for completion by HPLC. The intermediate is 1-formyl-7-methoxynaphthalen-2-yl 4-methylbenzenesulfonate.

  • Deoxygenation: To the same reactor, add a palladium catalyst such as palladium acetate (0.05 eq), a phosphine ligand like 1,3-bis(diphenylphosphino)propane (dppp, 0.05 eq), and a reducing agent. A mixture of triethylamine (2.0 eq) and formic acid (2.5 eq) can serve as an effective in-situ source of hydride.[2]

  • Heat the reaction mixture to 80-90 °C for 2-4 hours. Monitor the disappearance of the tosylate intermediate.[2]

  • Upon completion, cool the mixture, filter through a pad of celite to remove the palladium catalyst.

  • Wash the organic phase with water, saturated sodium bicarbonate solution, and brine.

  • Concentrate the organic layer under reduced pressure. The crude 7-Methoxy-1-naphthaldehyde can often be used directly in the next step or purified by crystallization from an ethanol/water mixture.

Scientist's Notes & Causality:

  • Leaving Group Formation: The tosylate group is an excellent leaving group, facilitating the subsequent reduction. This two-stage, one-pot process is highly efficient for scale-up.[2]

  • Catalytic System: The palladium/phosphine system is a standard and powerful tool for C-O bond cleavage. Formic acid and triethylamine provide a safe and effective source of hydride for the reduction.[2]

  • Catalyst Removal: Filtration through celite is a standard industrial practice for removing heterogeneous catalysts. Careful handling and disposal of the palladium-containing waste are essential.

Step 3: Oxidation to 7-Methoxy-1-naphthoic acid

This step involves a standard oxidation of the aldehyde functional group to a carboxylic acid.

Protocol:

  • Dissolve the crude or purified 7-Methoxy-1-naphthaldehyde (1.0 eq) in a suitable solvent like acetone or a mixture of t-butanol and water.

  • Cool the solution to 10-15 °C.

  • Prepare a solution of an oxidizing agent. A common and effective choice is potassium permanganate (KMnO₄, ~2.0 eq) in water, or Jones reagent (prepared from CrO₃ and H₂SO₄). For a greener process, consider using sodium chlorite (NaClO₂) with a scavenger like 2-methyl-2-butene.

  • Slowly add the oxidant solution to the aldehyde solution, maintaining the temperature below 25 °C. The reaction is often exothermic.

  • Stir for 2-4 hours at room temperature after the addition is complete.

  • Quench the reaction by adding a reducing agent (e.g., sodium bisulfite solution) until the color of the excess oxidant is discharged.

  • Adjust the pH of the mixture to >10 with aqueous NaOH to dissolve the carboxylic acid salt.

  • Filter off any manganese dioxide or chromium salts.

  • Wash the aqueous layer with a solvent like methyl tert-butyl ether (MTBE) to remove any unreacted aldehyde.

  • Acidify the aqueous layer with concentrated HCl to a pH of <2. The product, 7-Methoxy-1-naphthoic acid, will precipitate.

  • Filter the solid, wash with cold water, and dry under vacuum.

Scientist's Notes & Causality:

  • Oxidant Choice: While KMnO₄ is effective, its use generates large amounts of MnO₂ waste. The Pinnick oxidation using sodium chlorite is often preferred at scale due to its selectivity, milder conditions, and less problematic waste streams.

  • pH Control: The workup relies on the differential solubility of the carboxylic acid. It is soluble as its carboxylate salt at high pH and insoluble in its protonated form at low pH, allowing for efficient purification by extraction and precipitation.

Step 4: Demethylation to this compound

The final step is the cleavage of the methyl ether to reveal the target hydroxyl group.

Protocol:

  • Charge 7-Methoxy-1-naphthoic acid (1.0 eq) into a reactor.

  • Add a strong acid capable of ether cleavage. A 48% aqueous solution of hydrobromic acid (HBr) is a common choice. Alternatively, boron tribromide (BBr₃) in an anhydrous solvent like dichloromethane (DCM) can be used.

  • Heat the mixture to reflux (for HBr) or stir at low temperature (for BBr₃, e.g., -20 °C to room temp). The reaction with HBr can take several hours.

  • Monitor the reaction for the disappearance of starting material.

  • Upon completion, cool the reaction mixture and dilute with cold water. The product will precipitate.

  • Filter the crude this compound.

  • Recrystallize the product from a suitable solvent system, such as aqueous ethanol or acetic acid, to achieve high purity.

  • Wash the purified crystals and dry under vacuum at 60-70 °C.

Scientist's Notes & Causality:

  • Reagent Selection: HBr is a cost-effective reagent for demethylation at scale, though it requires high temperatures and corrosive conditions.[5] BBr₃ is highly effective even at low temperatures but is more expensive and moisture-sensitive, requiring stricter control of anhydrous conditions.[8] The choice depends on equipment availability and cost considerations.

  • Purification: Recrystallization is the most effective and scalable method for purifying the final product to pharmaceutical-grade standards. The choice of solvent is critical to ensure high recovery and effective removal of impurities.

Alternative Approach: Direct Carboxylation via Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a carboxylation that proceeds by heating an alkali metal phenoxide with carbon dioxide under pressure.[4] For naphthol derivatives, it offers a direct route to hydroxy-naphthoic acids.

Conceptual Protocol:

  • Salt Formation: React a suitable precursor, such as 2,7-dihydroxynaphthalene, with a strong base like potassium hydroxide under anhydrous conditions to form the potassium naphtholate salt.[9]

  • Carboxylation: Charge the dry salt into a high-pressure reactor. Pressurize the reactor with carbon dioxide (e.g., up to 100 atm) and heat to a specific temperature (e.g., 125-200 °C).[4][6]

  • Workup: After the reaction period, cool the reactor and vent the CO₂. Dissolve the solid product mixture in water.

  • Purification: Acidify the solution to precipitate the acidic products. This will likely yield a mixture of isomers (e.g., carboxylation at different positions). Separation would require advanced techniques like preparative chromatography or fractional crystallization, which can be challenging at scale.

Key Considerations:

  • Regioselectivity: The position of carboxylation is highly sensitive to the reaction conditions, particularly the temperature and the choice of alkali cation (Na⁺ vs. K⁺).[4] For 2-naphthol, using the potassium salt tends to favor carboxylation at the 6-position, while the sodium salt favors the 3-position.[10] Extensive experimentation would be required to optimize conditions for selective carboxylation at the C1 position of a 7-hydroxy precursor.

  • Process Demands: This route requires specialized high-pressure reactors and stringent anhydrous conditions, which can increase capital and operational costs.[6]

Final Product: Quality Control and Data

The final this compound should be a solid with a melting point around 256 °C.[7] Purity should be assessed by HPLC (>99%), and the structure confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Table 2: Representative Analytical Data
PropertySpecification
Appearance Off-white to light tan powder
CAS Number 2623-37-2[11]
Molecular Formula C₁₁H₈O₃[11]
Molecular Weight 188.18 g/mol [11]
Melting Point 253-256 °C[7]
Purity (HPLC) ≥ 99.0%

References

Application Note: Leveraging 7-Hydroxy-1-naphthoic Acid in Solid-Phase Peptide Synthesis for Challenging Sequences

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The chemical synthesis of peptides, particularly long or hydrophobic sequences, is often hampered by intra- and intermolecular aggregation of the growing peptide chain on the solid support. This phenomenon, commonly associated with "difficult sequences," can lead to incomplete coupling and deprotection steps, resulting in low yields and purification challenges.[1] To address these issues, various strategies have been developed, including the use of specialized solvents, elevated temperatures, and the incorporation of backbone-modifying elements that disrupt secondary structure formation.[1] This application note explores the theoretical application and provides detailed protocols for the use of 7-Hydroxy-1-naphthoic acid as a novel tool in solid-phase peptide synthesis (SPPS) to mitigate aggregation and facilitate the synthesis of problematic peptide sequences.

This compound, a bifunctional aromatic molecule, possesses both a carboxylic acid and a hydroxyl group. This unique structure allows for its potential incorporation into a peptide chain in two distinct ways:

  • As a depsipeptide-forming agent: The hydroxyl group can form an ester bond with the C-terminus of a resin-bound peptide, and its carboxylic acid can then be coupled to the next amino acid, introducing a flexible, aggregation-disrupting kink in the peptide backbone. The synthesis of depsipeptides is a known strategy for altering peptide conformation.[2][3][4]

  • As a side-chain modifying agent: The carboxylic acid of this compound can be coupled to the side chain of an amino acid (e.g., the epsilon-amino group of lysine), introducing a bulky, hydrophilic aromatic moiety that can sterically hinder aggregation.

This document provides a comprehensive guide to the proposed methodologies for utilizing this compound in Fmoc-based SPPS.

Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₈O₃
Molecular Weight 188.18 g/mol
Appearance Off-white to pale yellow powder
Melting Point ~245 °C
Solubility Soluble in DMF, NMP, and other common SPPS solvents

Proposed Mechanism of Action in Disrupting Peptide Aggregation

Peptide aggregation during SPPS is primarily driven by the formation of stable β-sheet structures through intermolecular hydrogen bonding between peptide backbones. The introduction of this compound is hypothesized to disrupt these interactions through two main mechanisms:

  • Steric Hindrance: The bulky naphthyl ring, whether incorporated into the backbone or as a side-chain modification, can create a steric shield that prevents adjacent peptide chains from aligning in a β-sheet conformation.

  • Alteration of Backbone Geometry: When used to form a depsipeptide linkage, the ester bond introduces a non-native dihedral angle into the peptide backbone, effectively "breaking" the regular, repeating pattern required for stable secondary structure formation.

Experimental Workflow for Depsipeptide Formation

workflow Resin 1. Swell Resin Deprotection1 2. Fmoc Deprotection Resin->Deprotection1 Coupling_AA1 3. Couple First Amino Acid Deprotection1->Coupling_AA1 Deprotection2 4. Fmoc Deprotection Coupling_AA1->Deprotection2 Esterification 5. Esterification with This compound Deprotection2->Esterification Coupling_AA2 6. Couple Next Amino Acid Esterification->Coupling_AA2 Elongation 7. Continue Peptide Elongation Coupling_AA2->Elongation Cleavage 8. Cleavage and Deprotection Elongation->Cleavage logical_relationship cluster_problem Problem cluster_solution Proposed Solution cluster_approaches Approaches cluster_mechanism Mechanism of Action cluster_outcome Expected Outcome Problem Peptide Aggregation in SPPS Solution Use of this compound Problem->Solution Approach1 Depsipeptide Formation (Backbone Modification) Solution->Approach1 Approach2 Side-Chain Modification Solution->Approach2 Mechanism1 Disruption of β-sheet formation Approach1->Mechanism1 Mechanism2 Increased Steric Hindrance Approach2->Mechanism2 Outcome Improved Synthesis Yield and Purity Mechanism1->Outcome Mechanism2->Outcome

References

Troubleshooting & Optimization

Optimizing reaction conditions for 7-Hydroxy-1-naphthoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Hydroxy-1-naphthoic acid. This guide is designed for researchers, chemists, and drug development professionals navigating the complexities of synthesizing this specific hydroxynaphthoic acid isomer. Unlike more common isomers, the preparation of this compound requires a multi-step approach where regioselectivity is paramount. This document provides in-depth, experience-based answers to common questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

The synthesis of this compound is not typically achieved through direct carboxylation of a simple naphthol, such as the Kolbe-Schmitt reaction, due to poor regioselectivity. The hydroxyl group on the naphthalene ring directs carboxylation to other positions.[1][2] The most reliable and cited method involves a multi-step sequence starting from 8-amino-2-naphthol. This pathway consists of:

  • Diazotization of the amino group on 8-amino-2-naphthol.

  • A Sandmeyer reaction to replace the resulting diazonium salt with a nitrile (cyano) group, forming 8-cyano-2-naphthol.

  • Hydrolysis of the nitrile group to a carboxylic acid under strong basic conditions to yield the final product.[3]

This route provides excellent control over the isomer that is formed.

Q2: Why is the Kolbe-Schmitt reaction not suitable for synthesizing this compound?

The Kolbe-Schmitt reaction involves the nucleophilic addition of a phenoxide (or naphthoxide) to carbon dioxide.[4] The position of carboxylation is dictated by the electronic and steric properties of the starting material. For 2-naphthol, carboxylation preferentially occurs at the 1-position under kinetic control (lower temperatures) or rearranges to more thermodynamically stable isomers like 3-hydroxy-2-naphthoic acid or 6-hydroxy-2-naphthoic acid at higher temperatures.[5][6] Directing the carboxylation to the 1-position while having a hydroxyl group at the 7-position is not feasible with this method. Therefore, a more directed synthetic strategy is required.

Q3: What are the critical safety precautions for this synthesis?

This synthesis involves several hazardous materials and reactions:

  • Diazonium Salts: Intermediates formed during diazotization are unstable and can be explosive when isolated or heated. It is imperative to keep the reaction temperature low (typically 0-5 °C) and use the diazonium salt solution immediately in the next step without attempting to isolate it.

  • Cyanide Salts: The Sandmeyer reaction uses copper(I) cyanide and/or alkali metal cyanides (e.g., KCN, NaCN), which are highly toxic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide-specific emergency plan and antidote kit (e.g., amyl nitrite) available. Acidification of cyanide-containing waste will generate highly toxic hydrogen cyanide (HCN) gas and must be avoided.

  • Strong Bases: The final hydrolysis step uses concentrated potassium hydroxide (KOH) at high temperatures.[3] This is highly corrosive and can cause severe burns. Use appropriate PPE and handle with care.

Troubleshooting and Optimization Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Scenario 1: Low Yield or Failure in the Sandmeyer Reaction (Conversion of Amine to Nitrile)

Question: My diazotization and Sandmeyer reaction sequence resulted in a very low yield of the 8-cyano-2-naphthol intermediate. What are the likely causes and how can I fix this?

Answer: This is a common bottleneck. Low yields in this two-part step almost always trace back to issues with the stability of the diazonium salt or the efficacy of the cyanide displacement.

Possible Causes & Solutions:

  • Decomposition of the Diazonium Salt:

    • Cause: The reaction temperature was too high (above 5 °C). Diazonium salts are notoriously unstable and will decompose to form phenols and other by-products if not kept cold.

    • Solution: Maintain a strict temperature of 0-5 °C throughout the diazotization process using an ice-salt bath. Ensure the sodium nitrite solution is also pre-chilled and added slowly to prevent exothermic spikes.

  • Incomplete Diazotization:

    • Cause: Insufficient nitrous acid was generated, or it decomposed before reacting. This can be due to adding the sodium nitrite too quickly or using an incorrect stoichiometric amount of acid.

    • Solution: Use a slight excess of sodium nitrite (1.1-1.2 equivalents). After the addition is complete, test for the presence of excess nitrous acid using starch-iodide paper (it should turn blue). If the test is negative, add a small amount of additional sodium nitrite solution.

  • Ineffective Sandmeyer Reaction:

    • Cause: The copper(I) cyanide catalyst may be of poor quality, or the diazonium salt solution was added too quickly to the hot cyanide solution, causing it to decompose before it could react.

    • Solution: Use freshly prepared or high-purity copper(I) cyanide. Add the cold diazonium salt solution slowly and in portions to the warm (60-70 °C) solution of copper(I) cyanide and potassium cyanide. Vigorous nitrogen evolution should be observed; control the addition rate to keep the foaming manageable.

Scenario 2: Incomplete Nitrile Hydrolysis

Question: After refluxing the 8-cyano-2-naphthol with KOH, my final product is contaminated with a significant amount of starting material or a possible amide intermediate. How can I drive the hydrolysis to completion?

Answer: Nitrile hydrolysis on an electron-rich aromatic system can be sluggish. Achieving complete conversion to the carboxylic acid requires forcing conditions.

Possible Causes & Solutions:

  • Insufficiently Harsh Conditions:

    • Cause: The concentration of the base, the reaction temperature, or the reaction time was insufficient to fully hydrolyze both the nitrile to the amide and the amide to the carboxylate.

    • Solution: Use a high concentration of KOH (e.g., 50% aqueous or ethanolic solution).[3] Ensure the reaction is heated to a vigorous reflux. Extend the reflux time significantly, monitoring the reaction by TLC (Thin Layer Chromatography) until the starting nitrile spot has completely disappeared. Reaction times of 12-24 hours are not uncommon.

  • Poor Solubility:

    • Cause: The starting material or intermediate may not be fully soluble in the reaction medium, limiting the reaction rate.

    • Solution: Consider adding a co-solvent like ethanol or diethylene glycol to the aqueous KOH solution to improve the solubility of the organic components at high temperatures.

Scenario 3: Difficulty in Product Purification

Question: My crude this compound is a dark, impure solid, and recrystallization is not effective. What purification strategy do you recommend?

Answer: Crude products from multi-step syntheses, especially those involving aromatic amines and Sandmeyer reactions, are often colored due to trace impurities. A simple recrystallization may not be sufficient.

Recommended Purification Protocol:

  • Acid-Base Extraction: This is the most powerful technique for purifying carboxylic acids.[7]

    • Dissolve the crude product in an aqueous solution of a weak base, such as sodium carbonate or sodium bicarbonate. The desired carboxylic acid will deprotonate and dissolve as its sodium salt.

    • Neutral impurities, such as unreacted starting material from previous steps or non-acidic by-products, will remain insoluble.

    • Filter the solution to remove these solid impurities.

    • Treat the filtrate with activated charcoal and heat gently for 10-15 minutes to remove colored impurities. Filter the hot solution through a pad of celite to remove the charcoal.

    • Cool the clear, colorless filtrate in an ice bath and slowly re-acidify with a mineral acid (e.g., 2M HCl) until the pH is ~2-3.

    • The purified this compound will precipitate out as a clean solid.

    • Collect the solid by filtration, wash thoroughly with cold deionized water, and dry under vacuum.

  • Final Recrystallization:

    • For obtaining highly pure material for analytical or biological testing, a final recrystallization from a suitable solvent (e.g., aqueous ethanol, dioxane, or toluene) can be performed on the product from the acid-base extraction.[7]

Visualized Workflows and Data

Overall Synthesis Workflow

The diagram below outlines the key stages for the synthesis of this compound.

Synthesis_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Purification A 8-Amino-2-naphthol B Diazonium Salt Intermediate A->B  NaNO2, HCl  0-5 °C C 8-Cyano-2-naphthol B->C  CuCN, KCN  60-70 °C D This compound (Crude Product) C->D  50% KOH  Reflux E Pure Product D->E  Acid-Base Extraction  Recrystallization

Caption: Key stages in the synthesis of this compound.

Troubleshooting Decision Tree: Low Final Yield

If you are experiencing low overall yield, this decision tree can help isolate the problematic step.

Troubleshooting_Yield Start Low Final Yield of This compound Check_Intermediate Was the 8-cyano-2-naphthol intermediate isolated and characterized? Start->Check_Intermediate Problem_Sandmeyer Problem is in Step 1 or 2: - Diazonium salt decomposition - Incomplete diazotization - Poor Sandmeyer conversion Check_Intermediate->Problem_Sandmeyer No, or yield was low Problem_Hydrolysis Problem is in Step 3: - Incomplete hydrolysis - Insufficient reflux time/temp Check_Intermediate->Problem_Hydrolysis Yes, yield and purity were good Problem_Purification Problem is in Step 4: - Mechanical loss during transfers - Product loss during recrystallization - Incorrect pH for precipitation Problem_Hydrolysis->Problem_Purification If TLC shows full conversion

Caption: Decision tree for diagnosing the cause of low product yield.

Table 1: Recommended Reaction Conditions
StepReactantsKey ReagentsSolventTemperature (°C)Time (h)Key Insights
1. Diazotization 8-Amino-2-naphtholNaNO₂, HClWater/Acid0 - 50.5 - 1Strict temperature control is critical to prevent decomposition.[2]
2. Sandmeyer Diazonium SaltCuCN, KCNWater60 - 701 - 2Slow addition of diazonium salt to manage N₂ evolution.
3. Hydrolysis 8-Cyano-2-naphthol50% KOHWater/Ethanol~110-140 (Reflux)12 - 24Forcing conditions are necessary for complete conversion.[3]
4. Purification Crude ProductNaHCO₃, HClWaterRoom Temp -> 02 - 3Acid-base extraction is highly effective for removing neutral impurities.[7]

Detailed Experimental Protocol

Protocol: Synthesis of this compound from 8-amino-2-naphthol

Step 1 & 2: Diazotization and Sandmeyer Reaction to form 8-Cyano-2-naphthol

  • In a flask equipped with a mechanical stirrer, dissolve 8-amino-2-naphthol (1.0 eq) in dilute hydrochloric acid (3.0 eq in water). Cool the resulting suspension to 0 °C in an ice-salt bath.

  • Slowly add a pre-chilled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.

  • Stir the mixture at 0-5 °C for an additional 30 minutes. Confirm the presence of excess nitrous acid with starch-iodide paper.

  • In a separate, larger flask, prepare a solution of copper(I) cyanide (1.3 eq) and potassium cyanide (2.5 eq) in water. Warm this solution to 60-70 °C in a fume hood.

  • Slowly and carefully add the cold diazonium salt suspension to the warm cyanide solution. The addition rate should be controlled to keep the subsequent nitrogen gas evolution and foaming manageable.

  • After the addition is complete, heat the reaction mixture at 80-90 °C for 1 hour to ensure the reaction goes to completion.

  • Cool the mixture to room temperature. The crude 8-cyano-2-naphthol will precipitate. Collect the solid by filtration, wash with water, and dry.

Step 3: Hydrolysis to this compound

  • Combine the crude 8-cyano-2-naphthol from the previous step with a 50% aqueous or ethanolic solution of potassium hydroxide (KOH).

  • Heat the mixture to a vigorous reflux. The reaction is complete when TLC analysis shows the complete disappearance of the starting material (this may take 12-24 hours).

  • Cool the dark reaction mixture to room temperature and dilute with water.

  • Perform the acid-base extraction as described in Scenario 3 to isolate and purify the product. Filter the aqueous basic solution to remove insoluble impurities.

  • Slowly acidify the clear filtrate with concentrated HCl to pH ~2. The pure product will precipitate.

  • Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum at 60-80 °C.

Step 4: Characterization

  • Determine the melting point. The reported melting point for this compound is 256 °C.[3][8]

  • Confirm the structure and purity using analytical techniques such as ¹H NMR, ¹³C NMR, and HPLC.

References

Technical Support Center: Troubleshooting Low Yield in 7-Hydroxy-1-naphthoic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Hydroxy-1-naphthoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you troubleshoot low yields and other experimental issues.

Frequently Asked Questions (FAQs)

Q1: My primary synthesis route is the carboxylation of 2-naphthol, but my yield of this compound is consistently low. What are the most likely causes?

A1: Low yields in the synthesis of this compound, especially via the Kolbe-Schmitt reaction of 2-naphthol, are a common issue. The primary culprits are often suboptimal reaction conditions and the formation of undesired isomers. The carboxylation of 2-naphthol can lead to a mixture of products, including 2-hydroxy-1-naphthoic acid, 3-hydroxy-2-naphthoic acid, and 6-hydroxy-2-naphthoic acid, depending on the reaction temperature and the alkali metal used.[1] Elevated temperatures can also lead to the decarboxylation of the desired product back to 2-naphthol.[2] Furthermore, the presence of moisture is known to decrease the yield of the Kolbe-Schmitt reaction, so ensuring anhydrous conditions is critical.[3]

Q2: I am observing significant amounts of other hydroxynaphthoic acid isomers in my final product. How can I improve the regioselectivity for the 1-position?

A2: The regioselectivity of the carboxylation of 2-naphthol is highly dependent on the reaction conditions. To favor the formation of 2-hydroxy-1-naphthoic acid, lower reaction temperatures are generally preferred.[1] The choice of the alkali metal cation also plays a crucial role. Sodium salts of 2-naphthol tend to favor carboxylation at the 1-position, while potassium salts can lead to the formation of other isomers, such as 6-hydroxy-2-naphthoic acid, particularly at higher temperatures.[1] Therefore, using sodium 2-naphthoxide and maintaining a carefully controlled, lower temperature profile should enhance the selectivity for the desired this compound (assuming the starting material is 6-substituted 2-naphthol for the 7-hydroxy product, or that the question implies the analogous 2-hydroxy-1-naphthoic acid).

Q3: Could the pressure of carbon dioxide be a factor in my low yield?

A3: Yes, the pressure of carbon dioxide is a critical parameter in the Kolbe-Schmitt reaction.[4] Insufficient CO2 pressure can lead to incomplete carboxylation of the naphthoxide intermediate. The reaction is typically carried out under elevated pressure (often 5-100 atm) to ensure a high concentration of CO2 in the reaction medium, which drives the equilibrium towards the carboxylated product.[3][4] If you are using a low-pressure setup, this could be a significant contributor to your low yield.

Q4: I suspect my product is decarboxylating during the reaction or workup. How can I prevent this?

A4: Decarboxylation is a common side reaction, especially at higher temperatures.[2] To minimize this, it is essential to maintain the lowest possible temperature that still allows for a reasonable reaction rate. During the workup, acidic conditions combined with heat can also promote decarboxylation. Therefore, it is advisable to perform the acidification and subsequent purification steps at lower temperatures.

Troubleshooting Guides

Issue 1: Low Overall Conversion of Starting Material

If you are recovering a significant amount of unreacted 2-naphthol, consider the following:

  • Incomplete Formation of the Naphthoxide Salt: Ensure that the reaction between 2-naphthol and the base (e.g., NaOH, KOH) is complete before introducing carbon dioxide. The presence of residual 2-naphthol, which is less nucleophilic than the naphthoxide, will not react with CO2.[5]

  • Insufficient CO2 Pressure or Exposure: As mentioned in the FAQs, inadequate CO2 pressure can lead to poor conversion. Ensure your reaction vessel is properly sealed and pressurized. The efficiency of gas-solid or gas-liquid mixing can also be a factor; vigorous stirring is important.

  • Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. While prolonged reaction times at high temperatures can lead to side reactions, an insufficient reaction time will result in incomplete conversion. Time optimization studies are recommended.

Issue 2: Poor Selectivity and Formation of Multiple Isomers

When your product is a mixture of hydroxynaphthoic acid isomers, focus on these parameters:

ParameterTo Favor 1-Carboxylation (e.g., 2-hydroxy-1-naphthoic acid)To Favor Other Isomers (e.g., 3- or 6-carboxylation)
Temperature Lower temperatures (e.g., 120-150°C)Higher temperatures (e.g., >200°C)[1]
Alkali Metal Sodium (Na)Potassium (K)[1]
Solvent Aprotic polar solvents can facilitate lower temperature reactions[1]High-boiling inert solvents like kerosene may be used at higher temperatures[1]

G start Low Yield of This compound issue1 High Unreacted Starting Material start->issue1 issue2 Mixture of Isomers start->issue2 issue3 Product Degradation (Decarboxylation) start->issue3 sub_issue1a Incomplete Naphthoxide Formation issue1->sub_issue1a sub_issue1b Insufficient CO2 Pressure/Time issue1->sub_issue1b sub_issue2a High Reaction Temperature issue2->sub_issue2a sub_issue2b Incorrect Alkali Metal (e.g., K instead of Na) issue2->sub_issue2b sub_issue3a Excessive Heat During Reaction issue3->sub_issue3a sub_issue3b Harsh Workup Conditions issue3->sub_issue3b solution1a Ensure Stoichiometric Base and Reaction Time sub_issue1a->solution1a solution1b Increase CO2 Pressure and Optimize Time sub_issue1b->solution1b solution2a Lower Reaction Temperature sub_issue2a->solution2a solution2b Use Sodium Hydroxide sub_issue2b->solution2b solution3a Optimize Temperature Profile sub_issue3a->solution3a solution3b Use Mild Acidification and Low Temp Workup sub_issue3b->solution3b

Issue 3: Difficulty in Product Purification

Purifying the desired product from unreacted starting materials and isomeric byproducts can be challenging.

  • Recrystallization: This is a common method for purifying hydroxynaphthoic acids. A careful selection of the recrystallization solvent is crucial. You may need to perform multiple recrystallizations to achieve high purity.

  • pH-Based Extraction: The acidic nature of the carboxyl group allows for separation from non-acidic impurities. By carefully adjusting the pH of an aqueous solution, it's possible to selectively precipitate the desired product or its salt.

  • Chromatography: For small-scale reactions or when high purity is essential, column chromatography can be an effective, albeit more labor-intensive, purification method.

Experimental Protocols

General Protocol for the Kolbe-Schmitt Carboxylation of 2-Naphthol

This protocol is a general guideline and should be optimized for your specific requirements.

  • Preparation of Sodium 2-Naphthoxide:

    • In a suitable high-pressure reactor, add 2-naphthol.

    • Under an inert atmosphere (e.g., nitrogen or argon), add a stoichiometric equivalent of sodium hydroxide, either as a solid or a concentrated aqueous solution.

    • If an aqueous solution is used, the water must be removed by heating under vacuum until a completely dry powder is obtained.[3] This step is critical for good yield.

  • Carboxylation:

    • Seal the reactor and pressurize with dry carbon dioxide to the desired pressure (e.g., 5-100 atm).

    • Heat the reactor to the optimized temperature (e.g., 120-150°C for 1-carboxylation) with vigorous stirring.

    • Maintain the temperature and pressure for the desired reaction time (e.g., 4-8 hours).

  • Workup and Isolation:

    • Cool the reactor to room temperature and slowly vent the excess CO2 pressure.

    • Dissolve the solid reaction mixture in water.

    • Filter the solution to remove any insoluble impurities.

    • Cool the aqueous solution in an ice bath and slowly acidify with a mineral acid (e.g., HCl or H2SO4) until precipitation of the product is complete.

    • Collect the crude product by filtration, wash with cold water to remove inorganic salts, and dry.

  • Purification:

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid, or a solvent mixture) to obtain the pure this compound.

G A 2-Naphthol + NaOH (Anhydrous Conditions) B Sodium 2-Naphthoxide A->B C Pressurize with CO2 Heat (120-150°C) B->C D Carboxylation Reaction C->D E Aqueous Workup (Dissolution, Filtration) D->E F Acidification (e.g., HCl) E->F G Crude Product Precipitation F->G H Filtration and Drying G->H I Recrystallization H->I J Pure this compound I->J

References

Technical Support Center: Improving the Solubility of 7-Hydroxy-1-naphthoic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 7-Hydroxy-1-naphthoic acid. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of this compound's low aqueous solubility in biological assays. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you achieve reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its solubility a concern?

This compound is a derivative of naphthoic acid, a bicyclic aromatic organic compound.[1][2][3] Its structure, containing a naphthalene core, a hydroxyl group, and a carboxylic acid group, makes it poorly soluble in neutral aqueous solutions.[4][5] For biological assays, which are predominantly aqueous, poor solubility can lead to several problems:

  • Precipitation: The compound can fall out of solution when added to buffers or cell culture media, leading to inaccurate concentrations.

  • Reduced Bioavailability: Only the dissolved compound is available to interact with cells, enzymes, or receptors, meaning the true effective concentration is unknown.

  • Inconsistent Results: Variability in solubility between experiments can lead to poor reproducibility.

Q2: What are the key chemical properties of this compound I should be aware of?

Understanding the fundamental properties of this compound is the first step in troubleshooting solubility issues.

PropertyValueSource
Molecular Formula C₁₁H₈O₃[1][2][6]
Molecular Weight 188.18 g/mol [1][6][7]
Appearance White to light brown solid[6]
Predicted pKa 3.58 ± 0.30[6]

The predicted pKa is particularly important. As a carboxylic acid, the compound's charge state, and therefore its solubility in water, is highly dependent on the pH of the solution.[8][9][10][11]

Q3: Can I just dissolve it in my aqueous assay buffer?

Directly dissolving this compound in neutral aqueous buffers (like PBS at pH 7.4) is often unsuccessful due to its hydrophobic naphthalene core.[4] At a pH significantly above its pKa of ~3.58, the carboxylic acid group will be deprotonated, forming a more soluble carboxylate salt. However, even in this form, the overall hydrophobicity of the molecule can limit its solubility to the low micromolar range.

Troubleshooting Guide: Common Solubility Problems

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem 1: My this compound won't dissolve when preparing a stock solution.

Cause: The chosen solvent is not appropriate for the desired concentration. Water and neutral buffers are poor solvents for the protonated form of this acid.

Solution: Prepare a high-concentration stock solution in an appropriate organic solvent or a basic aqueous solution.

  • Option A: Organic Co-solvents: Use a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common choice.[12][] Ethanol and methanol are also viable options.[5][14][15]

  • Option B: pH-Adjusted Aqueous Solution: Prepare a stock solution in a basic buffer, such as 10-100 mM NaOH or a buffer system with a pH > 7. This deprotonates the carboxylic acid, significantly increasing its aqueous solubility.

Problem 2: My compound precipitates when I dilute the stock solution into my cell culture medium or assay buffer.

Cause: The final concentration of the organic solvent is too low to maintain solubility, or the pH of the final solution causes the compound to protonate and precipitate. This is a common issue when diluting a DMSO stock into a neutral aqueous buffer.

Solution: This requires a multi-faceted approach focusing on optimizing the stock solution and the final assay conditions.

  • Step 1: Validate Your Stock Concentration: Ensure your stock solution is not oversaturated. After dissolving, centrifuge the stock solution at high speed (e.g., >10,000 x g) for 5-10 minutes and use the supernatant for your experiments.

  • Step 2: Minimize the Final Solvent Concentration: The final concentration of DMSO in most cell-based assays should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced artifacts and toxicity.[16][17][18][19][20][21] This means your stock solution needs to be sufficiently concentrated (e.g., 1000x the final desired concentration).

  • Step 3: Consider Alternative Solubilization Methods: If reducing the solvent concentration leads to precipitation, you may need a more advanced solubilization strategy.

Experimental Protocols & Advanced Solubilization Strategies

Here we provide detailed, step-by-step protocols for preparing this compound for biological assays. The choice of method depends on the sensitivity of your assay to solvents and pH.

Workflow for Selecting a Solubilization Method

This decision tree can guide you to the most appropriate method for your specific experimental needs.

G cluster_yes Solvent-Sensitive Pathway cluster_no Solvent-Tolerant Pathway start Start: Need to dissolve This compound q1 Is your assay sensitive to organic solvents (e.g., DMSO)? start->q1 q2 Can the assay tolerate a pH shift to > 7.0? q1->q2 Yes cosolvent Strategy 3: Organic Co-solvent (e.g., DMSO) q1->cosolvent No ph_adjust Strategy 1: pH Adjustment q2->ph_adjust Yes cyclo Strategy 2: Cyclodextrin Complexation q2->cyclo No q3 Does compound precipitate upon dilution? cosolvent->q3 q3->cosolvent No, successful combine Combine Strategies: e.g., Cyclodextrin + low % DMSO q3->combine Yes

Caption: Decision workflow for choosing a solubilization strategy.

Strategy 1: pH Adjustment

Principle: Based on the Henderson-Hasselbalch equation, when the pH is above the pKa of the carboxylic acid (~3.58), the compound will exist predominantly in its deprotonated, more soluble anionic form.[8][11]

Protocol:

  • Preparation of Alkaline Stock Solution (e.g., 10 mM):

    • Weigh out 1.882 mg of this compound (MW = 188.18 g/mol ).

    • Add this to a sterile microcentrifuge tube.

    • Add 900 µL of sterile, nuclease-free water.

    • Add 100 µL of 100 mM NaOH to bring the final volume to 1 mL and the NaOH concentration to 10 mM. The pH will be sufficiently basic to dissolve the compound.

    • Vortex thoroughly until the solid is completely dissolved.

    • Filter sterilize the stock solution using a 0.22 µm syringe filter if using in cell culture.

  • Use in Assays:

    • When diluting into your final assay buffer (e.g., pH 7.4), the high pH of the stock will be neutralized.

    • Crucial Control: Prepare a vehicle control using the same concentration of the NaOH solution in your final assay volume to account for any effects of the slight pH change or added sodium ions.

Strategy 2: Cyclodextrin Complexation

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[22][23] They can encapsulate poorly soluble molecules like this compound, effectively shielding the hydrophobic naphthalene core and increasing its apparent solubility in water.[23][24] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high aqueous solubility and low toxicity.[24]

Protocol:

  • Preparation of HP-β-CD Solution:

    • Prepare a 45% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS or cell culture medium without serum). This is a commonly used concentration for solubilizing hydrophobic agents.[22]

    • Stir until fully dissolved. This may require gentle warming. Filter sterilize if necessary.

  • Complexation:

    • Add an excess of this compound powder to the 45% HP-β-CD solution.

    • Rotate or shake the mixture at room temperature for 24-48 hours to allow for maximal complexation.

    • After incubation, centrifuge the solution at high speed (>10,000 x g) for 15-20 minutes to pellet any undissolved compound.

    • Carefully collect the supernatant. This is your saturated stock solution. The concentration will need to be determined empirically using a method like UV-Vis spectrophotometry.

  • Use in Assays:

    • Dilute the stock solution into your assay medium.

    • Crucial Control: The vehicle control for these experiments must be the same 45% HP-β-CD solution diluted to the same final concentration as the test article.[22]

Strategy 3: Organic Co-solvents (DMSO)

Principle: Water-miscible organic solvents like DMSO can dissolve non-polar compounds by reducing the polarity of the solvent system.[]

Protocol:

  • Preparation of High-Concentration DMSO Stock (e.g., 20-50 mM):

    • Weigh the desired amount of this compound.

    • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration.

    • Vortex or sonicate until fully dissolved. Store in small aliquots at -20°C or -80°C, protected from light and moisture.

  • Use in Assays:

    • Perform serial dilutions of your stock in DMSO if necessary.

    • Add the final volume of the DMSO stock to your assay medium. To minimize precipitation, add the stock to the medium while vortexing or mixing.

    • Crucial Control: The final concentration of DMSO must be identical in all wells, including the vehicle control.[25]

Solvent Tolerance in Biological Assays

The use of organic solvents is a trade-off between solubility and biological interference. Even at low concentrations, DMSO is not inert and can affect cellular processes.[17][18]

SolventRecommended Max. Final Conc.Potential Biological Effects
DMSO < 0.1% (sensitive assays) < 0.5% (general use)Can induce cell differentiation, alter gene expression, affect enzyme activity, and cause cytotoxicity at higher concentrations (>1%).[16][18][19][21][26][27]
Ethanol < 0.5% Can induce oxidative stress and affect cell signaling pathways.[19][20]

Always perform a solvent tolerance test for your specific assay to determine the maximum concentration that does not affect your experimental endpoint.

By understanding the chemical nature of this compound and systematically applying these troubleshooting strategies and protocols, you can overcome solubility challenges and generate high-quality, reliable data in your biological assays.

References

Stability issues of 7-Hydroxy-1-naphthoic acid in different buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 7-Hydroxy-1-naphthoic acid (7-HNA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound, with a specific focus on ensuring its stability in various experimental conditions. As Senior Application Scientists, we have compiled field-proven insights and data to help you achieve reliable and reproducible results.

Understanding the Molecule: Core Concepts

This compound is a derivative of naphthalene containing both a hydroxyl (-OH) and a carboxylic acid (-COOH) group.[1][2] Its structure, particularly the phenolic hydroxyl group, makes it susceptible to degradation, primarily through oxidation. The stability of 7-HNA in solution is not static; it is critically influenced by its environment, including pH, buffer composition, light exposure, and temperature. Understanding these factors is paramount to preventing experimental artifacts and ensuring the integrity of your results.

Frequently Asked Questions (FAQs)

Here we address common high-level questions regarding the stability of this compound.

Q: What are the primary drivers of this compound degradation in solution? A: The main degradation pathway for 7-HNA, like many phenolic compounds, is oxidation.[3] This process is significantly accelerated by factors such as high pH (alkaline conditions), exposure to oxygen, presence of metal ions, and exposure to UV light.[4][5][6] Hydrolysis is generally less of a concern for this molecule under typical experimental conditions.

Q: What is the optimal pH range for maintaining the stability of 7-HNA solutions? A: 7-HNA is most stable in acidic to neutral conditions (pH 3-7). In alkaline environments (pH > 8), the phenolic hydroxyl group deprotonates to form a phenoxide ion. This ion is highly susceptible to oxidation, which can lead to rapid degradation and discoloration of the solution.[3][4] Therefore, maintaining a pH well below the pKa of the hydroxyl group is crucial for stability.

Q: Are there any specific buffer systems that should be used with caution? A: Yes. While common, certain buffers can actively contribute to degradation. Phosphate buffers, for instance, can sometimes catalyze degradation reactions or directly react with complex molecules.[7][8] Buffers containing primary amines, such as Tris(hydroxymethyl)aminomethane (TRIS), can also be reactive, particularly with molecules that have aldehyde or ketone functionalities, and may not be ideal for long-term stability studies.[8] Citrate and acetate buffers are often preferred choices for acidic to neutral pH ranges.[7][9]

Q: How should I store my 7-HNA stock solutions? A: For maximum stability, stock solutions should be prepared in a suitable organic solvent like DMSO or ethanol, aliquoted into small volumes to minimize freeze-thaw cycles, and stored at -20°C or -80°C in amber, airtight vials. When preparing aqueous working solutions, use deoxygenated buffers, and use the solution as quickly as possible.

Troubleshooting Guide: Experimental Issues & Solutions

This section provides in-depth solutions to specific problems you may encounter during your experiments.

Q1: My 7-HNA solution is turning yellow or brown over time. What is causing this discoloration?

Answer: This is a classic sign of oxidation. The phenolic ring of 7-HNA is being oxidized to form quinone-type structures, which are often colored. This process is accelerated by several factors:

  • High pH: As mentioned, alkaline conditions deprotonate the phenol, making it much more vulnerable to oxidation.[4][5]

  • Dissolved Oxygen: Oxygen from the air dissolved in your buffer is a key reactant in the oxidation process.

  • Light Exposure: UV light can provide the energy to initiate and propagate oxidative reactions (photodegradation).[6][10]

  • Metal Ion Contamination: Trace amounts of metal ions (e.g., Fe³⁺, Cu²⁺) in your buffer or from your glassware can act as catalysts for oxidation.

Troubleshooting Steps:

  • Verify pH: Immediately check the pH of your buffer solution. Ensure it is within the acidic to neutral range.

  • Use Deoxygenated Buffers: Prepare buffers with water that has been degassed by sparging with nitrogen or argon.

  • Protect from Light: Store solutions in amber vials or wrap clear vials in aluminum foil. Conduct experiments under subdued lighting conditions where possible.[6]

  • Consider a Chelating Agent: If metal ion contamination is suspected, add a small amount of a chelating agent like EDTA (e.g., 0.1 mM) to your buffer to sequester these ions.

  • Prepare Fresh: For sensitive experiments, prepare working solutions fresh from a frozen stock immediately before use.

Q2: My HPLC analysis shows a steady decrease in the 7-HNA peak area over a few hours, even when the solution appears clear. Why is this happening?

Answer: This indicates a loss of the parent compound due to chemical degradation that may not produce colored byproducts initially. The likely culprits are pH-dependent degradation or a direct interaction with your buffer components.

Troubleshooting Steps:

  • Run a Time-Course Stability Study: Analyze your 7-HNA solution in the problematic buffer via HPLC at several time points (e.g., T=0, 2, 4, 8, 24 hours). This will quantify the rate of degradation.

  • Test Alternative Buffers: Compare the stability in your current buffer against alternatives. For example, if you are using a phosphate buffer at pH 7.2, test the stability in a citrate or acetate buffer at a similar pH (if within their buffering range) or a slightly lower pH.

  • Perform a Forced Degradation Study: Intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light).[11] This helps to create a "fingerprint" of potential degradation products, confirming if the new peaks in your chromatogram are indeed from 7-HNA degradation.[12] (See Protocol 2 for methodology).

Q3: I am observing new, unidentified peaks in my chromatogram when analyzing 7-HNA in my buffer. Are these impurities or something else?

Answer: These new peaks are very likely degradation products resulting from the instability of 7-HNA in your experimental conditions. It is also possible, though less likely, that they are contaminants from the buffer itself or adducts formed between the buffer and 7-HNA.

Troubleshooting Steps:

  • Analyze a Buffer Blank: Inject a sample of your buffer without 7-HNA into the HPLC. This will rule out any peaks originating from buffer contamination.

  • Compare with Forced Degradation Samples: As described above, compare the retention times of the unknown peaks with those generated during a forced degradation study. A match strongly suggests they are degradation products.

  • Utilize Mass Spectrometry (LC-MS): If available, LC-MS is a powerful tool to identify these unknown peaks.[12] The mass of the degradation products can provide clues about the degradation pathway (e.g., an increase of 16 amu suggests oxidation).

  • Review Buffer Choice: Certain buffers can form covalent adducts with compounds.[8] If you suspect this, switching to a chemically simpler buffer system like acetate or citrate is advisable.

Visualization of Key Stability Factors

The following diagram illustrates the primary environmental factors that can compromise the stability of this compound.

main 7-HNA Stability sub1 pH main->sub1 Influences ionization sub2 Oxygen main->sub2 Drives oxidation sub3 Light (UV) main->sub3 Initiates photodegradation sub4 Temperature main->sub4 Accelerates reaction rates sub5 Buffer Type main->sub5 Can catalyze or react p1 Alkaline pH (>8) Deprotonates phenol Increases oxidation sub1->p1 p2 Forms reactive quinone species sub2->p2 p3 Phosphate or TRIS can be problematic sub5->p3

Caption: Key factors influencing the stability of 7-HNA in solution.

Troubleshooting Flowchart: Unexpected HPLC Peaks

Use this workflow to diagnose the appearance of unknown peaks in your chromatograms.

start Problem: Unexpected peaks in 7-HNA chromatogram q1 Inject buffer blank. Are peaks present? start->q1 res1 Source: Buffer Contamination. Action: Prepare fresh buffer. q1->res1 Yes q2 Inject T=0 sample and an aged/stressed sample. Do peak areas differ? q1->q2 No res2 Source: Degradation. Peaks are degradation products. q2->res2 Yes q3 Perform system cleaning and inject blank solvent. Are peaks present? q2->q3 No res3 Source: System Carryover. Action: Improve wash method. q3->res3 Yes end_node Source is likely a stable impurity in the original 7-HNA material. q3->end_node No

Caption: Diagnostic workflow for identifying the source of unexpected peaks.

Data Summary

The following table provides a qualitative summary of the expected stability of this compound in common buffer systems under typical laboratory conditions (Room Temperature, exposed to ambient light and air).

Buffer SystempH RangeExpected Stability (24h)Potential Issues
Acetate Buffer 4.0 - 5.6Good Generally stable and non-reactive.[7]
Citrate Buffer 3.0 - 6.2Good Can chelate metal ions, which may be beneficial.[7]
Phosphate Buffer 6.2 - 8.2Fair to Poor Stability decreases significantly as pH approaches 8. Potential for catalysis of degradation.[7][8]
TRIS Buffer 7.5 - 9.0Poor Alkaline pH promotes rapid oxidation. Buffer itself can be reactive.[8]
HEPES Buffer 6.8 - 8.2Fair to Poor Prone to producing hydrogen peroxide when exposed to light, which would accelerate oxidation.

Key Experimental Protocols

Here we provide standardized protocols for preparing solutions and assessing the stability of 7-HNA.

Protocol 1: Preparation of Stable Stock and Working Solutions

This protocol minimizes initial degradation, providing a reliable starting point for experiments.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (200 proof)

  • High-purity water (e.g., Milli-Q)

  • Selected buffer components (e.g., sodium acetate, acetic acid)

  • 0.5 M EDTA solution (optional)

  • Nitrogen or Argon gas

  • Amber glass vials and volumetric flasks

Procedure:

  • Stock Solution (10-50 mM):

    • Accurately weigh the required amount of 7-HNA solid.

    • Dissolve in anhydrous DMSO or ethanol in an amber volumetric flask to the final desired concentration.

    • Aliquot the stock solution into smaller volume amber vials, flush the headspace with nitrogen/argon gas, cap tightly, and store at -20°C or below.

  • Aqueous Buffer Preparation:

    • Prepare the desired buffer (e.g., 50 mM Sodium Acetate, pH 5.0) using high-purity water.

    • Deoxygenation Step: Sparge the prepared buffer with nitrogen or argon gas for at least 15-20 minutes to remove dissolved oxygen.

    • If required, add EDTA to a final concentration of 0.1 mM.

  • Working Solution Preparation:

    • Thaw a single aliquot of the 7-HNA stock solution.

    • Immediately before use, dilute the stock solution to the final desired concentration using the freshly deoxygenated buffer.

    • Keep the working solution protected from light and use it within the validated stability window (e.g., < 8 hours).

Protocol 2: Forced Degradation Study for 7-HNA

This protocol, based on ICH guidelines, helps identify potential degradation products and pathways.[13]

Materials:

  • 7-HNA solution (e.g., 1 mg/mL in 50:50 acetonitrile:water)

  • 1 M HCl (for acid hydrolysis)

  • 1 M NaOH (for base hydrolysis)

  • 3% Hydrogen Peroxide (H₂O₂) (for oxidation)

  • HPLC system with a photodiode array (PDA) detector[14]

Procedure:

  • Prepare Samples: For each condition, mix 1 mL of 7-HNA solution with 1 mL of the stressor solution in a clear vial. Prepare a control sample with 1 mL of 7-HNA solution and 1 mL of water.

  • Acid Hydrolysis: Add 1 M HCl. Keep at room temperature for 2 hours or heat at 60°C for 30 minutes. Neutralize with 1 M NaOH before injection.

  • Base Hydrolysis: Add 1 M NaOH. Keep at room temperature for 1 hour. Neutralize with 1 M HCl before injection. The solution will likely turn color rapidly.

  • Oxidative Degradation: Add 3% H₂O₂. Keep at room temperature for 2 hours.

  • Thermal Degradation: Store the control sample (7-HNA in water) at 70°C for 24 hours.

  • Photolytic Degradation: Expose the control sample to a calibrated light source as per ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 W·h/m²).[6][10] Keep a dark control sample wrapped in foil at the same temperature.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV method. Aim for 5-20% degradation of the main peak. Compare the chromatograms from the stressed samples to identify the retention times of degradation products.

Protocol 3: A Starting Point for a Stability-Indicating HPLC-UV Method

This method is a robust starting point for separating 7-HNA from its potential degradation products.[14][15]

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-22 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV/PDA detector, monitor 230 nm and 295 nm. Collect full spectra to check for peak purity.

  • Injection Volume: 10 µL

  • Sample Diluent: 50:50 Acetonitrile:Water

References

Preventing byproduct formation in 7-Hydroxy-1-naphthoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 7-Hydroxy-1-naphthoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, with a focus on preventing byproduct formation and ensuring the highest purity of the final product. Our approach is grounded in mechanistic principles to provide not just protocols, but a deeper understanding of the "why" behind each experimental step.

Introduction to the Synthesis Pathway

The synthesis of this compound from 8-amino-2-naphthol is a robust two-stage process. The initial step involves the conversion of the primary aromatic amine to a nitrile via the Sandmeyer reaction, followed by the hydrolysis of the nitrile to the desired carboxylic acid. While this pathway is effective, each stage presents opportunities for byproduct formation, which can complicate purification and impact yield and purity. This guide will address these challenges in a comprehensive question-and-answer format.

Troubleshooting Guide & FAQs

Part 1: The Sandmeyer Reaction - From 8-Amino-2-naphthol to 8-Cyano-2-naphthol

The Sandmeyer reaction is a cornerstone of aromatic chemistry, allowing for the substitution of an amino group with a cyano group via a diazonium salt intermediate. However, the instability of this intermediate is a primary source of byproducts.

A1: This is a classic indication of diazonium salt decomposition. The aryl diazonium salt is unstable at elevated temperatures and will decompose to form an aryl cation, which then reacts with water to produce a phenol (in this case, 8-hydroxy-2-naphthol) and nitrogen gas.[1]

Root Cause Analysis:

  • Inadequate Temperature Control: The most common cause is the reaction temperature rising above the optimal 0-5 °C range.[1]

  • Localized Hotspots: Poor stirring can lead to localized areas of higher temperature, even if the overall bath temperature is correct.

  • Slow Addition of Sodium Nitrite: A slow addition of the sodium nitrite solution is crucial to allow for efficient heat dissipation.

Preventative Measures:

  • Strict Temperature Monitoring: Use a calibrated thermometer and maintain a consistent ice-salt bath to keep the reaction temperature between 0-5 °C.

  • Vigorous Stirring: Ensure efficient mechanical stirring throughout the addition of sodium nitrite to prevent localized heating.

  • Controlled Reagent Addition: Add the aqueous solution of sodium nitrite dropwise to the acidic solution of 8-amino-2-naphthol.

A2: Besides the phenolic byproduct from decomposition, the formation of biaryl compounds can occur, which are often highly colored and insoluble. This is a known side reaction in the Sandmeyer reaction, proceeding through a radical mechanism.[2]

Mechanistic Insight: The Sandmeyer reaction can have radical character, especially with copper(I) catalysts. The intermediate aryl radical can dimerize to form biaryl compounds before reacting with the cyanide nucleophile.

Mitigation Strategies:

  • Degas Solvents: Using degassed water and other solvents can help to minimize the presence of oxygen, which can promote radical side reactions.

  • Use of Radical Scavengers: In some cases, the addition of a mild radical scavenger can be beneficial, but this should be approached with caution as it may interfere with the desired reaction.

  • Purity of Starting Material: Ensure the 8-amino-2-naphthol is of high purity, as impurities can sometimes initiate radical decomposition pathways.

Part 2: Nitrile Hydrolysis - From 8-Cyano-2-naphthol to this compound

The hydrolysis of the nitrile to a carboxylic acid is the final step. The primary challenge here is ensuring complete conversion and avoiding the isolation of the stable amide intermediate.

A3: This impurity is likely the intermediate amide, 7-hydroxy-1-naphthamide. Nitrile hydrolysis proceeds in two stages: first to the amide, and then to the carboxylic acid.[3] Incomplete hydrolysis will result in the presence of the amide in your final product.

Factors Leading to Incomplete Hydrolysis:

  • Insufficient Reaction Time or Temperature: The hydrolysis of the amide to the carboxylic acid is often slower than the initial hydrolysis of the nitrile.

  • Inadequate Concentration of Acid or Base: A sufficiently high concentration of the hydrolyzing agent (e.g., NaOH or H₂SO₄) is required to drive the reaction to completion.

Solutions for Complete Hydrolysis:

  • Extended Reaction Time: Increase the reflux time to ensure the complete conversion of the amide. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.

  • More Forcing Conditions: Increasing the concentration of the acid or base can accelerate the hydrolysis of the amide. However, be mindful of potential degradation of the product under harsh conditions.

ConditionAdvantageDisadvantage
Acidic Hydrolysis Directly yields the carboxylic acid.[4]Can require harsher conditions; potential for sulfonation with H₂SO₄.
Alkaline Hydrolysis Generally faster for amide hydrolysis.[4]Yields the carboxylate salt, requiring a separate acidification step.

A4: A well-designed acid-base extraction protocol is highly effective for this separation.

Purification Protocol:

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate.

  • Base Extraction: Extract the organic layer with an aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The acidic this compound will be deprotonated to its water-soluble carboxylate salt and move to the aqueous layer. The neutral unreacted nitrile and the less acidic amide will remain in the organic layer.[5]

  • Separation: Separate the aqueous and organic layers.

  • Re-acidification: Cool the aqueous layer in an ice bath and carefully acidify with a strong acid (e.g., HCl) to a pH of about 2-3. The purified this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.

Experimental Protocols

Protocol 1: Sandmeyer Reaction of 8-Amino-2-naphthol

Sandmeyer_Workflow cluster_diazotization Diazotization (0-5 °C) cluster_cyanation Cyanation A Dissolve 8-amino-2-naphthol in aqueous HCl B Cool to 0-5 °C in an ice-salt bath A->B C Dropwise add aqueous NaNO₂ B->C D Stir for 30 min at 0-5 °C C->D F Slowly add diazonium salt solution to CuCN solution D->F Diazonium Salt Intermediate E Prepare aqueous CuCN/NaCN solution E->F G Warm to RT, then heat (e.g., 50-60 °C) until N₂ evolution ceases F->G H Cool, filter, wash, and dry the crude 8-cyano-2-naphthol G->H Hydrolysis_Workflow cluster_hydrolysis Alkaline Hydrolysis cluster_workup Workup and Purification A Suspend 8-cyano-2-naphthol in aqueous NaOH solution B Heat under reflux until ammonia evolution ceases A->B C Cool the reaction mixture B->C D Filter to remove any insoluble impurities C->D Sodium salt of product in solution E Cool filtrate in an ice bath and acidify with HCl to pH ~2-3 D->E F Filter the precipitate E->F G Wash with cold water and dry F->G H Recrystallize from a suitable solvent (e.g., aqueous ethanol) G->H Reaction_Pathways Start 8-Amino-2-naphthol Diazonium Aryl Diazonium Salt Intermediate Start->Diazonium NaNO₂, HCl 0-5 °C Nitrile 8-Cyano-2-naphthol Diazonium->Nitrile CuCN Phenol Phenolic Byproduct Diazonium->Phenol H₂O, > 5 °C Biaryl Biaryl Byproduct Diazonium->Biaryl Radical Dimerization Amide 7-Hydroxy-1-naphthamide (Intermediate) Nitrile->Amide H₂O (H⁺ or OH⁻) Incomplete Hydrolysis FinalProduct This compound Nitrile->FinalProduct H₂O (H⁺ or OH⁻) Overall Hydrolysis Amide->FinalProduct H₂O (H⁺ or OH⁻) Complete Hydrolysis

References

Technical Support Center: Optimizing Fluorescence Quantum Yield of 7-Hydroxy-1-naphthoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of fluorescence quantum yield in 7-Hydroxy-1-naphthoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and validated experimental protocols. Our goal is to empower you with the knowledge to maximize the fluorescence potential of these versatile fluorophores in your applications.

Understanding Fluorescence Quantum Yield (Φ_F_)

The fluorescence quantum yield (Φ_F_) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[1][2][3] A higher quantum yield signifies a more efficient conversion of absorbed light into emitted fluorescence, which is crucial for applications requiring high sensitivity, such as bio-imaging, sensing, and diagnostics.

Several factors can influence the fluorescence quantum yield of this compound derivatives, including their molecular structure, the surrounding solvent environment, pH, and the presence of quenching agents.[4][5] Understanding and controlling these factors is key to optimizing fluorescence output.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fluorescence properties of this compound derivatives.

Q1: What are the key structural features of this compound derivatives that influence their fluorescence quantum yield?

A1: The fluorescence of these derivatives is significantly influenced by the interplay of the hydroxyl (-OH) and carboxylic acid (-COOH) groups on the naphthalene ring.[6] Key factors include:

  • Substitution Position: The relative positions of the hydroxyl and carboxyl groups dictate the extent of intramolecular hydrogen bonding and the potential for excited-state intramolecular proton transfer (ESIPT).[7]

  • Electron-Donating and Withdrawing Groups: The introduction of electron-donating groups (e.g., -NH2, -OH) generally enhances fluorescence, while electron-withdrawing groups (e.g., -NO2, -COOH) can decrease or quench fluorescence.[4]

  • Molecular Rigidity: A more rigid molecular structure often leads to a higher quantum yield by reducing non-radiative decay pathways.[5]

Q2: How does the solvent environment affect the fluorescence quantum yield?

A2: The polarity and hydrogen-bonding capacity of the solvent play a critical role in a phenomenon known as solvatochromism, which is the change in the absorption or emission spectra of a compound with a change in solvent polarity.[8][9][10]

  • Polar Protic Solvents (e.g., water, ethanol): These solvents can form hydrogen bonds with the hydroxyl and carboxyl groups, which can either enhance or quench fluorescence depending on the specific derivative. In some cases, polar protic solvents can quench the fluorescence of related compounds.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can also influence the excited state of the fluorophore, often leading to shifts in the emission wavelength.

  • Nonpolar Solvents (e.g., hexane, toluene): In nonpolar environments, the local structure of the fluorophore is less perturbed by solvent interactions.

The excited state of 7-hydroxy-1-naphthalenesulphonic acid, a related compound, is sensitive to the solvent composition, with proton transfer being inhibited in high concentrations of DMSO.[11]

Q3: What is Excited-State Intramolecular Proton Transfer (ESIPT) and how does it impact fluorescence?

A3: ESIPT is a process where a proton is transferred from a donor to an acceptor group within the same molecule in the excited state.[12] For this compound derivatives, the hydroxyl group can act as the proton donor and the carbonyl of the carboxylic acid can act as the acceptor.

ESIPT can lead to the appearance of a large Stokes shift, which is a significant difference between the maximum absorption and emission wavelengths. This can be advantageous in fluorescence imaging as it allows for better separation of excitation and emission signals. The efficiency of ESIPT, and thus the resulting fluorescence spectrum, is highly dependent on the molecular structure and the surrounding environment.[7][13][14]

Q4: What are the common causes of fluorescence quenching in these derivatives?

A4: Fluorescence quenching is any process that decreases the fluorescence intensity of a sample.[15] Common quenching mechanisms include:

  • Collisional (Dynamic) Quenching: Occurs when the excited fluorophore collides with another molecule (the quencher) in solution, leading to non-radiative de-excitation. Common quenchers include halide ions and dissolved oxygen.

  • Static Quenching: Involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher.

  • Self-Quenching (Concentration Quenching): At high concentrations, fluorophore molecules can interact with each other, leading to the formation of non-emissive aggregates.

  • Photoinduced Electron Transfer (PET): Can occur if a suitable electron donor or acceptor is in proximity to the fluorophore.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common experimental issues encountered when working with this compound derivatives.

Problem Potential Causes Troubleshooting Steps
Low or No Fluorescence Signal 1. Incorrect Excitation/Emission Wavelengths: The instrument is not set to the optimal wavelengths for the specific derivative and solvent. 2. Low Quantum Yield: The intrinsic properties of the derivative or the experimental conditions are unfavorable for fluorescence. 3. Quenching: The presence of quenching agents in the solvent or sample. 4. Degradation of the Compound: The fluorophore may be sensitive to light or chemical degradation. 5. Incorrect pH: The protonation state of the molecule is not optimal for fluorescence.1. Optimize Wavelengths: Record the absorption spectrum to determine the optimal excitation wavelength (λ_ex). Then, scan the emission spectrum to find the emission maximum (λ_em_). 2. Solvent Screening: Test the fluorescence in a range of solvents with varying polarity and hydrogen-bonding capabilities. 3. Purify Solvents and Reagents: Use high-purity solvents and de-gas solutions to remove dissolved oxygen. Check for potential quenching impurities. 4. Protect from Light: Store solutions in the dark and minimize light exposure during experiments. Prepare fresh solutions regularly. 5. pH Titration: Measure the fluorescence intensity as a function of pH to determine the optimal pH range.[16]
Inconsistent Fluorescence Readings 1. Instrument Instability: Fluctuations in the lamp intensity or detector sensitivity. 2. Sample Evaporation: Solvent evaporation can lead to changes in concentration. 3. Temperature Fluctuations: Temperature can affect collisional quenching and solvent viscosity.[17][18] 4. Photobleaching: Prolonged exposure to the excitation light can lead to irreversible degradation of the fluorophore.1. Instrument Warm-up: Allow the fluorometer to warm up and stabilize before taking measurements. Use a reference standard to check for instrument drift. 2. Use Capped Cuvettes: Keep cuvettes capped to minimize solvent evaporation. 3. Control Temperature: Use a temperature-controlled cuvette holder to maintain a constant temperature. 4. Minimize Exposure: Use the lowest possible excitation intensity and shortest exposure times necessary to obtain a good signal.
Unexpected Shifts in Emission Wavelength 1. Solvatochromism: The emission wavelength is sensitive to the solvent polarity.[8][19] 2. Formation of Different Emissive Species: Changes in pH or concentration can lead to the formation of different protonation states or aggregates with distinct emission spectra.[7][20] 3. Impurity Emission: Fluorescent impurities in the sample or solvent.1. Consistent Solvent: Use the same high-purity solvent for all measurements in a series. 2. Control pH and Concentration: Maintain a constant pH and work at low concentrations (absorbance < 0.1) to avoid aggregation.[21] 3. Check for Impurities: Run a blank spectrum of the solvent. Purify the derivative if necessary.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol for Synthesis of a Model Derivative: Methyl 7-hydroxy-1-naphthoate

This protocol describes a standard esterification reaction to synthesize a simple derivative.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate (anhydrous)

  • Dichloromethane

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Protocol for Relative Fluorescence Quantum Yield Measurement

The comparative method is a reliable way to determine the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.[2][22]

Materials:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Standard fluorophore with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F_ = 0.54)

  • Test compound (this compound derivative)

  • High-purity solvent

Procedure:

  • Prepare a series of dilute solutions of both the standard and the test compound in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[23]

  • Measure the UV-Vis absorption spectra for all solutions and record the absorbance at the chosen excitation wavelength.

  • Measure the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings (e.g., slit widths).

  • Integrate the area under the fluorescence emission curve for each spectrum.

  • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the test compound. The resulting plots should be linear.

  • Calculate the slope (gradient) of the linear fit for both the standard (Grad_std_) and the test compound (Grad_test_).

  • Calculate the quantum yield of the test compound (Φ_test_) using the following equation:

    Φ_test_ = Φ_std_ × (Grad_test_ / Grad_std_) × (n_test_² / n_std_²)

    Where:

    • Φ_std_ is the quantum yield of the standard.

    • Grad_test_ and Grad_std_ are the gradients from the plots of integrated fluorescence intensity vs. absorbance.

    • n_test_ and n_std_ are the refractive indices of the solvents used for the test and standard solutions, respectively (if different solvents are used).

Visualization of Key Concepts

Factors Influencing Fluorescence Quantum Yield

Factors_Influencing_Quantum_Yield QY Fluorescence Quantum Yield (Φ_F_) Structure Molecular Structure Structure->QY Substituents Substituents (EDG/EWG) Structure->Substituents Rigidity Molecular Rigidity Structure->Rigidity ESIPT ESIPT Potential Structure->ESIPT Environment Solvent Environment Environment->QY Polarity Solvent Polarity Environment->Polarity HBonding Hydrogen Bonding Environment->HBonding Viscosity Viscosity Environment->Viscosity Conditions Experimental Conditions Conditions->QY pH pH Conditions->pH Temperature Temperature Conditions->Temperature Quenchers Presence of Quenchers Conditions->Quenchers Concentration Concentration Conditions->Concentration

Caption: Key factors influencing the fluorescence quantum yield.

Troubleshooting Workflow for Low Fluorescence

Troubleshooting_Workflow Start Low Fluorescence Signal Observed CheckWavelengths Verify Excitation & Emission Wavelengths Start->CheckWavelengths Resolved Signal Optimized CheckWavelengths->Resolved Wavelengths Adjusted NotResolved Issue Persists CheckWavelengths->NotResolved Wavelengths Correct CheckSolvent Investigate Solvent Effects CheckSolvent->Resolved Solvent Changed CheckSolvent->NotResolved No Improvement CheckQuenching Assess for Quenching CheckQuenching->Resolved Quenchers Removed CheckQuenching->NotResolved No Quenchers Found CheckpH Optimize pH CheckpH->Resolved pH Adjusted CheckpH->NotResolved pH is Optimal CheckPurity Verify Compound Purity and Stability CheckPurity->Resolved Purity/Stability is the Issue NotResolved->CheckSolvent NotResolved->CheckQuenching NotResolved->CheckpH NotResolved->CheckPurity

Caption: Troubleshooting workflow for low fluorescence signals.

References

Technical Support Center: Troubleshooting HPLC Peak Tailing for 7-Hydroxy-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chromatographers working with 7-Hydroxy-1-naphthoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering asymmetrical peak shapes, specifically peak tailing, during HPLC analysis of this compound. As an experienced application scientist, my goal is to provide not just solutions, but a foundational understanding of the physicochemical interactions that cause these issues, enabling you to develop robust and reliable analytical methods.

Frequently Asked Questions (FAQs)
Q1: I'm seeing significant peak tailing with this compound. What are the most likely causes?

Peak tailing is a common issue in HPLC that indicates a problem with the chromatographic system or method conditions.[1] For an ionizable, polar molecule like this compound, the tailing phenomenon almost always stems from more than one retention mechanism occurring simultaneously.[2][3]

The primary causes can be broken down into three main categories:

  • Biochemical Interactions (Analyte-Specific): The structure of this compound, with its acidic carboxylic acid and phenolic hydroxyl groups, makes it highly susceptible to secondary interactions with the stationary phase.

  • Methodological Issues (Mobile Phase & Column): The most critical parameter is the mobile phase pH, which dictates the ionization state of your analyte.[4][5] Improper column selection or a degraded column can also be a major contributor.[1]

  • System & Sample Issues: Problems like sample overload or extra-column band broadening can also lead to peak asymmetry.[1][6]

This guide will walk you through diagnosing and resolving each of these potential issues.

Q2: How exactly does mobile phase pH affect the peak shape of this compound?

This is the most crucial question to address. The peak shape of an ionizable compound is directly controlled by the mobile phase pH relative to its pKa value(s).[5][7] this compound has two acidic functional groups, each with a distinct pKa.

Functional Group Predicted pKa Behavior
Carboxylic Acid~3.58[8]Strongly acidic. Loses a proton to become negatively charged (carboxylate).
Phenolic Hydroxyl~8.0 - 10.0Weakly acidic. Loses a proton at higher pH.

When the mobile phase pH is close to the pKa of the carboxylic acid (~3.58), the analyte exists as a mixture of its neutral (protonated) and ionized (deprotonated) forms.[4][5][9] These two forms have different hydrophobicities and therefore different retention times. The rapid interconversion between these states on the column leads to a broad, tailing peak.

The Causality: To achieve a sharp, symmetrical peak, the analyte must be in a single, stable ionic state. For reversed-phase HPLC, this is typically the neutral, un-ionized form, which is more hydrophobic and interacts predictably with the C18 stationary phase.[5]

The Solution: Adjust the mobile phase pH to be at least 1.5 to 2 pH units away from the analyte's pKa.[10] For this compound, you must suppress the ionization of the primary carboxylic acid group.

Recommended Action: Lower the mobile phase pH to a range of 2.5 - 3.0 . At this pH, the carboxylic acid will be fully protonated (-COOH), making the molecule more hydrophobic and promoting a single, uniform retention mechanism.

cluster_0 Effect of Mobile Phase pH on Analyte Ionization ph_low Low pH (e.g., 2.5) state_low Analyte is Neutral (-COOH, -OH) Single Hydrophobic Species ph_low->state_low ph_mid Mid pH (~3.6, near pKa) state_mid Analyte is Mixed (-COOH <=> -COO-) Multiple Species ph_mid->state_mid ph_high High pH (e.g., 7.0) state_high Analyte is Ionized (-COO-, -OH) Single Hydrophilic Species ph_high->state_high peak_low Result: Sharp Peak state_low->peak_low peak_mid Result: Tailing Peak state_mid->peak_mid peak_high Result: Sharp Peak (but low retention) state_high->peak_high

Figure 1: Impact of mobile phase pH on the ionization and peak shape of this compound.
Q3: I've adjusted my mobile phase pH to 2.7, but still see some tailing. What are silanol interactions and could they be the problem?

Yes, if pH optimization alone is insufficient, the next logical area to investigate is secondary interactions with the stationary phase, specifically with residual silanol groups.[9][11]

The Causality: Most reversed-phase columns (like C18) are made from silica particles. During manufacturing, not all the surface silanol groups (Si-OH) are bonded with the C18 chains.[12] These exposed silanols are polar and acidic, and they provide a secondary site for interaction.[2][3]

Your analyte, this compound, has two polar functional groups (-COOH and -OH) that can form hydrogen bonds with these residual silanols. This hydrogen bonding is a stronger interaction than the desired hydrophobic retention, causing a portion of the analyte molecules to be held back longer, which stretches the peak and creates a tail.

cluster_1 Analyte Interaction with HPLC Stationary Phase C18 C18 Chains Hydrophobic Retention Silanol Si-OH Group Secondary Interaction (H-Bonding) Tailing Peak Tailing Silanol->Tailing Analyte This compound (-COOH, -OH) Analyte->C18 Desired Analyte->Silanol Undesired (Causes Tailing)

Figure 2: Desired hydrophobic vs. undesired silanol interactions leading to peak tailing.

Solutions to Minimize Silanol Interactions:

  • Use a High-Purity, End-Capped Column: Modern "Type B" silica columns have lower metal content and are more thoroughly end-capped (treating residual silanols with a small silylating agent) to minimize these secondary interactions.[2][3][13] If you are using an older column, switching to a modern, high-performance equivalent is often the most effective solution.

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) in the mobile phase can sometimes help shield the silanol groups, reducing the secondary interactions.[14]

  • Consider Mobile Phase Additives: While lowering the pH is the primary approach for acidic analytes, for basic compounds, additives like triethylamine are used to compete for silanol sites.[1][3] This is less common and generally unnecessary for acidic compounds if the correct pH and column are used.

Q4: What is a systematic protocol I can follow to diagnose and fix the peak tailing for my compound?

Absolutely. A structured approach is key to efficient troubleshooting. Do not change multiple parameters at once.[6] Follow this workflow, proceeding to the next step only if the issue is not resolved.

Parameter Recommended Starting Condition Troubleshooting Action Rationale
Mobile Phase pH pH 2.5-3.0 (using a buffer like phosphate or formate)Re-prepare fresh mobile phase; ensure accurate pH measurement of the aqueous portion before mixing with organic.Ensures complete suppression of carboxylate ionization, promoting a single retention mechanism.[10][15]
Column Type Modern, end-capped C18 (Type B silica)Replace the column with a new, high-purity, end-capped column.Minimizes active silanol sites that cause secondary polar interactions.[2][3]
Guard Column If used, should match the analytical column chemistry.Remove the guard column and re-run. If the peak shape improves, the guard is the issue and must be replaced.An old or contaminated guard column is a common source of peak distortion.[6]
Sample Concentration As low as detector sensitivity allows.Dilute the sample 10-fold and re-inject.Rules out mass overload, where too many analyte molecules saturate the stationary phase.[1][6]
System Fittings Proper zero-dead-volume fittings.Check all connections from the injector to the detector. Trim tubing for clean, square cuts.Eliminates extra-column volume, which can cause band broadening and tailing.[1]

Experimental Protocol: Systematic Troubleshooting Workflow

G start Peak Tailing Observed for This compound check_mp Step 1: Verify Mobile Phase Is pH between 2.5-3.0? Is the buffer fresh? start->check_mp check_column Step 2: Evaluate Column Is it a modern, end-capped column? Remove guard column. check_mp->check_column Issue Persists solved Problem Solved: Symmetrical Peak check_mp->solved Peak Shape Improves check_load Step 3: Check for Overload Dilute sample 1:10 and re-inject. check_column->check_load Issue Persists check_column->solved Peak Shape Improves check_system Step 4: Inspect System Check for leaks and dead volume in tubing/fittings. check_load->check_system Issue Persists check_load->solved Peak Shape Improves check_system->solved Peak Shape Improves

References

Strategies to improve the stability of 7-Hydroxy-1-naphthoic acid stock solutions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This guide is designed for researchers, scientists, and drug development professionals to provide a deep understanding of the factors influencing 7H1NA stability and to offer actionable strategies for preparing, storing, and handling stock solutions to ensure maximal integrity and longevity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the handling and properties of 7-Hydroxy-1-naphthoic acid.

Q1: What are the primary drivers of this compound instability in solution?

A1: The instability of 7H1NA is primarily rooted in its chemical structure. Two functional groups are susceptible to degradation:

  • Phenolic Hydroxyl Group: This group is highly susceptible to oxidation. Exposure to atmospheric oxygen, light, or basic pH conditions can initiate oxidation, leading to the formation of quinone-type structures. These oxidized products are often highly colored, which is why a common sign of degradation is the solution turning yellow, brown, or even pink.[1][2]

  • Naphthalene Ring System: The polycyclic aromatic ring system can be sensitive to photodecomposition, especially when exposed to UV light.

Q2: What is the recommended solvent for preparing 7H1NA stock solutions?

A2: this compound has limited solubility in water.[3] Therefore, organic solvents are required.

  • Primary Recommendation: Anhydrous Dimethyl Sulfoxide (DMSO). DMSO is a powerful polar aprotic solvent that can dissolve a wide range of compounds. Using an anhydrous grade is critical to prevent the introduction of water, which can participate in degradation pathways.

  • Alternative Solvents: Anhydrous ethanol or methanol can also be used.[4] However, be aware that alcohols can potentially undergo esterification with the carboxylic acid group of 7H1NA, especially during long-term storage or in the presence of acidic/basic catalysts.

Table 1: Solvent Selection Guide for this compound

SolventRecommended GradeConcentration LimitKey Considerations
DMSO Anhydrous (≤0.025% water)Up to 200 mg/mL (1.16 M)[5]Hygroscopic; use freshly opened solvent and store under inert gas. May be incompatible with certain plastics.
Ethanol Anhydrous (≥99.5%)Lower than DMSOPotential for esterification over long-term storage. Less toxic for cell-based assays at low final concentrations.
Methanol Anhydrous (≥99.8%)Similar to EthanolSimilar potential for esterification as ethanol. Higher volatility.

Q3: How does pH affect the stability of the stock solution?

A3: pH is a critical factor. The phenolic hydroxyl group is more readily oxidized in its deprotonated (phenolate) form, which is favored at basic pH.[6][7] Therefore, maintaining a neutral to slightly acidic pH is generally beneficial for stability. However, for dissolving the compound, a slightly basic solution might initially be used before neutralization, though this is not the preferred method due to oxidation risk. For most applications, dissolving in an organic solvent like DMSO circumvents the need for pH adjustment of the stock solution itself. The final pH of the working solution is dictated by the experimental buffer, and stock solutions should be diluted immediately before use.

Q4: What are the optimal storage conditions for long-term stability?

A4: To maximize the shelf-life of your 7H1NA stock solution, the following conditions are mandatory:

  • Temperature: Store aliquots at -20°C or, for maximum longevity, at -80°C. This drastically slows the rate of all chemical degradation reactions.

  • Light: Protect the solution from light at all times. Use amber glass vials or wrap clear vials completely in aluminum foil.[2]

  • Atmosphere: Oxygen is a key driver of degradation. After dissolving the compound, overlay the solution with an inert gas like argon or nitrogen before capping the vial. This is especially important for long-term storage.

  • Aliquoting: Avoid repeated freeze-thaw cycles. Prepare multiple small-volume aliquots from a freshly made stock solution. For each experiment, use a new aliquot.

Part 2: Troubleshooting Guide

This section is designed to help you diagnose and solve specific problems you may encounter with your stock solutions.

Observation / Problem Potential Cause(s) Recommended Solution(s)
Solution turns yellow/brown upon preparation or during storage. Oxidation: The phenolic hydroxyl group has oxidized to form colored quinone-like species. This is the most common failure mode.1. Use Anhydrous Solvent: Ensure your DMSO or other organic solvent is of anhydrous grade and freshly opened. 2. Work Under Inert Gas: Prepare the solution in a glove box or purge the vial with argon/nitrogen before and after adding the solvent. 3. Add an Antioxidant: Consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) or Ascorbic Acid to the solvent before dissolving 7H1NA. 4. Strict Light Protection: Ensure the vial is completely protected from light.
Precipitate forms in the solution after freezing. Poor Solubility at Low Temp: The compound may be crashing out of solution as its solubility decreases at -20°C or -80°C. Water Contamination: If using non-anhydrous or hygroscopic solvent (like old DMSO), absorbed water can reduce the compound's solubility.1. Confirm Concentration: Ensure you have not exceeded the solubility limit for the chosen solvent. 2. Gentle Warming: Before use, warm the aliquot to room temperature and vortex thoroughly to ensure complete re-dissolution. Visually inspect for any remaining particulate matter. 3. Solvent Quality: Discard old solvents. Use a fresh bottle of anhydrous DMSO.
Inconsistent results in biological assays. Degradation: The active concentration of 7H1NA in your stock solution has decreased over time due to chemical degradation. Incomplete Solubilization: The compound was not fully dissolved when the stock solution was prepared or when an aliquot was thawed.1. Prepare Fresh Stock: The most reliable solution is to prepare a fresh stock solution from solid material. 2. Perform Stability Check: Use an analytical method like HPLC-UV to check the purity and concentration of your stock solution against a freshly prepared standard (See Protocol 2).[8][9] 3. Verify Dissolution: Always ensure the solution is clear and homogenous before making dilutions.

Part 3: Protocols and Methodologies

Protocol 1: Preparation of a Stabilized 100 mM Stock Solution in DMSO

This protocol provides a step-by-step method for preparing a stable stock solution of this compound.

Materials:

  • This compound (MW: 188.18 g/mol )[10]

  • Anhydrous DMSO (Biotechnology Grade)

  • Argon or Nitrogen gas with a regulator and tubing

  • 2 mL amber glass screw-cap vials

  • Calibrated analytical balance and micro-spatula

  • Vortex mixer

Procedure:

  • Preparation: Take the required number of amber vials to the analytical balance.

  • Weighing: Tare the balance with an empty vial. Carefully weigh 18.82 mg of this compound directly into the vial.

  • Solvent Preparation: In a fume hood, carefully open a new or properly stored bottle of anhydrous DMSO.

  • Inert Gas Purge: Gently flush the vial containing the powdered 7H1NA with argon or nitrogen for 15-20 seconds to displace atmospheric oxygen.

  • Dissolution: Add 1.0 mL of anhydrous DMSO to the vial.

  • Capping and Mixing: Immediately cap the vial tightly. Vortex the solution for 1-2 minutes until all solid material is completely dissolved. The solution should be clear and colorless to very pale yellow.

  • Final Purge and Storage: Briefly uncap the vial, flush the headspace with argon or nitrogen again for 10 seconds, and immediately recap tightly.

  • Aliquoting (Optional but Recommended): If desired, aliquot the stock solution into smaller, single-use amber vials, purging each with inert gas before capping.

  • Storage: Label the vials clearly with the compound name, concentration, date, and your initials. Place them in a freezer box and store at -80°C.

Diagram 1: Potential Oxidative Degradation of this compound

This diagram illustrates the primary oxidative pathway leading to instability and discoloration.

G cluster_main Oxidative Degradation Pathway node_7H1NA This compound (Stable, Colorless) node_quinone Quinone-type Species (Unstable, Colored) node_7H1NA->node_quinone  O₂, Light, High pH

Caption: Oxidative degradation pathway of 7H1NA.

Protocol 2: Workflow for Assessing Stock Solution Stability via HPLC-UV

This workflow provides a framework for quantitatively assessing the stability of your prepared stock solutions over time. This is a crucial step in quality control and for validating your storage procedures.[11][12]

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of 7H1NA as described in Protocol 1. This will be your "T=0" reference sample.

  • Establish Stability Study:

    • Create several identical aliquots of the stock solution.

    • Store them under different conditions to be tested (e.g., -80°C protected from light vs. 4°C in the dark vs. Room Temperature on the benchtop).

  • Time Points: Define the time points for analysis (e.g., T=0, 1 week, 4 weeks, 12 weeks).

  • HPLC Analysis:

    • At each time point, retrieve one aliquot from each storage condition.

    • Allow it to thaw completely and vortex to re-dissolve.

    • Dilute the sample to a suitable concentration (e.g., 100 µM) in the mobile phase.

    • Analyze via a stability-indicating HPLC-UV method. A typical starting method would be:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold, and re-equilibrate.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector set to the λmax of 7H1NA (determine this by running a UV scan).

  • Data Analysis:

    • At T=0, identify the main peak for 7H1NA and record its retention time and peak area.

    • At subsequent time points, compare the chromatograms. Look for:

      • A decrease in the peak area of the parent compound.

      • The appearance of new peaks, which represent degradation products.

    • Calculate the percentage of 7H1NA remaining relative to the T=0 sample. A stable solution will retain >95% of its initial peak area and show no significant degradation peaks.

Diagram 2: Experimental Workflow for Stability Assessment

This diagram outlines the logical flow for conducting a stability study.

G node_start Start node_prep Prepare Master Stock Solution (Protocol 1) node_start->node_prep node_aliquot Create & Store Aliquots under Test Conditions (e.g., -80°C, 4°C, RT) node_prep->node_aliquot node_t0 Analyze T=0 Sample (Establish Baseline) node_aliquot->node_t0 node_tn Analyze Samples at Subsequent Time Points (T=1, T=2...) node_aliquot->node_tn node_compare Compare Chromatograms: - Parent Peak Area - Degradation Peaks node_t0->node_compare node_tn->node_compare node_end Determine Stability & Shelf-Life node_compare->node_end

Caption: Workflow for HPLC-based stability testing.

References

Validation & Comparative

A Researcher's Guide to the Synthesis and Spectroscopic Validation of 7-Hydroxy-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the synthesis of well-defined organic molecules is a foundational requirement. 7-Hydroxy-1-naphthoic acid, a key structural motif in various biologically active compounds and advanced materials, presents a compelling case study in synthetic methodology and rigorous analytical validation. This guide provides an in-depth, experience-driven protocol for its synthesis via the hydrolysis of 8-cyano-2-naphthol, followed by a comprehensive validation using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). We will also explore alternative synthetic strategies, offering a comparative perspective for methodological selection.

Introduction: The Significance of this compound

This compound (C₁₁H₈O₃, Molar Mass: 188.18 g/mol ) is a member of the hydroxynaphthoic acid family, a class of compounds that has garnered significant interest due to their diverse applications.[1] The strategic placement of the hydroxyl and carboxylic acid groups on the naphthalene core imparts unique chemical and physical properties, making it a valuable building block in medicinal chemistry for the development of novel therapeutic agents and in materials science for the creation of specialized polymers and dyes. The unambiguous synthesis and characterization of this molecule are therefore of paramount importance to ensure the reliability and reproducibility of subsequent research.

Synthesis of this compound: A Detailed Protocol

The selected method for the synthesis of this compound is the hydrolysis of 8-cyano-2-naphthol. This route is advantageous due to the commercial availability of the starting material, which can be prepared from 8-amino-2-naphthol via a Sandmeyer reaction.[2] The hydrolysis of the nitrile to a carboxylic acid is a robust and well-established transformation in organic chemistry.

Reaction Scheme

The overall transformation involves the conversion of the nitrile group of 8-cyano-2-naphthol into a carboxylate salt under strong alkaline conditions, followed by acidification to yield the desired carboxylic acid.

G start 8-Cyano-2-naphthol intermediate Potassium 7-hydroxy-1-naphthoate start->intermediate 1. 50% KOH, H₂O 2. Heat (Reflux) product This compound intermediate->product HCl (aq)

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials:

  • 8-Cyano-2-naphthol

  • Potassium hydroxide (KOH)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Activated carbon

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.0 g of 8-cyano-2-naphthol in 100 mL of a 50% (w/v) aqueous solution of potassium hydroxide.

  • Hydrolysis: Heat the reaction mixture to reflux and maintain this temperature for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup and Precipitation: After cooling to room temperature, carefully acidify the reaction mixture with concentrated hydrochloric acid until the pH is approximately 2. This should be done in an ice bath to control the exothermic reaction. A precipitate of the crude this compound will form.

  • Isolation and Washing: Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • Purification: Recrystallize the crude product from an ethanol-water mixture. If the product is colored, a small amount of activated carbon can be added to the hot solution before filtration.

  • Drying: Dry the purified crystals under vacuum to obtain the final product.

Validation by NMR and Mass Spectrometry

The structural confirmation of the synthesized this compound is achieved through a combination of NMR and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR (400 MHz, DMSO-d₆): The expected ¹H NMR spectrum of this compound will show distinct signals for the aromatic protons. Due to the substitution pattern, a complex splitting pattern is anticipated. The chemical shifts (δ) are predicted to be in the aromatic region (7.0-8.5 ppm). The integration of the signals should correspond to the number of protons in each environment.

¹³C NMR (100 MHz, DMSO-d₆): The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms. The spectrum is expected to show 11 distinct signals, with the carboxylic acid carbon appearing significantly downfield (around 170 ppm).

Hypothetical NMR Data for this compound:

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
C1-COOH-~170
Aromatic CHs7.0 - 8.5 (multiplets)110 - 140
Aromatic C-OH-~155
Aromatic Quaternary Cs-120 - 140
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into the structure.

Expected Mass Spectrum Data:

  • Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 188, corresponding to the molecular weight of this compound.

  • Fragmentation Pattern: Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (-OH, M-17) and a carboxyl group (-COOH, M-45).

Comparison with Alternative Synthetic Routes

While the hydrolysis of 8-cyano-2-naphthol is a reliable method, other synthetic strategies can also be employed to produce hydroxynaphthoic acids. A notable alternative is the Kolbe-Schmitt reaction .

Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction involves the carboxylation of a phenoxide ion with carbon dioxide under high pressure and temperature.[3] For the synthesis of this compound, this would involve the carboxylation of 2,7-dihydroxynaphthalene.

G start 2,7-Dihydroxynaphthalene intermediate Dipotassium 2,7-dihydroxynaphthalenide start->intermediate 2 KOH product This compound intermediate->product 1. CO₂, Pressure, Heat 2. H₃O⁺

Caption: Kolbe-Schmitt synthesis of this compound.

Comparison of Methods:

Factor Hydrolysis of 8-Cyano-2-naphthol Kolbe-Schmitt Reaction
Starting Material 8-Cyano-2-naphthol (from 8-amino-2-naphthol)2,7-Dihydroxynaphthalene
Reagents Strong base (KOH), AcidCO₂, High pressure, High temperature
Reaction Conditions RefluxHigh pressure and temperature
Advantages Milder conditions, avoids high pressurePotentially fewer steps if starting material is readily available
Disadvantages Multi-step synthesis of starting materialRequires specialized high-pressure equipment, potential for isomeric byproducts

Conclusion

This guide has presented a detailed and validated protocol for the synthesis of this compound. The hydrolysis of 8-cyano-2-naphthol offers a reliable and accessible route for laboratory-scale synthesis. The rigorous validation of the final product by NMR and Mass Spectrometry is crucial for ensuring its identity and purity, which is a cornerstone of scientific integrity. The comparison with the Kolbe-Schmitt reaction provides researchers with a broader perspective on synthetic strategies, allowing for informed decisions based on available resources and experimental constraints.

References

A Comparative Guide to the Biological Activity of Naphthoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The naphthalene scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Positional isomerism within this bicyclic aromatic system can dramatically alter physicochemical properties and, consequently, biological activity. This guide provides a comparative analysis of 1-naphthoic acid and 2-naphthoic acid, the two primary isomers of naphthalenecarboxylic acid. We delve into their distinct electronic structures, explore their differential effects across various biological assays—including antimicrobial, anticancer, and anti-inflammatory evaluations—and provide detailed, field-proven protocols for their assessment. By elucidating the structure-activity relationships (SAR) dictated by the position of the carboxyl group, this document serves as a critical resource for researchers in drug discovery and development, offering both foundational knowledge and practical methodologies for harnessing the therapeutic potential of these versatile molecules.

Introduction: The Significance of Isomerism in Naphthoic Acids

Naphthoic acids are composed of a naphthalene ring substituted with a single carboxylic acid group. The position of this group—at the alpha (C1) or beta (C2) position—defines the two principal isomers: 1-naphthoic acid and 2-naphthoic acid. While structurally similar, this seemingly minor positional shift creates significant differences in electronic distribution, steric hindrance, and molecular geometry.[1] These differences are not merely academic; they fundamentally influence how these molecules interact with biological targets such as enzymes, receptors, and cellular membranes, leading to distinct pharmacological profiles.[2] For instance, the well-known non-steroidal anti-inflammatory drug (NSAID) Naproxen is a derivative of 2-naphthaleneacetic acid, highlighting the therapeutic relevance of the naphthalene-2-carboxylate scaffold.[3] This guide will systematically compare these isomers to provide a clear rationale for experimental design and drug development strategies.

Physicochemical Properties: The Electronic Basis for Differential Activity

The biological function of a small molecule is intrinsically linked to its electronic properties. The positioning of the electron-withdrawing carboxylic acid group on the naphthalene core directly impacts the molecule's charge distribution, orbital energies, and overall reactivity.[1] Density Functional Theory (DFT) calculations reveal subtle but critical distinctions between the two isomers.

The introduction of the carboxylic acid group stabilizes both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels compared to the parent naphthalene molecule.[1] However, the specific placement leads to differences in the HOMO-LUMO gap, an indicator of chemical reactivity and stability, and the dipole moment, which influences solubility and binding interactions. 1-Naphthoic acid typically exhibits a slightly smaller HOMO-LUMO gap and a larger dipole moment than 2-naphthoic acid, suggesting a potentially higher reactivity. These electronic dissimilarities are the root cause of their varied biological activities.

Property1-Naphthoic Acid2-Naphthoic AcidRationale for Significance
Molecular Formula C₁₁H₈O₂C₁₁H₈O₂Identical formula, differing only in structure.
Molecular Weight 172.18 g/mol [4]172.18 g/mol [5]Identical weight, isolating isomerism as the key variable.
pKa 3.74.17[5]Influences the ionization state at physiological pH, affecting membrane permeability and receptor binding.
HOMO Energy (eV) ~ -6.35[1]~ -6.42[1]Relates to the ability to donate electrons; important in charge-transfer interactions with biological targets.
LUMO Energy (eV) ~ -1.85[1]~ -1.80[1]Relates to the ability to accept electrons; crucial for understanding reactivity and metabolic pathways.
HOMO-LUMO Gap (eV) ~ 4.50[1]~ 4.62[1]A smaller gap suggests higher chemical reactivity and lower kinetic stability.
Dipole Moment (Debye) ~ 2.15[1]~ 1.98[1]Affects polarity, solubility, and the strength of dipole-dipole interactions with binding sites.

Note: HOMO/LUMO and dipole moment values are representative based on DFT calculations and are for comparative purposes.[1]

Comparative Biological Activities

Direct, head-to-head comparisons of the parent naphthoic acid isomers are not always available in the literature. Therefore, this section synthesizes data from studies on the parent compounds and their close derivatives to build a comparative profile.

Antimicrobial Activity

Derivatives of both 1- and 2-naphthoic acid have demonstrated notable antimicrobial properties. The core naphthalene structure provides a lipophilic scaffold that can facilitate interaction with and disruption of microbial cell membranes.[6]

A study evaluating lanthanum complexes of various naphthoic acids found that these complexes exhibited significant antibacterial activity against Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).[7] Notably, the activity of the complexes varied, with some showing higher potency than the standard drug ciprofloxacin, indicating that the naphthoic acid ligand is crucial for the biological effect.[7] Other studies have shown that derivatives such as 2-hydroxymethyl-1-naphthol diacetate (TAC) possess potent activity against a range of bacteria and fungi.[8] Polymers functionalized with naphthoic acid-derived quaternary ammonium compounds have also shown potent, broad-spectrum activity against multi-drug resistant Gram-negative bacteria by disrupting the cell membrane.[6]

While both isomers can be used to generate antimicrobials, the optimal choice depends on the specific derivative and the target pathogen. The differential electronic and steric properties of the 1- and 2-isomers likely influence the binding affinity and disruptive capacity of their respective derivatives at the microbial cell surface.

Anticancer and Cytotoxic Activity

The naphthalene framework is present in many anticancer agents. Derivatives of naphthoic acids, and more broadly naphthoquinones, have been extensively studied for their cytotoxic effects against various cancer cell lines.[2][9][10]

Studies on naphthoquinone derivatives, which can be synthesized from naphthoic acids, show that their anticancer efficacy is highly structure-dependent.[11] For example, specific substitutions on the naphthoquinone ring lead to potent activity against lung, breast, and colon cancer cell lines, often by inducing the production of reactive oxygen species (ROS) and triggering apoptosis.[11][12] While direct comparisons of 1- and 2-naphthoic acid as anticancer precursors are limited, the choice of isomer dictates the possible substitution patterns on the resulting molecule, thereby influencing its interaction with cancer-related targets like topoisomerase II or COX-2.[9][11]

Anti-inflammatory Activity

Naphthalene derivatives are well-established anti-inflammatory agents.[13][14] As mentioned, Naproxen, a widely used NSAID, is a derivative of 2-naphthaleneacetic acid that functions by inhibiting cyclooxygenase (COX) enzymes.[3] This provides strong evidence for the therapeutic potential of the 2-substituted naphthalene scaffold in modulating inflammatory pathways.

Studies on other derivatives have identified potent inhibitors of 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory cascade.[15] For instance, 2-substituted-1-naphthols are among the most potent 5-LOX inhibitors reported and show excellent topical anti-inflammatory activity.[15] The differential positioning of the carboxyl group in 1- versus 2-naphthoic acid would orient the rest of the molecule differently within the enzyme's active site, leading to variations in inhibitory potency. This underscores the importance of isomer selection in designing targeted anti-inflammatory drugs.

Enzyme and Receptor Inhibition

Beyond inflammatory enzymes, naphthoic acid isomers and their derivatives can act as inhibitors for a range of biological targets. This is a key area where the isomers show distinct activity.

2-Naphthoic acid has been identified as a noncompetitive, allosteric inhibitor of N-methyl-D-aspartate (NMDA) receptors, specifically those containing the GluN2A subunit.[16] This is a significant finding, as NMDA receptors are crucial for excitatory synaptic transmission in the central nervous system, and their modulation has therapeutic implications for various neurological disorders.

In the context of microbial metabolism, 2-naphthoate-CoA ligase is a key enzyme in the anaerobic degradation of naphthalene.[17] Understanding inhibitors of this enzyme is relevant for environmental microbiology and bioremediation. The specificity of this enzyme for the 2-isomer highlights the precise molecular recognition that distinguishes it from the 1-isomer.

The concept of competitive inhibition, where a molecule structurally similar to a substrate binds to an enzyme's active site, is a fundamental principle in drug design.[18][19] The distinct shapes of 1- and 2-naphthoic acid make them suitable candidates for developing isomer-specific enzyme inhibitors.

Experimental Protocols & Methodologies

To ensure reproducible and reliable comparative data, standardized protocols are essential. The following methodologies represent industry-standard approaches for evaluating the biological activities discussed.

General Workflow for Comparative Analysis

The following diagram illustrates a logical workflow for the comparative study of naphthoic acid isomers.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Biological Screening cluster_analysis Phase 3: Data Analysis & Interpretation Compound_Acquisition Compound Acquisition (1-NA & 2-NA) Purity_Analysis Purity Analysis (NMR, HPLC) Compound_Acquisition->Purity_Analysis Stock_Solutions Stock Solution Prep (DMSO) Purity_Analysis->Stock_Solutions Cytotoxicity Cytotoxicity Assay (e.g., MTT) Stock_Solutions->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., MIC) Stock_Solutions->Antimicrobial Enzyme_Inhibition Enzyme Inhibition (e.g., NMDA-R) Stock_Solutions->Enzyme_Inhibition Dose_Response Dose-Response Curves (IC50 / MIC Calc) Cytotoxicity->Dose_Response Antimicrobial->Dose_Response Enzyme_Inhibition->Dose_Response Statistical_Analysis Statistical Analysis (t-test, ANOVA) Dose_Response->Statistical_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Statistical_Analysis->SAR_Analysis

Caption: Workflow for comparing naphthoic acid isomer bioactivity.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol assesses a compound's ability to reduce the viability of cultured cancer cells. The MTT assay measures the metabolic activity of cells, which corresponds to the number of viable cells.

Causality Behind Choices:

  • Cell Line Selection: Choose cell lines relevant to the research question (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Seeding Density: Cells are seeded at a density that ensures they are in an exponential growth phase during the experiment, providing a sensitive window to measure inhibition of proliferation.

  • Serum Concentration: Fetal Bovine Serum (FBS) provides essential growth factors. Its concentration is standardized to ensure consistent cell growth.

  • DMSO Concentration: The final concentration of DMSO (the compound solvent) is kept below 0.5% to avoid solvent-induced cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., A549) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of 1-naphthoic acid and 2-naphthoic acid in complete growth medium from a 100 mM DMSO stock. Final concentrations should range from 1 µM to 200 µM. Include a "vehicle control" (medium with DMSO) and a "no treatment" control.

  • Cell Treatment: After 24 hours, remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[6]

Causality Behind Choices:

  • Bacterial Inoculum: The bacterial concentration is standardized to 5 x 10⁵ CFU/mL, as per CLSI guidelines, to ensure that the results are comparable and not skewed by an overly high or low number of bacteria.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (MHB) is the standard medium for susceptibility testing as it has defined concentrations of divalent cations, which can affect the activity of some antimicrobial agents.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a bacterial suspension (e.g., E. coli ATCC 25922) in sterile saline, adjusted to a 0.5 McFarland turbidity standard. Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of 1- and 2-naphthoic acid in MHB. Concentrations typically range from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to 50 µL of the compound dilutions in each well.

  • Controls: Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound where no visible bacterial growth (turbidity) is observed.

Mechanistic Insights: Enzyme Inhibition

The differential biological activities of the naphthoic acid isomers often stem from their ability to selectively inhibit enzymes. The mode of inhibition (e.g., competitive, non-competitive) is a critical determinant of a drug's in vivo efficacy.

G E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES EI Enzyme-Inhibitor Complex (EI) E->EI S Substrate (S) S->ES Binds to active site P Product (P) ES->E Releases ES->P Catalyzes ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI I_comp Competitive Inhibitor (I) I_comp->EI Binds to active site I_noncomp Non-competitive Inhibitor (I) I_noncomp->ESI Binds to allosteric site ESI->ES Inactivates Competitive_Text Competitive: Inhibitor binds to the active site, preventing substrate binding. Can be overcome by high [S]. NonCompetitive_Text Non-competitive: Inhibitor binds to an allosteric site, inactivating the enzyme. Cannot be overcome by high [S].

Caption: Modes of reversible enzyme inhibition.

A competitive inhibitor, which often resembles the substrate, binds to the same active site. Its effect can be overcome by increasing the substrate concentration. A noncompetitive inhibitor binds to an allosteric (secondary) site, changing the enzyme's conformation and inactivating it, regardless of the substrate concentration.[20] The finding that 2-naphthoic acid is a noncompetitive inhibitor of the NMDA receptor is significant, as its efficacy would not be diminished by high concentrations of the natural ligand, glutamate.[16] This property can be highly desirable from a therapeutic standpoint.

Summary and Future Directions

This guide demonstrates that the positional isomerism of 1- and 2-naphthoic acid is a critical determinant of their biological activity.

  • Key Differences: 2-Naphthoic acid and its derivatives appear more frequently in the literature as scaffolds for anti-inflammatory (e.g., Naproxen) and CNS-acting agents (e.g., NMDA receptor inhibitors).[3][16] Both isomers, however, provide a versatile foundation for developing potent antimicrobial and anticancer compounds.[6][10]

  • Underlying Cause: These differences can be traced back to distinct physicochemical properties, including pKa, dipole moment, and electronic structure, which govern their interactions with biological macromolecules.[1]

Future research should focus on:

  • Direct Comparative Studies: Performing systematic, head-to-head screening of both isomers across a wide range of biological assays (e.g., kinase panels, receptor binding assays) to create a comprehensive comparative database.

  • Isomer-Specific Libraries: Synthesizing parallel libraries of derivatives based on both the 1- and 2-naphthoic acid scaffolds to more clearly delineate structure-activity relationships.

  • Computational Modeling: Using the existing electronic structure data to computationally screen virtual libraries and predict the binding of novel derivatives to specific targets, thereby accelerating the discovery process.

By understanding and leveraging the subtle yet powerful effects of isomerism, researchers can more effectively design next-generation therapeutics based on the privileged naphthalene scaffold.

References

A Comparative Guide to the Fluorescence Properties of 7-Hydroxy-1-naphthoic Acid and 6-Hydroxy-2-naphthoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate molecular tools is paramount for the success of experimental assays. Naphthoic acid derivatives, with their inherent fluorescence, offer a versatile scaffold for the development of probes and sensors. This guide provides an in-depth technical comparison of two positional isomers: 7-hydroxy-1-naphthoic acid and 6-hydroxy-2-naphthoic acid. By examining their structural nuances and resulting photophysical properties, this document aims to equip researchers with the foundational knowledge to strategically select the optimal isomer for their fluorescence-based studies.

Introduction: The Significance of Isomeric Position in Fluorescence

The fluorescence of hydroxynaphthoic acids is profoundly influenced by the substitution pattern of the hydroxyl (-OH) and carboxylic acid (-COOH) groups on the naphthalene ring. These functional groups dictate the molecule's electronic properties, including its ability to form intramolecular hydrogen bonds. This, in turn, can lead to complex photophysical phenomena such as Excited-State Intramolecular Proton Transfer (ESIPT), which dramatically affects the fluorescence emission profile.

This compound and 6-Hydroxy-2-naphthoic acid are structural isomers, both with the molecular formula C₁₁H₈O₃[1][2]. However, the differing placement of their functional groups leads to distinct electronic and steric environments, which are anticipated to result in divergent fluorescence characteristics. While 6-hydroxy-2-naphthoic acid has found utility as an intermediate in the synthesis of engineering plastics, organic pigments, and liquid crystal materials, its intrinsic fluorescence is also of significant interest[3][4]. Information on the fluorescence properties of this compound is less prevalent, making a detailed comparison and experimental exploration all the more critical for advancing its potential applications.

Structural and Photophysical Comparison

The key to understanding the differing fluorescence behavior of these isomers lies in their potential to undergo ESIPT. This process involves the transfer of a proton from the hydroxyl group to the carbonyl oxygen of the carboxylic acid in the excited state. For ESIPT to occur efficiently, a pre-existing intramolecular hydrogen bond in the ground state is highly favorable.

G Structural Comparison and ESIPT Potential cluster_0 This compound cluster_1 6-Hydroxy-2-naphthoic acid 7H1N This compound Structure 7H1N_ESIPT Intramolecular H-bond less likely due to distance and geometry. 7H1N->7H1N_ESIPT Comparison Comparative Analysis 7H1N->Comparison Isomer 1 6H2N 6-Hydroxy-2-naphthoic acid Structure 6H2N_ESIPT Intramolecular H-bond is sterically hindered. 6H2N->6H2N_ESIPT 6H2N->Comparison Isomer 2 Conclusion Different Fluorescence Profiles Expected (Normal vs. Potentially Dual Emission) Comparison->Conclusion Leads to G Experimental Workflow cluster_workflow A Stock Solution Preparation B Absorbance Spectroscopy A->B C Fluorescence Spectroscopy B->C D Quantum Yield Determination C->D E Lifetime Measurement (Optional) C->E F Data Analysis & Comparison D->F E->F

References

A Comparative Guide to the Impurity Profiling of Synthetic 7-Hydroxy-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis and comparison of analytical methodologies for the comprehensive impurity profiling of synthetic 7-Hydroxy-1-naphthoic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind experimental design, offering a practical framework for ensuring the quality, safety, and efficacy of this critical pharmaceutical intermediate.

The Imperative of Impurity Profiling in Pharmaceutical Development

This compound serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as any impurities present can carry through to the final drug substance, potentially altering its efficacy, safety, and stability.[1][2] Regulatory bodies like the International Conference on Harmonisation (ICH) mandate the systematic monitoring and characterization of impurities in drug substances and products.[1] A robust impurity profile is not merely a quality control checkpoint; it is a fingerprint of the manufacturing process that provides critical insights into reaction pathways, potential side reactions, and degradation patterns.[1]

Understanding the Genesis of Impurities: Synthetic Pathways

The potential impurity profile of this compound is intrinsically linked to its synthetic route. A common laboratory-scale synthesis involves the hydrolysis of 8-cyano-2-naphthol, which is itself derived from 8-amino-2-naphthol via a Sandmeyer reaction.[3] Each step in this process is a potential source of impurities.

  • Process-Related Impurities : These include unreacted starting materials, intermediates, reagents, and by-products of side reactions.

  • Degradation Products : These arise from the decomposition of the target compound under various stress conditions, such as exposure to acid, base, light, heat, or oxidizing agents.[4]

Below is a diagram illustrating a common synthetic pathway and the potential entry points for process-related impurities.

Synthesis_Pathway cluster_0 Sandmeyer Reaction cluster_1 Hydrolysis 8-amino-2-naphthol 8-amino-2-naphthol 8-cyano-2-naphthol 8-cyano-2-naphthol 8-amino-2-naphthol->8-cyano-2-naphthol NaNO2, HCl, CuCN 7-Hydroxy-1-naphthoic_acid 7-Hydroxy-1-naphthoic_acid 8-cyano-2-naphthol->7-Hydroxy-1-naphthoic_acid 50% KOH, H2O imp1 Unreacted 8-amino-2-naphthol imp1->8-cyano-2-naphthol imp2 Unreacted 8-cyano-2-naphthol imp2->7-Hydroxy-1-naphthoic_acid imp3 Isomeric Naphthoic Acids (e.g., from incomplete reaction) imp3->7-Hydroxy-1-naphthoic_acid Analytical_Workflow Sample Synthetic this compound Sample Prep Sample Preparation (Dissolution, Filtration) Sample->Prep HPLC HPLC-UV Screening (Detection & Quantification) Prep->HPLC GCMS GC-MS Analysis (Volatile Impurities) Prep->GCMS For residual solvents LCMS LC-MS Analysis (Molecular Weight ID) HPLC->LCMS For unknown peaks Report Comprehensive Impurity Profile Report HPLC->Report NMR NMR Spectroscopy (Structural Elucidation) LCMS->NMR For definitive structure GCMS->Report NMR->Report Forced_Degradation cluster_conditions Stress Conditions (ICH Guidelines) API This compound Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, RT) API->Base Oxidation Oxidation (e.g., 3% H2O2, RT) API->Oxidation Thermal Thermal (e.g., 80°C, solid state) API->Thermal Photo Photolytic (ICH Q1B light exposure) API->Photo Analysis Analyze by HPLC-UV / LC-MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Result Identify Degradation Products & Validate Stability-Indicating Method Analysis->Result

References

A Senior Application Scientist's Guide to Fluorescent Labels: Evaluating 7-Hydroxy-1-naphthoic Acid Against Industry Standards

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent label is a critical decision that profoundly impacts experimental success. The ideal fluorophore offers a bright, stable signal that can be reliably conjugated to a biomolecule of interest without perturbing its function. While the market is dominated by well-characterized dyes, there is a continuous search for novel labels with unique properties. This guide provides an in-depth comparison of 7-Hydroxy-1-naphthoic acid, a representative of the hydroxynaphthoic acid class of fluorophores, against established labels such as Fluorescein isothiocyanate (FITC), Rhodamine B, and the modern Cyanine (Cy) and Alexa Fluor dyes.

The Understated Potential of Hydroxynaphthoic Acids

This compound belongs to a class of aromatic compounds that exhibit intrinsic fluorescence, typically in the ultraviolet to blue region of the spectrum. While not as widely adopted as other commercial dyes for bio-labeling, its derivatives possess photophysical properties that warrant consideration.

The core structure, a naphthalene ring with hydroxyl and carboxylic acid groups, gives rise to fluorescence that is often highly sensitive to the local environment. Research on related compounds, such as 1-hydroxy-2-naphthoic acid, reveals phenomena like excited-state intramolecular proton transfer (ESIPT) and solvatochromism—a change in spectral properties with solvent polarity.[1][2] This environmental sensitivity can be a double-edged sword: it may lead to signal variability but also opens possibilities for creating sophisticated fluorescent probes that report on changes in their immediate surroundings, such as binding events or pH fluctuations.[3] The carboxylic acid moiety provides a natural handle for conjugation to biomolecules, typically targeting primary amines through carbodiimide chemistry.

However, comprehensive data on the key performance metrics for this compound, such as fluorescence quantum yield and photobleaching rates, are not widely published in the context of bioconjugation. This necessitates a thorough in-house characterization before its adoption in quantitative assays, following protocols outlined later in this guide.

Benchmarking Against the Titans: A Comparative Analysis

To contextualize the potential of this compound, we must compare it against the fluorophores that have become the workhorses of modern biological research.

  • Fluorescein Isothiocyanate (FITC): One of the first fluorescent labels to gain widespread use, FITC is a derivative of fluorescein that emits a bright green light.[4][5] Its isothiocyanate group readily reacts with primary amines on proteins.[6] However, FITC's fluorescence is notoriously pH-sensitive and it is highly susceptible to photobleaching, limiting its use in long-term imaging experiments.[4][7]

  • Rhodamine B: A member of the rhodamine family, this dye offers strong orange-red fluorescence and better photostability than FITC.[8][9] Its fluorescence is less dependent on pH, but it can be prone to self-quenching at high labeling densities.[3][8]

  • Cyanine Dyes (Cy3 & Cy5): These dyes represent a significant advancement, offering high molar extinction coefficients, good quantum yields, and sharper emission peaks.[10][11] Cy3 emits in the yellow-orange region, while Cy5 emits in the far-red, which is advantageous for reducing background autofluorescence from biological samples.[10][12] They are available with various reactive groups for flexible conjugation.[11]

  • Alexa Fluor Dyes: Developed by Molecular Probes (now part of Thermo Fisher Scientific), the Alexa Fluor series was engineered for superior performance.[2][13] They are sulfonated versions of existing dye structures (coumarin, rhodamine, cyanine), which increases their water solubility and reduces aggregation.[2] Generally, they are brighter, more photostable, and less pH-sensitive than their predecessors like FITC and many rhodamines.[13][14]

Quantitative Performance Metrics

The efficacy of a fluorescent label is determined by a set of key photophysical parameters. The following table summarizes these properties for our selected dyes.

Parameter This compound (and derivatives) FITC Rhodamine B Cy3 Cy5 Alexa Fluor 488
Excitation Max (nm) ~330-350 (UV-A)[12]~495[4]~555-565[15]~550[10]~650[12]~495[13]
Emission Max (nm) ~400-450 (Blue)[12]~519[4]~575-585[15]~570[10]~670[12]~519[13]
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) Not widely reported~80,000~110,000~150,000~250,000~71,000
Quantum Yield (Φ) Not widely reported~0.3-0.9 (pH dependent)~0.3-0.7[8]~0.15~0.20~0.92[5]
Photostability Moderate (expected for naphthols)[12]Low[7]Moderate[8]Good[16]Good[12]High[13]
pH Sensitivity High (expected due to hydroxyl group)High[4]Low-Moderate[8]Low[16]Low[12]Low[13]
Common Conjugation Chemistry Carboxylic acid (for EDC/NHS coupling)Isothiocyanate (amines)[6]Carboxylic acid, etc.NHS ester, Maleimide, etc.[16]NHS ester, Maleimide, etc.[12]NHS ester, Maleimide, etc.[13]

Experimental Protocols for Fluorophore Characterization

Any novel or less-characterized fluorescent label must be rigorously validated. Here, we provide standardized protocols for two of the most critical performance assessments.

Determining Relative Fluorescence Quantum Yield

The quantum yield (Φ) is a measure of the efficiency of fluorescence, defined as the ratio of photons emitted to photons absorbed. The relative method, which compares the sample to a well-characterized standard, is the most common approach.[17][18]

Causality: By using a standard with a known quantum yield and ensuring both standard and sample absorb the same amount of light at the excitation wavelength, we can directly relate their integrated fluorescence intensities to their respective quantum yields. Maintaining low absorbance (<0.1) is crucial to prevent inner filter effects where emitted light is reabsorbed by other fluorophores in the solution.

Experimental Workflow: Quantum Yield Measurement

G cluster_prep 1. Preparation cluster_meas 2. Measurement cluster_anal 3. Analysis prep_std Select & Prepare Standard Stock (e.g., Quinine Sulfate in 0.1M H2SO4) dil_std Create Standard Dilution Series (5 concentrations, Abs < 0.1) prep_std->dil_std prep_smp Prepare Sample Stock (this compound in chosen solvent) dil_smp Create Sample Dilution Series (5 concentrations, Abs < 0.1) prep_smp->dil_smp abs_spec Measure Absorbance Spectra (UV-Vis Spectrophotometer) dil_std->abs_spec dil_smp->abs_spec em_spec Measure Corrected Emission Spectra (Spectrofluorometer) abs_spec->em_spec Use same excitation λ integrate Integrate Area Under Emission Curves em_spec->integrate plot Plot Integrated Intensity vs. Absorbance (for both sample and standard) integrate->plot grad Determine Gradients (Slopes) of the linear fits plot->grad calc Calculate Sample Quantum Yield (Φs) using the comparative equation grad->calc

Caption: Workflow for relative fluorescence quantum yield determination.

Step-by-Step Protocol:

  • Select a Standard: Choose a quantum yield standard with an absorption spectrum that overlaps with your sample. For a UV-excitable compound like this compound, quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) is a suitable choice.

  • Prepare Solutions: Prepare a series of 5-6 dilutions of both the standard and the sample in the same solvent. The concentrations should be adjusted so that the absorbance at the chosen excitation wavelength is between 0.01 and 0.1.

  • Measure Absorbance: Using a UV-Vis spectrophotometer, record the absorbance of each solution at the excitation wavelength.

  • Measure Fluorescence: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, using the same excitation wavelength and instrument settings for all measurements. Ensure the instrument is set to provide corrected emission spectra.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each measurement.

    • For both the standard and the sample, create a plot of the integrated fluorescence intensity (y-axis) versus absorbance (x-axis).

    • Determine the gradient (slope) of the linear regression for both plots (Grad_std and Grad_smp).

    • Calculate the quantum yield of the sample (Φ_smp) using the following equation: Φ_smp = Φ_std * (Grad_smp / Grad_std) * (η_smp² / η_std²) Where Φ_std is the quantum yield of the standard, and η is the refractive index of the solvent for the sample and standard.

Assessing Photostability

Photostability, or the resistance to photobleaching, is critical for applications requiring prolonged or intense illumination, such as confocal microscopy. This protocol measures the rate of fluorescence decay under continuous illumination.

Causality: By exposing a sample to a constant and high-intensity light source, we accelerate the process of photodegradation. Periodically measuring the fluorescence intensity allows us to quantify the rate of this decay, often expressed as a photobleaching half-life (t₁/₂), which is the time required for the fluorescence to decrease to 50% of its initial value.

Experimental Workflow: Photostability Assessment

G cluster_setup 1. Setup cluster_exp 2. Experiment cluster_analysis 3. Analysis prep Prepare Dye Solution (in a quartz cuvette) place Position in Spectrofluorometer with continuous excitation source prep->place settings Set Excitation λ and Slit Widths (to achieve high initial intensity) place->settings start_irr Start Continuous Illumination settings->start_irr record Record Fluorescence Intensity at Emission λmax over Time start_irr->record plot Plot Normalized Intensity vs. Time record->plot fit Fit Data to an Exponential Decay Curve plot->fit calc Determine Photobleaching Half-Life (t½) fit->calc

Caption: Workflow for assessing the photostability of a fluorescent dye.

Step-by-Step Protocol:

  • Prepare Sample: Prepare a solution of the fluorescently labeled biomolecule (or free dye) in a quartz cuvette. An appropriate control (e.g., FITC-labeled antibody) should be prepared under identical conditions.

  • Instrument Setup: Place the cuvette in a spectrofluorometer equipped for time-course measurements. Open the excitation shutter to its maximum setting to ensure high-intensity illumination.

  • Initial Measurement: Record the initial fluorescence intensity (I₀) at the dye's emission maximum.

  • Continuous Illumination: Expose the sample to continuous illumination from the excitation source within the fluorometer.

  • Time-Course Measurement: Record the fluorescence intensity at fixed intervals (e.g., every 30 seconds) over an extended period (e.g., 30-60 minutes) or until the intensity has dropped significantly.

  • Data Analysis:

    • Normalize the intensity data by dividing each point by the initial intensity (I/I₀).

    • Plot the normalized intensity versus time.

    • Fit the data to a single exponential decay curve to calculate the photobleaching half-life (t₁/₂).

    • Compare the half-life of this compound with that of the control fluorophore.

Biomolecule Conjugation: A General Approach

Attaching a fluorescent label to a biomolecule, such as an antibody or protein, requires a covalent bond that is stable under experimental conditions. The choice of reaction chemistry depends on the functional groups available on the dye and the target biomolecule.

Workflow: Amine-Reactive Bioconjugation

G cluster_activation 1. Dye Activation (If needed) cluster_reaction 2. Conjugation Reaction cluster_purification 3. Purification dye Dye with Carboxylic Acid (e.g., this compound) activators Add EDC and NHS dye->activators activated_dye NHS-ester Activated Dye activators->activated_dye reaction Mix and Incubate (Controlled pH and Temp) activated_dye->reaction protein Protein with Primary Amines (e.g., Lysine residues) protein->reaction conjugate_mix Reaction Mixture (Labeled protein + free dye) reaction->conjugate_mix purify Size Exclusion Chromatography or Dialysis conjugate_mix->purify final_product Purified Fluorescent Conjugate purify->final_product

Caption: General workflow for labeling proteins via NHS-ester chemistry.

For this compound, the carboxylic acid group can be activated to react with primary amines (e.g., on lysine residues of a protein) using N-hydroxysuccinimide (NHS) and a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). This forms a stable amide bond.[7] Dyes like FITC react directly with amines.[6] Regardless of the chemistry, the final step always involves removing the unconjugated free dye, typically via size-exclusion chromatography or dialysis, to ensure a low background signal.

Conclusion and Recommendations

This compound represents a class of fluorophores with interesting, environmentally sensitive properties. Its UV excitation and blue emission place it in a spectral region that can be useful for specific multi-color experiments where other channels are occupied. However, for general-purpose labeling, its significant drawbacks are the lack of comprehensive characterization and its probable high sensitivity to environmental factors like pH, which can complicate quantitative analysis.

For most applications requiring high sensitivity, photostability, and reliable quantification, modern dyes such as the Alexa Fluor or Cyanine series remain the superior choice. [11][13][14] Their brightness, stability, and commercial availability with optimized conjugation kits provide a robust and reproducible solution.

Researchers intrigued by the unique properties of hydroxynaphthoic acids should consider them for developing specific biosensors rather than as general-purpose labels. Before use, a thorough characterization of the quantum yield and photostability, as outlined in this guide, is not just recommended, but essential for ensuring scientific rigor and generating reliable, publishable data.

References

A Comparative Guide to the Validation of an HPLC Method for 7-Hydroxy-1-naphthoic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug discovery, development, and quality control. 7-Hydroxy-1-naphthoic acid, a key chemical moiety, demands a robust analytical method to ensure product quality and consistency. This guide provides an in-depth, objective comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound against alternative analytical technologies, supported by experimental protocols and data.

The narrative that follows is grounded in the principles of scientific integrity, drawing upon extensive experience in analytical method development and validation. The choices behind the experimental design are explained to provide a clear understanding of the causality, ensuring that the described protocols are self-validating systems. All key claims and standards are supported by authoritative sources.

The Foundational Importance of Method Validation

Before delving into the specifics of the analytical methods, it is crucial to understand the framework of method validation. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures, which is echoed by regulatory bodies like the U.S. Food and Drug Administration (FDA).[1][2][3][4] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5] This is achieved by evaluating a set of validation characteristics that are critical for ensuring the reliability of analytical data.

The following diagram illustrates the interconnected nature of the key validation parameters as stipulated by ICH Q2(R1).

HPLC_Validation_Workflow cluster_Method Method Validation Parameters cluster_Relationship Interdependencies Specificity Specificity Accuracy Accuracy Specificity->Accuracy Ensures measurement of the correct analyte Linearity Linearity Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Range->Accuracy Demonstrated within Precision Precision Range->Precision Demonstrated within Accuracy->Precision Closely related Precision->Accuracy LOD->LOQ Robustness Robustness Robustness->Accuracy Impacts Robustness->Precision Impacts

Caption: Interdependencies of HPLC method validation parameters.

In-House HPLC Method for this compound Quantification

Based on established methods for similar phenolic compounds and naphthoic acid derivatives, the following reversed-phase HPLC (RP-HPLC) method was developed for the quantification of this compound.[6][7][8][9]

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent with DAD detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Phosphoric acid in Water (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes
Experimental Protocol: Method Validation

The validation of the in-house HPLC method was performed in accordance with ICH Q2(R1) guidelines.[2][3]

1. Specificity: The specificity of the method was evaluated by analyzing a blank (mobile phase), a placebo (matrix without the analyte), a standard solution of this compound, and a sample solution. The chromatograms were examined for any interference at the retention time of the analyte. The peak purity was also assessed using a photodiode array (PDA) detector.

2. Linearity: Linearity was determined by preparing a series of at least five concentrations of this compound standard solutions over the range of 10-150 µg/mL. The calibration curve was generated by plotting the peak area against the concentration. The correlation coefficient (r²), y-intercept, and slope of the regression line were calculated.

3. Range: The range of the method was established based on the linearity, accuracy, and precision data, confirming that the method is suitable for the intended concentration range.

4. Accuracy: Accuracy was assessed by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.

5. Precision: Precision was evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day precision): Six replicate injections of the standard solution at 100% of the target concentration were performed on the same day.

  • Intermediate Precision (Inter-day precision): The repeatability assay was performed on a different day by a different analyst to assess the variability. The relative standard deviation (RSD) was calculated for both sets of measurements.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

7. Robustness: The robustness of the method was evaluated by intentionally varying critical chromatographic parameters, including:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2°C)

  • Mobile phase composition (± 2% organic phase) The effect on the retention time and peak area was observed.

Performance of the In-House HPLC Method

The following table summarizes the validation results for the in-house HPLC method for the quantification of this compound.

Validation Parameter Result Acceptance Criteria
Specificity No interference observed at the analyte's retention time.No interference at the retention time of the analyte.
Linearity (r²) 0.9997r² ≥ 0.999
Range 10 - 150 µg/mLDefined by linearity, accuracy, and precision.
Accuracy (% Recovery) 98.9% - 101.5%98.0% - 102.0%
Precision (%RSD)
- Repeatability< 1.0%≤ 2.0%
- Intermediate Precision< 1.5%≤ 2.0%
LOD 0.5 µg/mL-
LOQ 1.5 µg/mL-
Robustness System suitability parameters met under all varied conditions.System suitability parameters should pass.

Comparative Analysis: Alternative Analytical Techniques

While the validated HPLC method is robust and reliable for routine analysis, alternative techniques such as Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) offer distinct advantages, particularly in high-throughput environments and for complex matrices.[10][11]

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC is an evolution of HPLC that utilizes smaller particle size columns (<2 µm) and higher pressures, resulting in faster analysis times, improved resolution, and increased sensitivity.[12] When coupled with a mass spectrometer, UPLC-MS provides highly selective and sensitive quantification, making it a powerful tool for trace-level analysis.

The following diagram illustrates the workflow for a UPLC-MS analysis.

UPLC_MS_Workflow Sample Sample Preparation UPLC UPLC Separation (Sub-2 µm column) Sample->UPLC Ionization Ionization Source (e.g., ESI) UPLC->Ionization MassAnalyzer Mass Analyzer (e.g., Quadrupole) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector Data Data Acquisition & Processing Detector->Data

Caption: General workflow of a UPLC-MS system.

Head-to-Head Comparison: HPLC vs. UPLC-MS
Parameter In-House HPLC Method UPLC-MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.
Run Time ~10 minutes~2-3 minutes
Sensitivity µg/mL level (LOQ ~1.5 µg/mL)ng/mL to pg/mL level
Specificity Good, but susceptible to interference from compounds with similar UV spectra.Excellent, highly specific due to mass-based detection.
Throughput ModerateHigh
Cost Lower instrument and operational cost.Higher instrument and maintenance cost.
Robustness High for routine QC applications.Can be more complex to maintain.

Conclusion

The choice of analytical methodology is contingent upon the specific requirements of the analysis. The validated in-house HPLC method presented here is a robust, accurate, and precise method for the routine quantification of this compound, meeting all the acceptance criteria set forth by the ICH guidelines.[2][3] Its cost-effectiveness and reliability make it an excellent choice for quality control laboratories.

In contrast, UPLC-MS offers significant advantages in terms of speed, sensitivity, and specificity.[10][13] For applications requiring high throughput, such as in early drug discovery, or for the analysis of complex samples where trace-level quantification is necessary, UPLC-MS is the superior technique. The selection between these methods should be based on a careful consideration of the analytical needs, sample matrix, desired sensitivity, and available resources.

References

A Researcher's Guide to Profiling the Cross-Reactivity of 7-Hydroxy-1-naphthoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of target specificity is paramount. While a compound may exhibit potent activity against its intended biological target, unintended interactions with other proteins—known as off-target effects or cross-reactivity—can lead to toxicity, reduced efficacy, and costly late-stage clinical failures.[1][2] The 7-hydroxy-1-naphthoic acid scaffold represents a promising starting point for the development of novel therapeutics, with derivatives showing potential in areas such as cancer and inflammation.[3][4][5] However, the planarity and aromatic nature of the naphthoic acid core necessitate a rigorous and early assessment of its cross-reactivity profile.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret cross-reactivity studies for derivatives of this compound. We will move beyond simple checklists, delving into the causal logic behind experimental choices and presenting self-validating protocols to ensure data integrity.

The Rationale: Why Proactive Cross-Reactivity Profiling is Non-Negotiable

Achieving absolute specificity for a single biological target is a significant challenge in small molecule drug development.[6][7] Many proteins, particularly within large families like the human kinome, share highly conserved ATP-binding sites.[8][9] A molecule designed to inhibit one kinase may inadvertently bind to several others, leading to a phenomenon known as polypharmacology.[6][10] While sometimes beneficial, this is often a source of adverse drug reactions.[2]

For derivatives of this compound, the key concerns are:

  • Kinase Inhibition: The scaffold may mimic the hinge-binding motifs common to many kinase inhibitors.

  • GPCR and Ion Channel Interaction: The aromatic and acidic features could lead to interactions with various receptors and channels.

  • Nuclear Receptor Modulation: The relatively planar structure might allow it to bind to the ligand-binding domains of nuclear receptors.

Therefore, a systematic screening cascade is essential to build a comprehensive selectivity profile, de-risk candidates early, and guide medicinal chemistry efforts toward enhancing specificity.[11]

The Strategic Screening Cascade: From Broad Strokes to Fine Detail

A robust cross-reactivity assessment follows a tiered approach, starting with broad, high-throughput screens and progressing to more focused, physiologically relevant assays. This strategy efficiently allocates resources by eliminating non-selective compounds early in the discovery pipeline.

Below is a logical workflow for profiling your this compound derivatives.

Screening_Cascade cluster_0 Tier 1: Broad Panel Screening (In Vitro Biochemical) cluster_1 Tier 2: Secondary & Orthogonal Assays cluster_2 Tier 3: Cellular & Phenotypic Validation A Primary Target Assay (Potency Confirmation) B Broad Kinase Panel (e.g., KINOMEscan, >400 kinases) A->B Assess Kinome Selectivity C General Safety Panel (e.g., Eurofins Safety47) A->C Broad Off-Target Liability D Dose-Response IC50 Determination (for significant hits from Tier 1) B->D Identify Off-Targets C->D E Orthogonal Assay Format (e.g., Binding vs. Enzymatic) D->E Validate Hits F Cellular Target Engagement Assay (e.g., NanoBRET, CETSA) E->F Confirm Cellular Activity G Phenotypic Screening (Panel of relevant cell lines) F->G Assess Functional Impact H Cytotoxicity Assays (e.g., MTT, LDH) G->H Determine Therapeutic Window start Test Compound: 7-Hydroxy-1-naphthoic Acid Derivative start->A Confirm On-Target Activity

Caption: A tiered workflow for cross-reactivity profiling.

Comparative Data: Interpreting Selectivity Profiles

The goal of the screening cascade is to generate quantitative data that allows for direct comparison between different derivatives. The data should be organized to clearly highlight potency on the primary target versus off-targets. Key metrics include IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant).

Table 1: Hypothetical Cross-Reactivity Data for this compound Derivatives

CompoundPrimary Target IC50 (nM)Off-Target Kinase A IC50 (nM)Off-Target Receptor B Ki (nM)Selectivity Ratio (Off-Target A / Primary)
Parent Scaffold 5501,2008502.2
Derivative 1 255,000>10,000200
Derivative 2 1503004502.0
Derivative 3 8>10,000>10,000>1,250

Analysis:

  • Derivative 1 shows improved potency and a good selectivity window over Kinase A.

  • Derivative 2 is more potent than the parent scaffold but has lost selectivity. This compound would likely be deprioritized.

  • Derivative 3 represents an ideal candidate: highly potent on the primary target with excellent selectivity (>1000-fold) against the tested off-targets.

Protocol Deep Dive: A Self-Validating Kinase Inhibition Assay

To ensure the trustworthiness of your data, every protocol must be robust and include appropriate controls. Here is a detailed protocol for a generic, luminescence-based kinase assay (e.g., ADP-Glo™), a common format for determining kinase inhibition.[8]

Objective: To determine the IC50 of a test compound against a specific protein kinase.

Materials:

  • Kinase enzyme and corresponding substrate

  • ATP at the Km concentration for the specific kinase[6][10]

  • Kinase buffer (specific to the enzyme)

  • Test compounds (serially diluted in DMSO)

  • Positive control inhibitor (known potent inhibitor for the kinase)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • White, opaque 384-well assay plates

Experimental Workflow:

Kinase_Assay_Workflow A 1. Prepare Reagents - Serial dilution of compound - Kinase/substrate mix - ATP solution B 2. Dispense Compound - 25 nL of compound, DMSO, or positive control to plate A->B C 3. Add Kinase/Substrate - 2.5 µL to each well B->C D 4. Initiate Reaction - Add 2.5 µL ATP - Incubate 1 hr at RT C->D E 5. Stop Reaction & Deplete ATP - Add 5 µL ADP-Glo Reagent - Incubate 40 min at RT D->E F 6. Generate Signal - Add 10 µL Detection Reagent - Incubate 30 min at RT E->F G 7. Read Luminescence - Plate reader F->G

Caption: Step-by-step kinase assay workflow.

Step-by-Step Protocol:

  • Compound Preparation: Perform a serial dilution of the this compound derivatives in 100% DMSO. A typical starting concentration is 10 mM, diluted in 1:3 steps for a 10-point curve.

  • Assay Plate Stamping: Using an acoustic dispenser, transfer 25 nL of each compound concentration into a 384-well assay plate. Dispense 25 nL of DMSO for "No Inhibition" (100% activity) controls and 25 nL of the positive control inhibitor for "Max Inhibition" (0% activity) controls.

  • Kinase Reaction: a. Prepare a 2X kinase/substrate solution in the appropriate kinase buffer. b. Dispense 2.5 µL of this solution into each well of the assay plate. c. Prepare a 2X ATP solution. d. To initiate the reaction, add 2.5 µL of the 2X ATP solution to all wells. The final DMSO concentration should be ≤1%. e. Incubate the plate at room temperature for 60 minutes.

  • Signal Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase reaction into a luminescent signal. d. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Read the luminescence on a compatible plate reader.

  • Data Analysis: a. Normalize the data using the "No Inhibition" (100%) and "Max Inhibition" (0%) controls. b. Plot the normalized percent inhibition against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Trustworthiness through Self-Validation:

  • Z'-factor: Calculate the Z'-factor from your control wells (DMSO vs. positive control). A Z' > 0.5 indicates a robust and reliable assay.

  • Positive Control IC50: The IC50 of your positive control should fall within the expected range, confirming the assay is performing correctly.

  • ATP Concentration: Using ATP at its Km value for the kinase is crucial.[10] This ensures that the measured IC50 value is a close approximation of the compound's intrinsic binding affinity (Ki), allowing for more accurate comparisons across different kinases.[6]

Conclusion and Future Directions

Systematic cross-reactivity profiling is not merely a checkbox exercise but a foundational component of modern, safety-conscious drug discovery. For promising scaffolds like this compound, this early, data-driven approach is critical for success. By employing a tiered screening cascade, utilizing robust, self-validating protocols, and carefully analyzing comparative data, research teams can efficiently identify derivatives with the highest potential for clinical success. The insights gained will not only de-risk individual compounds but also build a deeper structure-activity relationship (SAR) understanding that can guide the synthesis of future generations of safer, more selective medicines.[11]

References

A Comparative Guide to the Performance of 7-Hydroxy-1-naphthoic Acid-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise measurement of physiological parameters within cellular environments is paramount. Fluorescent probes have emerged as indispensable tools for this purpose, offering high sensitivity and spatiotemporal resolution. This guide provides an in-depth technical comparison of probes built upon the 7-Hydroxy-1-naphthoic acid scaffold, benchmarking their performance against established alternatives for a key application: the measurement of intracellular pH.

The selection of a fluorescent probe is a critical decision that dictates the reliability and interpretability of experimental data. This document moves beyond a simple cataloging of specifications to explain the underlying chemical principles and practical considerations that should guide your choice. We will explore the unique mechanism of this compound, provide detailed protocols for its evaluation, and present a clear comparative analysis to empower you to make an informed decision for your specific research needs.

The this compound Scaffold: Leveraging Excited-State Proton Transfer

The utility of the this compound core as a fluorophore is rooted in a photophysical phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT). In its ground state, the molecule exists with the proton on the hydroxyl group. Upon excitation with light, the electronic configuration shifts, making the hydroxyl group significantly more acidic and the carbonyl group of the carboxylic acid more basic. This drives an ultrafast transfer of the proton from the hydroxyl to the carbonyl group, forming a transient tautomer. This tautomeric species then relaxes to the ground state, emitting a photon of light at a significantly longer wavelength than the initial absorption.

This ESIPT mechanism is the source of the characteristically large Stokes shift observed in these molecules. A large Stokes shift—the separation between the absorption and emission maxima—is highly advantageous for fluorescence microscopy as it minimizes crosstalk between the excitation and emission channels, thereby improving the signal-to-noise ratio. Furthermore, the proton transfer process is highly sensitive to the microenvironment, particularly the local proton concentration, making this scaffold an excellent foundation for developing pH-sensitive probes.

ESIPT_Mechanism cluster_ground Ground State (S0) cluster_excited Excited State (S1) GS Ground State (Normal Form) ES_Normal Excited State (Normal Form) GS->ES_Normal Absorption (hν_abs) ES_Normal->GS Fluorescence (hν_em') (Minor pathway) ES_Tautomer Excited State (Tautomer) ES_Normal->ES_Tautomer ESIPT ES_Tautomer->GS Fluorescence (hν_em) Large Stokes Shift

Caption: Mechanism of Excited-State Intramolecular Proton Transfer (ESIPT).

Probe Design and Functionalization

While the this compound core provides the fundamental pH-sensing and fluorescent properties, it is often chemically modified to optimize its performance for biological applications. A common strategy involves esterification of the carboxylic acid group, for instance, to create an acetoxymethyl (AM) ester. This modification neutralizes the negative charge, rendering the molecule more lipophilic and enabling it to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM group, trapping the now-charged and active probe within the cytoplasm. This strategy is widely employed for loading a variety of fluorescent indicators into live cells.

Probe_Synthesis start This compound reagent {Acetoxymethyl bromide | K2CO3, DMF} product 7-HNA-AM (Cell-permeant probe) start->product Esterification hydrolysis {Intracellular Esterases} final 7-HNA (Active, trapped probe) product->final Hydrolysis

Caption: General workflow for creating a cell-permeant 7-HNA probe.

Benchmarking Performance: A Comparative Analysis

To objectively assess the performance of a this compound-based probe (hereafter referred to as 7-HNA), it is essential to benchmark it against widely used, commercially available pH indicators. For this guide, we will use two gold-standard probes as comparators:

  • BCECF (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-carboxyfluorescein): A popular single-wavelength pH indicator that exhibits pH-dependent changes in its fluorescence intensity.

  • SNARF-1 (Seminaphthorhodafluor-1): A ratiometric pH indicator that displays a pH-dependent shift in its emission wavelength, allowing for more robust measurements that are less susceptible to variations in probe concentration, cell path length, or excitation intensity.

The table below summarizes the key performance characteristics of these probes.

Parameter This compound (7-HNA) BCECF SNARF-1
Excitation Max (nm) ~350 nm~440 nm (pH-insensitive), ~490 nm (pH-sensitive)~514 nm, ~547 nm
Emission Max (nm) ~480 nm~535 nm~580 nm and ~640 nm
Quantum Yield Moderate to HighHigh (~0.6)Moderate (~0.2)
Stokes Shift Very Large (>100 nm)Small (~45 nm)Large (~90 nm at 640 nm)
pKa ~7.2 (tunable with derivatives)~6.98~7.5
Measurement Type Intensity-basedIntensity-based (can be used ratiometrically with dual excitation)Ratiometric (dual emission)
Photostability Generally GoodModerate (prone to photobleaching)Good
Advantages Very large Stokes shift, good photostabilityHigh brightness, well-established protocolsRatiometric measurement, good photostability
Disadvantages Requires UV excitation, intensity-based measurementSmall Stokes shift, moderate photostabilityLower quantum yield

Experimental Protocols for Benchmarking

To validate the performance of any new probe, a series of standardized experiments must be conducted. The following protocols provide a framework for a rigorous comparison.

Benchmarking_Workflow cluster_protocols Benchmarking Protocols cluster_analysis Data Analysis & Probe Selection p1 Protocol 1: pKa & Dynamic Range analysis Comparative Data Analysis p1->analysis p2 Protocol 2: Photostability Assay p2->analysis p3 Protocol 3: Selectivity Profile p3->analysis p4 Protocol 4: Live-Cell Imaging p4->analysis decision Probe Selection analysis->decision Evaluate Strengths & Weaknesses

Caption: Overall workflow for benchmarking fluorescent probes.

Protocol 1: Determination of pKa and Dynamic Range

Rationale: The pKa is the pH at which the probe is 50% protonated and 50% deprotonated. It determines the optimal pH range over which the probe can make sensitive measurements. This protocol establishes the pH-response curve for the probe.

Methodology:

  • Prepare a series of calibration buffers: Create a set of buffers with precise pH values ranging from 5.0 to 9.0 in 0.2 pH unit increments. A common choice is a mixture of MES, HEPES, and TAPS to cover this range, with KCl added to maintain constant ionic strength.

  • Prepare probe solutions: Prepare a stock solution of the 7-HNA probe (and comparator probes) in DMSO.

  • Measure fluorescence: Add a small, constant amount of the probe stock solution to each calibration buffer to a final concentration of ~1 µM.

  • Acquire spectra: Using a spectrofluorometer, measure the fluorescence intensity at the emission maximum for each pH point, using the optimal excitation wavelength.

  • Data analysis: Plot the fluorescence intensity as a function of pH. Fit the data to the Henderson-Hasselbalch equation to determine the pKa. The dynamic range is the pH range over which a significant change in fluorescence is observed.

Protocol 2: Assessment of Photostability

Rationale: Photostability refers to a probe's resistance to photochemical degradation upon exposure to excitation light.[1] Poor photostability can lead to signal loss during time-lapse imaging and the generation of phototoxic byproducts.

Methodology:

  • Prepare sample: Prepare a solution of the probe in a buffer at a pH where it is highly fluorescent (e.g., pH 8.0 for 7-HNA). Place the solution on a fluorescence microscope slide.

  • Set imaging parameters: Use a consistent set of imaging parameters (e.g., 60x objective, constant laser power, and exposure time) for all probes being compared.[1]

  • Acquire time-lapse series: Continuously illuminate the sample and acquire images at regular intervals (e.g., every 5 seconds) for an extended period (e.g., 5-10 minutes).

  • Data analysis: Measure the mean fluorescence intensity of the field of view in each image over time. Normalize the initial intensity to 100% and plot the decay of fluorescence over time. The photobleaching half-life (t₁/₂) is the time it takes for the fluorescence to decrease to 50% of its initial value. A longer half-life indicates greater photostability.[1]

Protocol 3: Evaluation of Selectivity

Rationale: An ideal probe should respond only to the analyte of interest (in this case, H⁺) and not be affected by other biologically relevant species, such as metal ions.

Methodology:

  • Prepare probe solution: Prepare a solution of the 7-HNA probe in a buffer at a pH near its pKa (e.g., pH 7.2).

  • Add potential interferents: Measure the baseline fluorescence of the probe solution. Then, add physiologically relevant concentrations of various metal ions (e.g., 1 mM CaCl₂, 1 mM MgCl₂, 10 µM ZnCl₂, 10 µM FeCl₂) and other species one at a time, and re-measure the fluorescence after each addition.

  • Data analysis: Plot the fluorescence intensity of the probe in the presence of each potential interferent. A change of less than 5-10% is generally considered to indicate good selectivity.

Protocol 4: Live-Cell Imaging of Intracellular pH

Rationale: This protocol assesses the probe's ability to be loaded into live cells, be retained in the cytoplasm, and respond to changes in intracellular pH (pHi).

Methodology:

  • Cell culture: Plate cells (e.g., HeLa or HEK293) on glass-bottom imaging dishes and grow to 70-80% confluency.

  • Probe loading: Incubate the cells with the AM-ester version of the probe (e.g., 1-5 µM 7-HNA-AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C.

  • Wash: Gently wash the cells twice with fresh buffer to remove any extracellular probe.

  • Imaging: Mount the dish on a fluorescence microscope equipped with environmental control (37°C, 5% CO₂). Acquire baseline images of the cells.

  • Induce pHi change: To verify the probe's response, induce a change in pHi using a method like the nigericin/high-potassium clamp. Briefly, perfuse the cells with a high-potassium buffer containing the ionophore nigericin at a known extracellular pH. This will equilibrate the intracellular and extracellular pH.

  • Acquire images: Acquire images as the pHi is clamped to different values (e.g., pH 6.8, 7.2, 7.6) to generate an in-situ calibration curve.

Data Interpretation and Probe Selection

The selection of the optimal probe depends on a careful analysis of the benchmarking data in the context of the intended application.

Probe_Selection node_exp What is the key experimental constraint? node_phototoxicity Is phototoxicity or photobleaching a major concern? node_exp->node_phototoxicity Long-term imaging? node_7hna Select 7-HNA node_bcecf Select BCECF node_snarf Select SNARF-1 node_phototoxicity->node_7hna Yes node_quant Is quantitative accuracy more important than signal strength? node_phototoxicity->node_quant No node_quant->node_bcecf No (High signal needed) node_quant->node_snarf Yes (Ratiometric needed)

Caption: Decision tree for selecting a pH probe based on experimental needs.

  • For long-term live-cell imaging: Photostability is critical. The superior photostability of 7-HNA or SNARF-1 would be preferable to BCECF.

  • For experiments requiring high signal brightness: BCECF, with its high quantum yield, might be the best choice for detecting subtle pH changes, provided the experiment duration is short.

  • For quantitative accuracy across a cell population: A ratiometric probe like SNARF-1 is the superior choice, as it internally controls for variables like probe concentration.

  • For avoiding spectral overlap with other fluorophores: The very large Stokes shift of 7-HNA makes it an excellent candidate for multicolor imaging experiments where bleed-through between channels is a concern.

Conclusion

Probes based on the this compound scaffold represent a valuable class of fluorescent indicators, particularly for applications where a large Stokes shift and good photostability are paramount. Their performance, rooted in the elegant mechanism of Excited-State Intramolecular Proton Transfer, makes them highly sensitive to environmental pH. While they may not possess the sheer brightness of fluorescein-based probes like BCECF or the inherent ratiometric capabilities of SNARF-1, their unique combination of properties makes them a compelling choice for specific and demanding experimental contexts, such as long-term imaging and multiplexed fluorescence studies. As with any scientific tool, a thorough, evidence-based evaluation of their performance against established standards is the most effective way to ensure the generation of robust and reliable data.

References

A Head-to-Head Comparison of Synthetic Routes to 7-Hydroxy-1-naphthoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical intermediates and advanced materials, 7-Hydroxy-1-naphthoic acid stands as a crucial building block. Its utility in the synthesis of bioactive molecules and functional polymers necessitates robust and efficient methods for its production. This guide provides a detailed, head-to-head comparison of the primary synthetic routes to this valuable compound, offering field-proven insights and experimental data to inform your selection of the most suitable pathway for your research and development needs.

Introduction: The Significance of this compound

This compound is a key intermediate in the synthesis of a variety of complex organic molecules. Its bifunctional nature, possessing both a hydroxyl and a carboxylic acid group on a naphthalene scaffold, allows for diverse chemical modifications. This has led to its application in the development of pharmaceuticals, high-performance polymers, and electronic materials. The strategic selection of a synthetic route is paramount, directly impacting yield, purity, scalability, and cost-effectiveness. This guide will dissect four prominent synthetic strategies, providing a critical evaluation of each.

At a Glance: Comparative Analysis of Synthesis Routes

Route Starting Material Key Intermediates Typical Yield Advantages Disadvantages
1. Sandmeyer Reaction & Hydrolysis 8-Amino-2-naphthol8-Cyano-2-naphtholModeratePotentially direct route.Use of toxic cyanide reagents; multi-step process.
2. Kolbe-Schmitt Reaction 2-NaphtholPotassium 2-naphtholateVariableInexpensive starting material; one-pot reaction.Poor regioselectivity leading to isomeric mixtures; harsh reaction conditions (high pressure and temperature).
3. Grignard Reaction 7-Bromo-1-methoxynaphthalene7-Methoxy-1-naphthylmagnesium bromideGood to HighGood regioselectivity; well-established methodology.Multi-step process involving protection and deprotection; moisture-sensitive Grignard reagent.
4. Demethylation 7-Methoxy-1-naphthoic acid-HighHigh-yielding final step; clean conversion.Requires the synthesis of the methoxy precursor; use of corrosive demethylating agents.

Route 1: The Sandmeyer Reaction and Subsequent Hydrolysis

This classical approach leverages the transformation of an amino group into a nitrile, which is then hydrolyzed to the desired carboxylic acid. The synthesis commences with 8-amino-2-naphthol, which undergoes a Sandmeyer reaction to yield 8-cyano-2-naphthol. Subsequent hydrolysis under basic conditions affords this compound.[1]

Visualizing the Pathway: Sandmeyer Reaction and Hydrolysis

A 8-Amino-2-naphthol B Diazonium Salt A->B NaNO2, HCl C 8-Cyano-2-naphthol B->C CuCN (Sandmeyer Reaction) D This compound C->D KOH, H2O (Hydrolysis)

Caption: Synthesis of this compound via Sandmeyer reaction and hydrolysis.

Experimental Protocol:

Step 1: Synthesis of 8-Cyano-2-naphthol via Sandmeyer Reaction

  • Dissolve 8-amino-2-naphthol in an aqueous solution of hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

  • Allow the reaction mixture to warm to room temperature and then heat gently to complete the reaction.

  • Isolate the crude 8-cyano-2-naphthol by filtration and purify by recrystallization.

Step 2: Hydrolysis of 8-Cyano-2-naphthol

  • Reflux the purified 8-cyano-2-naphthol with a 50% aqueous solution of potassium hydroxide.[1]

  • Monitor the reaction by thin-layer chromatography until the starting material is consumed.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Scientific Rationale and Field Insights:

The Sandmeyer reaction is a powerful tool for the introduction of a cyano group onto an aromatic ring. The subsequent hydrolysis of the nitrile to a carboxylic acid is a robust and high-yielding transformation. However, the use of highly toxic cyanide salts necessitates stringent safety precautions and specialized waste disposal procedures. The overall yield can be moderate due to potential side reactions during the diazotization and cyanation steps.

Route 2: The Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a well-established industrial process for the synthesis of hydroxyaromatic carboxylic acids.[2] It involves the carboxylation of a phenoxide with carbon dioxide under high pressure and temperature. In the context of this compound, the starting material would be 2-naphthol.

Visualizing the Pathway: Kolbe-Schmitt Reaction

A 2-Naphthol B Potassium 2-naphtholate A->B KOH C Isomeric Mixture of Hydroxynaphthoic Acids B->C CO2, High Pressure, High Temperature D This compound C->D Purification

Caption: Synthesis via the Kolbe-Schmitt reaction, highlighting the formation of an isomeric mixture.

Experimental Protocol:
  • Prepare anhydrous potassium 2-naphtholate by reacting 2-naphthol with potassium hydroxide and removing the water by distillation, often in an inert, high-boiling solvent like dibutyl carbitol.[2]

  • Heat the anhydrous potassium 2-naphtholate in an autoclave under a high pressure of carbon dioxide (e.g., 100 atm) at an elevated temperature (e.g., 150-250 °C).[2]

  • After the reaction is complete, cool the autoclave and release the pressure.

  • Dissolve the solid reaction mass in water and acidify with a strong acid (e.g., HCl or H₂SO₄) to precipitate the mixture of hydroxynaphthoic acid isomers.

  • Isolate the desired this compound from the isomeric mixture through fractional crystallization or chromatography.

Scientific Rationale and Field Insights:

While the Kolbe-Schmitt reaction is attractive due to the low cost of the starting material, its application to the synthesis of a specific isomer of hydroxynaphthoic acid is challenging. The carboxylation of 2-naphtholate can occur at multiple positions on the naphthalene ring, leading to a mixture of products. The reaction conditions, particularly the choice of alkali metal and temperature, can influence the isomer ratio, but achieving high selectivity for this compound is difficult. Consequently, this route often requires extensive and costly purification steps, diminishing its overall efficiency for producing a single, pure isomer.

Route 3: The Grignard Reaction

The Grignard reaction offers a more regioselective approach to the synthesis of carboxylic acids. This route typically involves the protection of the hydroxyl group of a bromo-hydroxynaphthalene, formation of a Grignard reagent, followed by carboxylation and deprotection. A plausible starting material for this synthesis is 7-bromo-1-methoxynaphthalene.

Visualizing the Pathway: Grignard Reaction

A 7-Bromo-1-methoxynaphthalene B 7-Methoxy-1-naphthylmagnesium bromide A->B Mg, THF C 7-Methoxy-1-naphthoic acid B->C 1. CO2 2. H3O+ D This compound C->D Demethylation (e.g., BBr3)

Caption: A regioselective synthesis of this compound using a Grignard reaction.

Experimental Protocol:

Step 1: Synthesis of 7-Methoxy-1-naphthoic acid

  • Prepare the Grignard reagent by reacting 7-bromo-1-methoxynaphthalene with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere. A detailed procedure for a similar Grignard reaction can be found in Organic Syntheses.[3]

  • Cool the Grignard solution in an ice bath and bubble dry carbon dioxide gas through it, or pour the Grignard solution over crushed dry ice.

  • Quench the reaction with an acidic aqueous solution (e.g., dilute HCl).

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with a basic solution (e.g., sodium bicarbonate) to extract the carboxylic acid as its salt.

  • Acidify the aqueous basic layer to precipitate 7-methoxy-1-naphthoic acid.

  • Collect the product by filtration and dry.

Step 2: Demethylation of 7-Methoxy-1-naphthoic acid

  • Dissolve 7-methoxy-1-naphthoic acid in a suitable anhydrous solvent (e.g., dichloromethane).

  • Cool the solution to a low temperature (e.g., -78 °C) and add a demethylating agent such as boron tribromide (BBr₃).

  • Allow the reaction to warm to room temperature and stir until complete.

  • Carefully quench the reaction with water or methanol.

  • Extract the product into an organic solvent.

  • Purify the crude this compound by recrystallization.

Scientific Rationale and Field Insights:

The Grignard route offers excellent regioselectivity, as the position of the carboxyl group is determined by the position of the bromine atom in the starting material. However, this is a multi-step synthesis that requires the preparation of the starting bromo-methoxy-naphthalene and involves the use of moisture-sensitive reagents. The protection of the hydroxyl group is crucial as the Grignard reagent would otherwise be quenched by the acidic proton. The final demethylation step is generally efficient but requires the use of corrosive and hazardous reagents.

Route 4: Direct Demethylation of 7-Methoxy-1-naphthoic Acid

This route is essentially the final step of the Grignard route and is a viable option if 7-methoxy-1-naphthoic acid is available as a starting material. Several reagents can be employed for the demethylation of aryl methyl ethers.

Visualizing the Pathway: Demethylation

A 7-Methoxy-1-naphthoic acid B This compound A->B Demethylating Agent (e.g., BBr3, AlCl3, HBr)

Caption: A direct conversion of 7-methoxy-1-naphthoic acid to the desired product.

Experimental Protocol:
  • Dissolve 7-methoxy-1-naphthoic acid in a suitable solvent (e.g., dichloromethane for BBr₃ or a high-boiling solvent for HBr).

  • Add the demethylating agent. Common choices include boron tribromide (BBr₃), aluminum chloride (AlCl₃), or hydrobromic acid (HBr).

  • The reaction conditions will vary depending on the chosen reagent. BBr₃ reactions are typically performed at low temperatures, while HBr requires heating.

  • Upon completion, the reaction is quenched and worked up according to the specific reagent used.

  • The product, this compound, is isolated and purified by recrystallization.

Scientific Rationale and Field Insights:

This route is the most straightforward if the starting material is readily available. The choice of demethylating agent is critical and depends on the presence of other functional groups in the molecule. Boron tribromide is a powerful and often preferred reagent for its high efficiency at low temperatures. However, it is highly corrosive and moisture-sensitive. Hydrobromic acid is a less expensive alternative but often requires harsher reaction conditions. The success of this route is entirely dependent on the accessibility and cost of the starting 7-methoxy-1-naphthoic acid.

Conclusion and Recommendations

The optimal synthetic route to this compound is highly dependent on the specific requirements of the researcher, including scale, purity requirements, available equipment, and cost considerations.

  • For small-scale laboratory synthesis where regioselectivity is paramount , the Grignard reaction (Route 3) is often the most reliable choice, despite being a multi-step process.

  • If 7-methoxy-1-naphthoic acid is commercially available at a reasonable cost , direct demethylation (Route 4) is the most efficient and high-yielding approach.

  • The Sandmeyer reaction (Route 1) is a viable, albeit more hazardous, alternative if 8-amino-2-naphthol is a readily accessible starting material.

  • The Kolbe-Schmitt reaction (Route 2) is generally not recommended for the synthesis of a single, pure isomer of hydroxynaphthoic acid due to the significant challenges in controlling regioselectivity and purifying the product mixture.

Ultimately, a careful evaluation of the factors outlined in this guide will enable researchers to make an informed decision and select the most appropriate synthetic strategy for their specific needs.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7-Hydroxy-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on the synthesis and application of novel compounds. However, the life cycle of a chemical within our laboratory does not end upon the completion of an experiment. Responsible management of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, experience-driven protocol for the proper disposal of 7-Hydroxy-1-naphthoic acid, ensuring that its management post-experimentation is as meticulous as its use during research.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

Understanding the intrinsic properties and associated hazards of this compound is the critical first step in defining a safe disposal workflow. While specific toxicological data for the 7-hydroxy isomer may be limited, data from structurally similar isomers, such as 1-hydroxy-2-naphthoic acid and 6-hydroxy-1-naphthoic acid, provide a strong basis for a conservative risk assessment.

Based on aggregated GHS information for its isomers, this compound should be handled as a compound that:

  • Causes skin irritation (Category 2) [1][2][3]

  • Causes serious eye irritation (Category 2) [1][2][3]

  • May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3) [1][3][4]

These classifications dictate that the compound cannot be discarded as common waste. Improper disposal, such as sewering, could introduce a persistent organic irritant into aquatic ecosystems, while disposal in standard trash could expose custodial staff to respiratory and dermal hazards[5][6]. Therefore, all materials contaminated with this compound must be treated as regulated chemical waste.

Safety & Hazard Summary
Property/HazardClassification & RemarksSource
Physical State Powder Solid[1][4]
Acute Toxicity No comprehensive data available; handle with care.[1][2]
Skin Corrosion/Irritation Category 2: Causes skin irritation.[1][2][3]
Eye Damage/Irritation Category 2: Causes serious eye irritation.[1][2][3]
Respiratory Irritation STOT SE 3: May cause respiratory irritation.[1][3][4]
Incompatible Materials Strong oxidizing agents, strong bases.[1][7]
Hazardous Decomposition Thermal decomposition can produce carbon monoxide (CO) and carbon dioxide (CO2).[1][7]

Pre-Disposal Operations: Engineering Controls and Personal Protective Equipment (PPE)

Before handling waste materials, the principle of "as low as reasonably achievable" (ALARA) exposure must be applied.

  • Engineering Controls : All handling of this compound waste, including weighing, packaging, and labeling, should be performed within a certified chemical fume hood to mitigate the risk of inhaling airborne particulates.[8] Ensure that eyewash stations and safety showers are readily accessible.[7]

  • Personal Protective Equipment (PPE) : A standard PPE ensemble is required to prevent dermal and ocular exposure.

    • Eye Protection : Safety goggles or glasses with side shields are mandatory.[1][9]

    • Hand Protection : Wear chemically resistant gloves (e.g., nitrile rubber). Always inspect gloves for integrity before use and remove them with care to avoid skin contamination.[1][4]

    • Body Protection : A standard laboratory coat is required. For handling larger quantities of waste or cleaning spills, consider a chemically impervious apron.[1][9]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the collection, storage, and disposal of this compound waste. This workflow is designed to comply with general hazardous waste regulations established by agencies like the U.S. Environmental Protection Agency (EPA).[10][11]

Step 1: Waste Segregation

Proper segregation at the point of generation is the most effective way to ensure safe and compliant disposal.

  • Solid Waste : Collect dry, contaminated materials in a dedicated solid waste container. This includes:

    • Unused or expired this compound powder.

    • Contaminated weigh boats, filter papers, and disposable labware (e.g., pipette tips).

    • Spill cleanup materials (e.g., absorbent pads).

  • Aqueous Waste : Collect liquid waste containing dissolved this compound in a separate, dedicated liquid waste container. Do not mix with organic solvent waste unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.[12]

  • Contaminated Sharps : Any contaminated needles, scalpels, or other sharps must be placed in a designated sharps container.

Step 2: Container Selection and Management

The integrity of the waste container is paramount to preventing leaks and exposure.

  • Material Compatibility : Use containers made of compatible materials, such as high-density polyethylene (HDPE) or glass for both solid and liquid waste.[5]

  • Container Condition : Ensure the container is in good condition, free of cracks or defects, and has a tightly fitting, leak-proof cap.[5][11]

  • Headspace : For liquid waste containers, leave at least 10% of the volume as headspace to accommodate vapor expansion.

  • Keep Closed : Waste containers must be kept closed at all times except when waste is actively being added.[5][11] Using a funnel left in the opening is not a compliant practice.

Step 3: Waste Labeling

Accurate labeling is a non-negotiable regulatory requirement and a cornerstone of laboratory safety.

  • Attach a hazardous waste tag to the container as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste".

    • The full, unabbreviated chemical name: "this compound".

    • An accurate estimation of the concentration and total volume/mass.

    • The specific hazard characteristics (e.g., "Irritant").

    • The date accumulation started.

    • The name of the principal investigator and the laboratory location.

Step 4: On-Site Accumulation

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory where it was generated.[11]

  • Location : The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment : Store waste containers in a secondary containment bin or tray that is large enough to hold the entire volume of the largest container. This prevents the spread of material in case of a leak.

  • Segregation : Store containers of this compound waste away from incompatible materials, particularly strong oxidizing agents.[1][11]

Step 5: Final Disposal
  • Once the waste container is full, or if you are generating waste infrequently, do not let it sit in the lab indefinitely.

  • Submit a chemical waste pickup request to your institution's EHS department.

  • EHS professionals are trained to transport and manage the final disposal of the waste at a licensed Treatment, Storage, and Disposal Facility (TSDF), ensuring compliance with all local and federal regulations.[13]

Emergency Procedures for Spills and Exposures

In the event of an accidental release or exposure, immediate and correct action is vital.

  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops or persists.[1][2]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.[1][9]

  • Small Spill (Solid) : For small spills of powder, carefully sweep up the material and place it into a labeled hazardous waste container.[1] Avoid generating dust. Clean the area with a wet cloth or paper towel, and dispose of the cleaning materials as solid hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for managing this compound waste from generation to disposal.

G start Waste Generation (this compound) is_spill Is it a spill? start->is_spill spill_small Small & Controllable? is_spill->spill_small Yes waste_type Determine Waste Type is_spill->waste_type No spill_large Large Spill - Evacuate - Notify EHS spill_small->spill_large No spill_cleanup Clean up spill using appropriate PPE spill_small->spill_cleanup Yes solid_waste Solid Waste (Powder, Contaminated Labware) spill_cleanup->solid_waste waste_type->solid_waste Solid liquid_waste Aqueous Waste (Solutions) waste_type->liquid_waste Liquid container Select Compatible Waste Container solid_waste->container liquid_waste->container label_container Label Container with Hazardous Waste Tag container->label_container store_saa Store in designated SAA with Secondary Containment label_container->store_saa pickup Request Pickup from EHS store_saa->pickup end Final Disposal by Licensed Facility pickup->end

Caption: Waste Disposal Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.